N-(4-bromo-3-methylphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZHUFNLXFFINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879441 | |
| Record name | 3-METHYL-4-BROMOACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90914-81-1 | |
| Record name | N-(4-Bromo-3-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90914-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-METHYL-4-BROMOACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(4-bromo-3-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-bromo-3-methylphenyl)acetamide
This guide provides a comprehensive technical overview of N-(4-bromo-3-methylphenyl)acetamide (CAS No. 90914-81-1), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and applications, with a focus on the scientific rationale behind the methodologies.
Introduction and Strategic Importance
This compound is a substituted acetanilide that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom and a methyl group on the phenyl ring, offers multiple reaction sites for further chemical modifications. The acetamido group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These characteristics make it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The strategic placement of the bromo and methyl substituents allows for the regioselective introduction of additional functionalities, which is a critical aspect in the design and synthesis of novel compounds.
Physicochemical and Thermophysical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 90914-81-1 | [1] |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 103-105 °C | Commercial Suppliers |
| Boiling Point (Predicted) | 350.7 °C at 760 mmHg | [3] |
| Solubility | Sparingly soluble in water | [3] |
Synthesis of this compound: A Proposed Protocol
Reaction Principle
The synthesis proceeds in two main steps:
-
Acetylation of 3-methylaniline (m-toluidine): The amino group of 3-methylaniline is highly activating and can lead to multiple brominations and oxidation side products. Therefore, it is first protected as an acetamide. This reduces the activating effect of the amino group and increases steric hindrance, favoring para-substitution.
-
Regioselective Bromination: The acetamido group is an ortho-, para-director. Due to the steric hindrance from the methyl group at the 3-position and the acetamido group itself, the electrophilic attack by bromine is most likely to occur at the less hindered para-position (position 4) relative to the acetamido group.
Proposed Experimental Protocol
Step 1: Synthesis of N-(3-methylphenyl)acetamide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylaniline (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Slowly add acetic anhydride (11.2 g, 0.11 mol) to the solution while stirring.
-
Heat the reaction mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(3-methylphenyl)acetamide.
Step 2: Synthesis of this compound
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the N-(3-methylphenyl)acetamide (14.9 g, 0.1 mol) obtained from the previous step in 100 mL of glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetamide solution over a period of 30-45 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol or an ethanol-water mixture to afford pure this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 (br s) | Broad Singlet | 1H | N-H |
| ~7.4 (d) | Doublet | 1H | Ar-H (ortho to Br) |
| ~7.2 (d) | Doublet | 1H | Ar-H (ortho to NHAc) |
| ~7.0 (dd) | Doublet of Doublets | 1H | Ar-H (meta to NHAc) |
| 2.4 (s) | Singlet | 3H | Ar-CH₃ |
| 2.1 (s) | Singlet | 3H | COCH₃ |
¹³C NMR (Expected, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~138 | Ar-C (ipso to NHAc) |
| ~137 | Ar-C (ipso to CH₃) |
| ~132 | Ar-CH (ortho to Br) |
| ~128 | Ar-CH (ortho to NHAc) |
| ~125 | Ar-CH (meta to NHAc) |
| ~118 | Ar-C (ipso to Br) |
| ~24 | COCH₃ |
| ~23 | Ar-CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1670 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
| ~800 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available in the mzCloud database, showing the expected molecular ion peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br)[4].
Applications in Research and Development
This compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules. A notable recent application is in the development of novel antibacterial agents.
Synthesis of Pyrazine Carboxamide Derivatives
A 2024 study published in Molecules by MDPI describes the use of this compound as a key reactant in the synthesis of a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives[5]. These compounds were subsequently subjected to Suzuki cross-coupling reactions to introduce various aryl groups, and the final products were evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi[5]. This highlights the utility of the title compound as a scaffold for generating libraries of biologically active molecules.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific (Alfa Aesar) for CAS number 90914-81-1, the product, at the concentrations supplied, is not classified as hazardous[1]. However, as with all laboratory chemicals, standard safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid dust formation. Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
It is imperative to consult the full Safety Data Sheet before handling this compound.
Conclusion
This compound is a strategically important chemical intermediate with well-defined physicochemical properties. While detailed synthetic and spectroscopic data in peer-reviewed literature is sparse, its synthesis via regioselective bromination of N-(3-methylphenyl)acetamide is a logical and feasible route. Its application as a building block in the synthesis of novel antibacterial agents underscores its relevance in modern drug discovery and development. Adherence to standard safety protocols is essential for its handling and use in a research and development setting.
References
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound (CAS 90914-81-1) Properties. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]
-
mzCloud. (2016, February 24). N 4 Bromo 3 methylphenyl acetamide. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of N-(4-bromo-3-methylphenyl)acetamide
Introduction: The Imperative of Physicochemical Profiling in Modern Research
In the landscape of chemical research and pharmaceutical development, the journey from a novel molecule to a functional application is paved with rigorous characterization. Understanding the fundamental physicochemical properties of a compound is not merely an academic exercise; it is the cornerstone of predicting its behavior, optimizing its application, and ensuring its efficacy and safety.[1][2] These properties—such as melting point, solubility, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate or its utility as a chemical intermediate.[3][4]
This guide provides a comprehensive technical overview of N-(4-bromo-3-methylphenyl)acetamide, a substituted acetanilide derivative. Halogenated aryl acetamides represent a significant class of organic compounds, often serving as versatile precursors in the synthesis of pharmaceuticals and agrochemicals.[5] The strategic placement of the bromo and methyl groups on the phenyl ring is expected to significantly influence the molecule's electronic properties, intermolecular interactions, and overall behavior in biological and chemical systems.
This document is structured to provide researchers, scientists, and drug development professionals with both the foundational data and the practical methodologies required to fully characterize this compound. We will delve into its key physicochemical attributes, elucidate the causality behind the experimental choices for their determination, and provide actionable, field-proven protocols.
Chemical Identity and Structural Elucidation
A precise understanding of a molecule's identity is the logical starting point for any scientific investigation.
-
Synonyms: 4'-Bromo-3'-methylacetanilide, N-Acetyl-4-bromo-m-toluidine[7][8]
-
Molecular Formula: C₉H₁₀BrNO[6]
-
Molecular Weight: 228.09 g/mol [7]
-
Chemical Structure:
(Image generated for illustrative purposes)
Summary of Physicochemical Properties
For rapid assessment and comparison, the core physicochemical data for this compound are summarized below. It is critical to note that while some values are available from chemical suppliers and databases, others, like LogP and pKa, are often computationally predicted and necessitate experimental verification for mission-critical applications.
| Property | Value | Source / Method | Significance in Research & Development |
| Melting Point | 103 °C | [7] | Indicator of purity; affects formulation and stability. |
| Boiling Point | 403.91 °C (Predicted) | [6] | Relevant for purification (distillation) and thermal stability assessment. |
| Water Solubility | Data not available | Experimental determination required | Crucial for bioavailability, formulation, and in vitro assay design.[9] |
| logP (Octanol/Water) | Data not available (Calculated for isomer: 2.8) | [10] | Measures lipophilicity; predicts membrane permeability and absorption.[11] |
| pKa (Acid Dissociation Constant) | Data not available | Experimental determination required | Determines the ionization state at different pH values, affecting solubility and receptor binding.[12] |
Melting Point: A Criterion for Purity and Identity
The melting point is one of the most fundamental and accessible physical properties of a solid organic compound. It provides a dual function: as a key parameter for identification and as a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0 °C. The presence of even minor impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. For this compound, the reported melting point is 103 °C.[7]
Experimental Protocol: Melting Point Determination via Mel-Temp Apparatus
This protocol describes a standard, reliable method for verifying the melting point. The causality behind a slow heating rate is critical: it ensures thermal equilibrium between the heating block, the thermometer, and the sample, yielding an accurate measurement.[13]
Methodology:
-
Sample Preparation: Place a small amount of dry this compound onto a clean, dry surface. Gently press the open end of a capillary tube into the powder to collect a small plug of material.
-
Packing the Sample: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it through a long glass tube, to pack the solid down to a height of 2-3 mm.[13][14] Proper packing ensures uniform heat transfer.
-
Apparatus Setup: Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.[15]
-
Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool at least 20 °C below this approximate value before proceeding.[14] This saves time and prevents overshooting the melting point in the precise measurement.
-
Accurate Measurement: Heat the block at a medium rate until the temperature is about 15-20 °C below the expected melting point.[13] Then, adjust the heating rate to a slow 1-2 °C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) when the last crystal of solid has just melted into a transparent liquid.[14]
-
-
Reporting: Report the result as a melting point range (T₁ - T₂). For a pure sample, this range should be narrow.
Caption: Workflow for Melting Point Determination.
Lipophilicity (LogP): Gauging Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic profile.[11] It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. For practical use, this is expressed in its logarithmic form, LogP.
LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)
A balanced LogP is essential. High LogP values can lead to poor aqueous solubility and nonspecific binding, while low LogP values may hinder the molecule's ability to cross biological membranes.[11] While no experimental LogP for this compound was found, its structural isomer N-(3-bromo-4-methylphenyl)acetamide has a calculated XLogP3 of 2.8, suggesting moderate lipophilicity.[10] Experimental validation is paramount.
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for LogP/LogD determination due to its direct measurement of partitioning.[16][17] The key to this protocol's trustworthiness is the pre-saturation of the solvent phases to prevent volume changes during the experiment and the accurate quantification of the analyte in each phase, typically by HPLC.
Methodology:
-
Solvent Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4 to mimic physiological conditions) and n-octanol. Pre-saturate the buffer by shaking it with n-octanol for 24 hours, and likewise, pre-saturate the n-octanol with the buffer.[16] Separate the phases after they have settled. This step is crucial to ensure the two phases are in equilibrium before the analyte is introduced.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known high concentration (e.g., 10 mM).[16]
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v).[17] Add a small aliquot of the compound's stock solution.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25 °C) to allow the compound to reach partitioning equilibrium.[18]
-
Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the octanol and aqueous layers.
-
Sampling: Carefully withdraw a precise aliquot from the aqueous phase and another from the n-octanol phase. Be meticulous to avoid cross-contamination.
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.
-
Calculation: Calculate the LogP (or LogD at pH 7.4) using the measured concentrations in the octanol and aqueous phases.
Caption: Shake-Flask Method for LogP Determination.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical properties, as a compound must be in solution to be absorbed and to interact with its biological target.[9] Poor solubility is a leading cause of attrition in drug development.[18] Solubility can be assessed in two primary ways:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput screening assay.[18][19]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is determined by allowing an excess of the solid to equilibrate with the solvent over an extended period (e.g., 24 hours).[9][20] This is the more definitive and relevant measure for formulation development.
Experimental Protocol: Thermodynamic Solubility Assay
This protocol provides a robust method for determining the equilibrium solubility, a self-validating system because it ensures saturation is reached by using an excess of solid material and allowing sufficient time for equilibration.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.[20] The excess is critical to ensure that the final solution is truly saturated.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 hours.[20] This extended period allows the dissolution process to reach equilibrium.
-
Separation of Undissolved Solid: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid. This step is vital to ensure only the dissolved compound is measured.
-
Sample Dilution: Dilute a known volume of the clear filtrate/supernatant with an appropriate solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared from a stock solution of known concentration.[19]
-
Reporting: Report the solubility in units such as µg/mL or µM.
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the amide functional group is weakly basic, and the N-H proton is very weakly acidic (pKa typically >15). The most relevant pKa would be that of the amide proton, which dictates whether the molecule carries a charge. This ionization state profoundly impacts solubility, lipophilicity (LogD vs. LogP), and the ability to interact with biological targets.[12]
Experimental Protocol: pKa Determination by UV-Metric Titration
This method is highly efficient and requires minimal compound. It leverages the fact that the UV-Vis absorbance spectrum of a molecule often changes as its ionization state changes, provided a chromophore is present near the ionization site.[21][22]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like DMSO (e.g., 10 mM).[21]
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength.[21]
-
Sample Preparation in Plate: In a 96-well UV-transparent microplate, dispense a precise volume of each buffer solution into different wells.
-
Compound Addition: Add a small, fixed volume of the compound's stock solution to each well containing buffer, ensuring the final co-solvent concentration is low (e.g., <2%) to minimize its effect on the pKa.[21] Include buffer-only wells as blanks.
-
Spectral Measurement: Use a plate-reading spectrophotometer to measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.[21]
-
Data Analysis:
-
Select one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at these wavelengths against the measured pH of each buffer.
-
Fit the resulting sigmoidal curve to a suitable equation (e.g., the Henderson-Hasselbalch equation) using non-linear regression software to determine the inflection point, which corresponds to the pKa.[22][23]
-
Caption: Workflow for pKa Determination via UV-Metric Titration.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and structure of a synthesized compound.
-
Mass Spectrometry (MS): Mass spectral data for this compound is available, confirming its molecular weight.[8] In high-resolution mass spectrometry (HRMS), the key observation would be the isotopic pattern characteristic of a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 227 and 229. Fragmentation would likely involve the loss of the acetyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the amide functional group: an N-H stretch around 3300 cm⁻¹, a sharp C=O (amide I band) stretch around 1660-1680 cm⁻¹, and an N-H bend (amide II band) around 1550 cm⁻¹. Aromatic C-H and C=C stretches would also be visible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide definitive structural confirmation. Expected signals include:
-
A singlet for the acetyl methyl protons (-COCH₃) around δ 2.1-2.2 ppm.
-
A singlet for the aromatic methyl protons (-CH₃) around δ 2.3-2.4 ppm.
-
A singlet for the amide proton (-NH-) with a variable chemical shift, typically between δ 7.5-9.5 ppm.
-
Three distinct signals for the aromatic protons, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR: The carbon NMR would show nine distinct signals, including resonances for the two methyl carbons, the amide carbonyl carbon (~168-170 ppm), and the six unique aromatic carbons.
-
Conclusion
References
-
Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharma Research & Review. [Link]
-
Kypreos, T., & Tzakos, A. G. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
Physicochemical properties. (2025). Fiveable. [Link]
-
N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. PubChem. [Link]
-
This compound Properties vs Pressure. Chemcasts. [Link]
-
N 4 Bromo 3 methylphenyl acetamide. (2016). mzCloud. [Link]
-
LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
-
In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]
-
Determination of Melting Point. Wired Chemist. [Link]
-
What are the physicochemical properties of drug? (2023). LookChem. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
DETERMINATION OF MELTING POINTS. Westminster College. [Link]
-
This compound (CAS 90914-81-1) Properties. Chemcasts. [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
-
Huchet, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
5 Easy Methods to Calculate pKa. (2025). The Pharma Guidance. [Link]
-
Mel-Temp Melting Point Apparatus. University of Colorado Boulder, Department of Chemistry. [Link]
-
Melting point determination. University of Calgary, Department of Chemistry. [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
-
Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
-
LogP / LogD shake-flask method v1. (2022). ResearchGate. [Link]
-
Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]
-
Alsenz, J., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]
-
How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? (2016). ResearchGate. [Link]
-
Ruiz-Caro, J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health. [Link]
-
How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]
-
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Srpsko hemijsko društvo. [Link]
-
n-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS 41513-05-7) Properties. Chemcasts. [Link]
-
Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]
-
N-(3-Bromo-4-methylphenyl)acetamide. PubChem. [Link]
-
Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Cheméo. [Link]
-
Thermophysical Properties of n-(4-Bromo-3-chlorophenyl)acetamide. Chemcasts. [Link]
-
Acetamide, N-(4-methylphenyl)-. NIST WebBook. [Link]
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. chem-casts.com [chem-casts.com]
- 7. 4'-Bromo-3'-methylacetanilide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]
- 9. evotec.com [evotec.com]
- 10. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 12. mt.com [mt.com]
- 13. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. In-vitro Thermodynamic Solubility [protocols.io]
- 21. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemagine.co.uk [chemagine.co.uk]
- 23. researchgate.net [researchgate.net]
synthesis of "N-(4-bromo-3-methylphenyl)acetamide" from 4-bromo-3-methylaniline
An In-depth Technical Guide to the Synthesis of N-(4-bromo-3-methylphenyl)acetamide
This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of various chemical entities. The primary focus is on the N-acetylation of 4-bromo-3-methylaniline, a robust and widely employed synthetic transformation. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering in-depth mechanistic insights, a detailed experimental protocol, and essential safety considerations.
Strategic Overview and Reaction Principle
The conversion of 4-bromo-3-methylaniline to this compound is a classic example of N-acetylation. This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the primary aromatic amine. The primary purpose of this transformation is often to protect the amino group. The resulting acetamide is less susceptible to oxidation and exhibits reduced basicity compared to the parent aniline. This protective strategy is crucial in multi-step syntheses, preventing unwanted side reactions during subsequent transformations, such as nitration or oxidation.
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-bromo-3-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.
Mechanistic Deep Dive: Nucleophilic Acyl Substitution
The acetylation of an amine is a fundamental reaction in organic chemistry. The process, when using acetic anhydride, can be delineated as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of 4-bromo-3-methylaniline on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The acetate ion, a good leaving group, is expelled.
-
Deprotonation: A base, which can be another molecule of the starting amine or a non-nucleophilic base like pyridine or sodium acetate added to the reaction, deprotonates the positively charged nitrogen atom to yield the final this compound and a corresponding acid byproduct. The presence of a base is crucial to neutralize the acetic acid formed, driving the reaction equilibrium towards the product.
The following diagram illustrates the reaction mechanism:
Caption: Reaction mechanism for the N-acetylation of 4-bromo-3-methylaniline.
Field-Proven Experimental Protocol
This section outlines a reliable, step-by-step procedure for the synthesis of this compound.
Reagent and Solvent Data
A thorough understanding of the properties of all chemicals is paramount for both safety and experimental success.
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 4-bromo-3-methylaniline | C₇H₈BrN | 186.05 | 80-82 | 240 | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | 139.8 | Corrosive, Flammable, Harmful if swallowed or inhaled. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 16.6 | 117.9 | Corrosive, Flammable. |
| Sodium Acetate | CH₃COONa | 82.03 | 324 | - | Generally not hazardous. |
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (53.7 mmol) of 4-bromo-3-methylaniline in 50 mL of glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, slowly add 6.0 mL (64.5 mmol, 1.2 equivalents) of acetic anhydride. An exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 118°C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 250 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Purification by Recrystallization
To obtain a high-purity product, recrystallization is recommended.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective.
-
Procedure: Dissolve the crude, dried product in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. To the hot solution, add water dropwise until a slight turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Caption: A typical experimental workflow for the synthesis and purification.
Product Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | Typically > 85% |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Expected signals include a singlet for the methyl group (~2.3 ppm), a singlet for the acetyl methyl group (~2.1 ppm), aromatic protons in the 7-8 ppm region, and a broad singlet for the N-H proton. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-Br stretching. |
Critical Safety and Handling Protocols
Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[1]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors, particularly from acetic acid and acetic anhydride.[1]
-
Handling Precautions:
-
4-bromo-3-methylaniline is classified as toxic and an irritant. Avoid skin and eye contact and ingestion.
-
Acetic anhydride and glacial acetic acid are corrosive and can cause severe burns. Handle with extreme care.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Acidic aqueous waste should be neutralized before disposal.
References
-
Organic Syntheses Procedure. Acetamide, N-bromo. [Link]
-
Supporting Information. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]
-
ResearchGate. The suspected reaction mechanism of acetylation. [Link]
-
ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]
-
mzCloud. N 4 Bromo 3 methylphenyl acetamide. [Link]
-
Chegg. Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline.... [Link]
-
NCERT. Amines. [Link]
-
PrepChem.com. Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link]
Sources
spectroscopic data (NMR, IR, Mass) of "N-(4-bromo-3-methylphenyl)acetamide"
A Spectroscopic and Analytical Guide to N-(4-bromo-3-methylphenyl)acetamide
Abstract
This technical guide provides a comprehensive spectroscopic analysis of this compound, a halogenated aryl acetamide of interest in synthetic and medicinal chemistry. Halogenated aryl acetamides are crucial structural motifs in organic chemistry, serving as versatile intermediates for cross-coupling reactions and exhibiting a wide range of biological activities leveraged in drug discovery.[1] This document details the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data for this compound. It serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth data interpretation, and the foundational principles behind the analytical techniques.
Molecular Profile
A thorough understanding of the compound's fundamental properties is the first step in any analytical endeavor. The structural and chemical identity of this compound is summarized below.
Structure:
Figure 1. Chemical structure of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 90914-81-1 | [3] |
| Molecular Formula | C₉H₁₀BrNO | [2][3] |
| Molecular Weight | 228.09 g/mol | [4] |
| Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)C)Br | [2] |
Synthesis and Sample Preparation
The reliable acquisition of spectroscopic data is predicated on the purity of the analyte and the appropriateness of the sample preparation method for each analytical technique.
Synthetic Workflow: Acylation of 4-bromo-3-methylaniline
The synthesis of this compound is most commonly achieved via the N-acylation of 4-bromo-3-methylaniline. This standard transformation involves the reaction of the primary amine with an acylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a mild base to neutralize the acid byproduct.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a mild base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it minimizes the exchange rate of the N-H proton, resulting in a sharper signal.
-
IR Spectroscopy: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal and apply pressure. For the KBr pellet method, grind ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and press into a transparent pellet.
-
Mass Spectrometry (High-Resolution): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source for accurate mass determination.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation patterns.
Data Interpretation
The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.
| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |
| [M]⁺ | 227 / 229 | Molecular Ion |
| [M - 42]⁺ | 185 / 187 | Loss of ketene (CH₂=C=O) |
| [M - 57]⁺ | 170 / 172 | Loss of acetyl group and a hydrogen |
| [C₇H₇Br]⁺ | 170 / 172 | 4-bromo-3-methylphenyl cation |
| [CH₃CO]⁺ | 43 | Acetyl cation (often the base peak) |
-
Molecular Ion ([M]⁺): The spectrum will exhibit two peaks of almost equal intensity at m/z 227 and 229, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This doublet is a hallmark signature for a monobrominated compound.
-
Fragmentation: Electron impact (EI) ionization typically induces fragmentation. A common pathway for acetanilides is the cleavage of the amide bond. The most prominent fragmentation is often the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to the 4-bromo-3-methylaniline radical cation at m/z 185/187.[5] Another significant fragment is the acylium ion [CH₃CO]⁺ at m/z 43, which is frequently the base peak in the spectrum of N-aryl acetamides.[6][7]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Data Interpretation
The IR spectrum of this compound will display characteristic absorption bands corresponding to its amide and substituted aromatic functionalities. While a specific spectrum for this exact molecule is not publicly available, its features can be reliably predicted based on established group frequencies and data from similar compounds like N-(4-bromophenyl)acetamide.[8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Methyl (CH₃) |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 | N-H Bend (Amide II) | Secondary Amide |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1370 | C-H Bend | Methyl (CH₃) |
| < 800 | C-Br Stretch | Aryl Bromide |
-
N-H and C=O Vibrations: The most diagnostic peaks are the N-H stretch, appearing as a sharp band around 3300 cm⁻¹, and the strong C=O stretching (Amide I) band around 1670 cm⁻¹.
-
Amide II Band: The N-H bending vibration coupled with C-N stretching appears around 1550 cm⁻¹, which is characteristic of secondary amides.
-
Aromatic Region: Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹.
-
Alkyl and Aryl-Halogen: The C-H stretches of the two methyl groups will be observed just below 3000 cm⁻¹. The C-Br stretch is typically found in the fingerprint region at lower wavenumbers (<800 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms. Although experimental spectra for this compound are not readily found in public databases, a reliable prediction can be made based on established chemical shift principles and data from analogous structures.[9][10][11][12][13]
¹H NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃ (predicted values may shift in DMSO-d₆)
-
Frequency: 400 MHz
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H(a) | ~7.55 | d | 1H | Aromatic H, ortho to Br |
| H(b) | ~7.30 | d | 1H | Aromatic H, ortho to -NHAc |
| H(c) | ~7.15 | dd | 1H | Aromatic H, between Me and -NHAc |
| H-N | ~7.5-8.0 | br s | 1H | Amide N-H |
| Ar-CH₃ | ~2.40 | s | 3H | Aromatic Methyl |
| CO-CH₃ | ~2.15 | s | 3H | Acetyl Methyl |
-
Aromatic Region (δ 7.0-7.6 ppm): The three aromatic protons will exhibit a distinct splitting pattern. The proton ortho to the bromine (H-a) is expected furthest downfield due to the halogen's deshielding effect. The remaining two protons will be split by each other, resulting in doublets or a doublet of doublets.
-
Amide Proton (δ ~7.5-8.0 ppm): This proton often appears as a broad singlet and its chemical shift is highly dependent on solvent and concentration.[13]
-
Methyl Protons (δ 2.1-2.4 ppm): Both the acetyl methyl and the aromatic methyl groups are expected to appear as sharp singlets as they have no adjacent protons to couple with. The aromatic methyl will be slightly further downfield.
¹³C NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃ (predicted values)
-
Frequency: 100 MHz
| Carbon Type | Chemical Shift (δ, ppm) |
| C =O | ~168-169 |
| Ar C -NH | ~138-140 |
| Ar C -CH₃ | ~136-138 |
| Ar C -H | ~132-134 |
| Ar C -H | ~122-124 |
| Ar C -Br | ~118-120 |
| Ar C -H | ~117-119 |
| Ar-C H₃ | ~23-25 |
| CO-C H₃ | ~18-20 |
-
Carbonyl Carbon (δ ~168 ppm): The amide carbonyl carbon is characteristically found in this downfield region.
-
Aromatic Carbons (δ 117-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the nitrogen (C-NH) and the methyl group (C-CH₃) will be downfield. The carbon attached to the bromine (C-Br) will be shifted upfield relative to the others due to the "heavy atom effect".
-
Alkyl Carbons (δ 18-25 ppm): The two methyl carbons will appear in the upfield region of the spectrum.
Integrated Spectroscopic Analysis
The collective data from MS, IR, and NMR provides unambiguous confirmation of the structure of this compound.
-
Mass Spectrometry confirms the molecular weight (228.09 g/mol ) and the presence of a single bromine atom via the characteristic M/M+2 isotopic pattern.
-
Infrared Spectroscopy verifies the presence of key functional groups: a secondary amide (N-H stretch, Amide I and II bands) and a substituted aromatic ring.
-
NMR Spectroscopy elucidates the precise connectivity of the molecule, confirming the 1,2,4-trisubstitution pattern on the benzene ring and the presence and environment of the acetyl and methyl groups.
Together, these three techniques form a self-validating system, providing a complete and confident structural assignment for the target compound, essential for its use in research and development.
References
-
mzCloud. N 4 Bromo 3 methylphenyl acetamide. [Link]
-
Chemcasts. This compound (CAS 90914-81-1) Properties. [Link]
-
mzCloud. This compound Structure. [Link]
-
The Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]
-
University of Colorado Boulder. NMR Chemical Shifts. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.[Link]
-
NIST. Acetamide, N-(4-bromophenyl)- IR Spectrum. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). [Link]
-
PubChem. N-(3-Bromo-4-methylphenyl)acetamide. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Chegg.com. Solved Help with Mass Spectra Fragmentation. [Link]
-
NIST. Acetamide, N-(4-bromophenyl)- Mass spectrum (electron ionization). [Link]
-
NIST. Acetamide, N-(4-bromophenyl)- Gas phase ion energetics data. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
NIST. Acetamide, N-methyl-N-(4-methylphenyl)- IR Spectrum. [Link]
-
Chemistry Connected. 1H NMR Chemical Shifts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]
- 3. chem-casts.com [chem-casts.com]
- 4. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chegg.com [chegg.com]
- 7. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 8. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. ekwan.github.io [ekwan.github.io]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chemistryconnected.com [chemistryconnected.com]
An In-depth Technical Guide to the Solubility of N-(4-bromo-3-methylphenyl)acetamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of N-(4-bromo-3-methylphenyl)acetamide, a substituted acetanilide derivative of interest in medicinal chemistry. In the absence of extensive empirical solubility data in the public domain, this document synthesizes foundational physicochemical principles, predictive modeling approaches, and detailed experimental methodologies to empower researchers, scientists, and drug development professionals in their work with this compound. We will explore the molecular properties of this compound, apply theoretical frameworks to predict its behavior in various organic solvents, and provide a robust, self-validating experimental protocol for the precise determination of its solubility.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. The ability to dissolve a compound in a suitable solvent system is fundamental to a wide array of processes in pharmaceutical development, including:
-
Synthesis and Purification: Appropriate solvents are necessary for reaction media and for crystallization or chromatographic purification of the final compound.
-
Formulation: The development of various dosage forms, from oral solids to parenteral solutions, is critically dependent on the solubility of the API.
-
Pharmacokinetics and Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.
-
In Vitro and In Vivo Screening: Meaningful biological assays require the compound to be in solution to interact with its target.
This compound, as a member of the acetanilide class of compounds, presents a unique set of physicochemical properties that govern its solubility. Understanding and predicting these properties is not merely an academic exercise but a crucial step in unlocking its therapeutic potential.
Physicochemical Profile of this compound
A thorough understanding of the molecular characteristics of this compound provides the foundation for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C9H10BrNO | |
| Molecular Weight | 228.09 g/mol | |
| Melting Point | 103.5 °C | |
| Structure |
Molecular Structure Analysis:
The structure of this compound reveals several key features that will influence its solubility:
-
Aromatic Ring: The phenyl ring is a nonpolar, hydrophobic moiety.
-
Amide Group (-NHC=O): This group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).
-
Bromo and Methyl Substituents: The bromine atom is electronegative and contributes to the overall polarity and molecular weight, while the methyl group is nonpolar.
The interplay of these functional groups dictates the overall polarity and hydrogen bonding capacity of the molecule, which are the primary drivers of its solubility in different solvents.
Theoretical Framework for Predicting Solubility
In the absence of extensive experimental data, predictive models offer a valuable starting point for solvent selection. The age-old principle of "like dissolves like" serves as a guiding tenet.[1] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.
Qualitative Prediction Based on Polarity and Hydrogen Bonding
We can qualitatively predict the solubility of this compound in a range of common organic solvents based on their respective properties:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the amide group of this compound. The alkyl chains of the alcohols will also interact favorably with the nonpolar phenyl ring. Therefore, good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting with the N-H of the amide group. Given the presence of both polar and nonpolar regions in the solute molecule, good to moderate solubility is expected. DMSO and DMF are particularly strong solvents for a wide range of organic compounds.[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weaker van der Waals forces. While the phenyl ring and methyl group of the solute will have some affinity for these solvents, the polar amide group will be disfavored. Consequently, the solubility of this compound in nonpolar solvents is expected to be low.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, including solubility.[2] These models utilize molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. For this compound, relevant descriptors would include:
-
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.
-
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule.[2]
-
Molecular Weight: Larger molecules are generally less soluble.[2]
-
Hydrogen Bond Donors and Acceptors: The number of sites available for hydrogen bonding.
While building a specific QSPR model for this compound is beyond the scope of this guide, researchers can utilize existing, validated QSPR software to obtain a predicted solubility value in various solvents.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) approach provides a more nuanced prediction of solubility by breaking down the total cohesion energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Each molecule (both solute and solvent) can be represented as a point in a three-dimensional "Hansen space."[3] The principle is that substances with similar HSP values are likely to be miscible.[4] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is within the interaction radius (R0) of the solute, good solubility is predicted.[3]
Experimental Determination of Solubility: A Self-Validating Protocol
While predictive methods are invaluable for initial solvent screening, precise quantitative solubility data must be determined experimentally. The "shake-flask" method is a well-established and reliable technique for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume of each organic solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours. The time required to reach equilibrium should be determined in preliminary experiments.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis).
-
Determine the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Self-Validation:
-
After sampling, recover the remaining solid from the vials.
-
Analyze the solid residue using techniques such as Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that no change in the solid form (e.g., polymorphism or solvate formation) has occurred during the experiment.[5] This step is crucial for ensuring the trustworthiness of the obtained solubility data.[5]
-
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several factors:
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[5] This relationship can be described by the van 't Hoff equation.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.[6] The least stable polymorph will have the highest solubility.[6]
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility.
Caption: Key factors influencing the solubility of the compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. By integrating knowledge of its physicochemical properties with theoretical predictive models and a robust experimental protocol, researchers can confidently navigate the challenges associated with the solubility of this compound. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for subsequent formulation and drug development activities.
References
-
Vo, C. L. N., & Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
-
Chemcasts. (n.d.). This compound (CAS 90914-81-1) Properties. Retrieved from [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]
-
IEEE Xplore. (2025). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Palmer, D. S., & Mitchell, J. B. (2014). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. Journal of Chemical Information and Modeling, 54(11), 3127–3139. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
PubMed. (2021). Predicting aqueous solubility by QSPR modeling. Retrieved from [Link]
-
Ulrich, J. (2008). Solubility of molecular crystals: Polymorphism in the light of solubility theory. International journal of pharmaceutics, 351(1-2), 74-91. [Link]
-
Paluch, K. J., & Mobley, D. L. (2012). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. Journal of chemical theory and computation, 8(11), 4834–4848. [Link]
-
Mines Saint-Etienne. (n.d.). Thermodynamics of crystallization. Retrieved from [Link]
-
Schär, M., & Mazzotti, M. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. Crystal Growth & Design, 18(10), 6331–6343. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
Sources
- 1. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Solubility parameters (HSP) [adscientis.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
The Strategic Utility of N-(4-bromo-3-methylphenyl)acetamide in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Workhorse
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, N-(4-bromo-3-methylphenyl)acetamide has emerged as a particularly valuable and versatile scaffold. Its utility stems from a combination of inherent structural features: a nucleophilic acetamido group, a strategically positioned bromine atom amenable to a wide array of cross-coupling reactions, and a methyl group that provides steric and electronic differentiation. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering both foundational knowledge and practical, field-proven insights for its effective implementation in research and development, particularly in the realms of medicinal chemistry and materials science.
The core value of this building block lies in its capacity to serve as a linchpin in convergent synthetic strategies. The bromo-substituent acts as a versatile handle for the introduction of diverse functionalities through transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry.[1] This allows for the late-stage diversification of molecular scaffolds, a crucial advantage in the rapid generation of compound libraries for screening and optimization in drug discovery and materials development.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application.
| Property | Value | Reference |
| CAS Number | 90914-81-1 | [2] |
| Molecular Formula | C₉H₁₀BrNO | [2] |
| Molecular Weight | 228.09 g/mol | [3] |
| Appearance | Off-white to white crystalline powder | |
| Melting Point | 134-138 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
The most common and efficient synthesis of this compound involves the acylation of 4-bromo-3-methylaniline. This straightforward reaction provides high yields of the desired product.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-bromo-3-methylaniline.
Materials:
-
4-bromo-3-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-methylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water with constant stirring.
-
The white solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
-
Dry the purified product under vacuum.
Expected Yield: >90%
The Cornerstone of Complexity: Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound is the gateway to a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are the cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks from simpler precursors.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4] This reaction is particularly valuable for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.
Causality Behind Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Suzuki coupling. The palladium catalyst facilitates the catalytic cycle, the ligand stabilizes the palladium species and influences its reactivity, and the base is required for the transmetalation step. The solvent system, often a mixture of an organic solvent and water, is chosen to solubilize both the organic and inorganic reagents.
Objective: To synthesize N-(4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)acetamide.
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (deionized)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stirrer.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 78 |
Heck Reaction: The Art of Olefin Arylation
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted olefins.[5] This reaction is highly valued for its stereoselectivity, typically affording the trans isomer.[3]
Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Heck reaction. A base is required to neutralize the hydrogen halide formed during the catalytic cycle. The solvent should be polar and aprotic to facilitate the reaction.
Objective: To synthesize (E)-N-(3-methyl-4-styrylphenyl)acetamide.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.03 eq), tri(o-tolyl)phosphine (0.06 eq), and triethylamine (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
| Alkene | Catalyst System | Base | Solvent | Yield (%) |
| Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 75 |
| Ethyl acrylate | Pd(OAc)₂/PPh₃ | K₂CO₃ | Acetonitrile | 88 |
| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 65 |
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] This reaction is of immense importance in medicinal chemistry as the resulting aryl amines are common motifs in pharmaceuticals.
Causality Behind Experimental Choices: The selection of a suitable palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base is critical for a successful Buchwald-Hartwig amination. The ligand plays a key role in promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.
Objective: To synthesize N-(3-methyl-4-morpholinophenyl)acetamide.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and a magnetic stirrer.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 8-16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Amine | Catalyst System | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 90 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 82 |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | DMF | 75 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful method for the synthesis of substituted alkynes, which are important intermediates in organic synthesis.
Causality Behind Experimental Choices: The Sonogashira coupling requires a palladium catalyst to facilitate the oxidative addition and reductive elimination steps, and a copper(I) co-catalyst to activate the alkyne. A base, typically an amine, is used to deprotonate the alkyne and regenerate the catalyst.
Objective: To synthesize N-(3-methyl-4-(phenylethynyl)phenyl)acetamide.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq) to the reaction mixture.
-
Add phenylacetylene (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the amine salt.
-
Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 85 |
| 1-Octyne | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 78 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | K₂CO₃ | Acetonitrile | 91 |
Ullmann Condensation: A Classic C-O and C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen or carbon-nitrogen bonds by coupling an aryl halide with an alcohol or an amine.[7] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, especially for certain substrates.[7]
Causality Behind Experimental Choices: The Ullmann reaction traditionally uses copper powder or a copper(I) salt as the catalyst. A base is required to deprotonate the alcohol or amine. High-boiling polar solvents are often used to achieve the necessary reaction temperatures.
Objective: To synthesize N-(3-methyl-4-phenoxyphenyl)acetamide.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenol (1.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Nucleophile | Catalyst | Base | Solvent | Yield (%) |
| Phenol | CuI | K₂CO₃ | DMF | 65 |
| 2-Pyridinol | Cu₂O | Cs₂CO₃ | Pyridine | 58 |
| Aniline | CuI/L-proline | K₃PO₄ | DMSO | 72 |
Applications in Drug Discovery and Materials Science
The true measure of a synthetic building block's value lies in its ability to enable the synthesis of functional molecules. This compound has proven to be a key intermediate in the development of a range of bioactive compounds and advanced materials.
A Crucial Component in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. The structural motif derived from this compound is found in several potent kinase inhibitors. A notable example is its use in the synthesis of a key intermediate for Trametinib, a MEK inhibitor used in the treatment of melanoma.
The synthesis of the Trametinib intermediate involves a multi-step sequence where the this compound core is elaborated through a series of reactions, including a cyclization with a urea derivative.
Furthermore, derivatives of this building block have been explored as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. The ability to readily introduce diverse substituents via cross-coupling reactions allows for the fine-tuning of inhibitory activity and selectivity.
Emerging Roles in Agrochemicals and Materials Science
While its application in medicinal chemistry is well-established, the utility of this compound is expanding into other areas. In agrochemical research, the development of new herbicides and fungicides often relies on the synthesis of novel heterocyclic compounds, a task for which this building block is well-suited.
In the field of materials science, the construction of novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs), often requires the synthesis of highly conjugated molecules. The cross-coupling reactions of this compound provide a powerful platform for the assembly of such materials, allowing for the systematic variation of their electronic and photophysical properties.
Conclusion: A Building Block of Enduring Significance
This compound stands as a testament to the power of strategic molecular design. Its simple yet highly functionalized structure provides a robust and versatile platform for the synthesis of a wide array of complex and valuable molecules. From life-saving pharmaceuticals to next-generation organic materials, the applications of this building block continue to expand. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to fully harness the synthetic potential of this compound, accelerating innovation across the chemical sciences.
References
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]
- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents. (n.d.).
- CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents. (n.d.).
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved January 10, 2026, from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20). Retrieved January 10, 2026, from [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. (n.d.). Retrieved January 10, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved January 10, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
This compound (CAS 90914-81-1) Properties - Chemcasts. (n.d.). Retrieved January 10, 2026, from [Link]
-
(PDF) N-(4-Bromophenyl)acetamide: a new polymorph - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis of bromo substituted-4-biphenyl acetamide derivatives - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]
-
N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
-
Furaldehyde based magnetic supported palladium nanoparticles as an efficient heterogenous catalyst for Mizoroki-Heck cross. (n.d.). Retrieved January 10, 2026, from [Link]
-
Acetamide, N-bromo - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]
-
Ligand-free palladium catalysed Heck reaction of methyl 2-acetamido acrylate and aryl bromides as key step in the synthesis of enantiopure substituted phenylalanines | Request PDF - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck reaction of 4-bromoanisole and butyl acrylate in... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 10, 2026, from [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 10, 2026, from [Link]
-
The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle - Semantic Scholar. (n.d.). Retrieved January 10, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. (n.d.). Retrieved January 10, 2026, from [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. (2025, April 7). Retrieved January 10, 2026, from [Link]
-
Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
Sources
- 1. chem-casts.com [chem-casts.com]
- 2. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xray.uky.edu [xray.uky.edu]
A Technical Guide to the Preliminary Biological Screening of N-(4-bromo-3-methylphenyl)acetamide
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary biological evaluation of the novel compound, N-(4-bromo-3-methylphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to deliver a strategic, logic-driven screening cascade. We detail the rationale behind a tiered approach, beginning with essential cytotoxicity profiling to establish a therapeutic window, followed by targeted bioactivity assays for antimicrobial and antioxidant potential. Each experimental protocol is presented with step-by-step instructions, causality-based explanations for critical steps, and methods for robust data analysis. The guide is structured to ensure scientific integrity and self-validating methodologies, empowering research teams to generate reliable, decision-quality data for early-stage drug discovery programs.
Introduction: The Rationale for Screening Novel Chemical Entities
The journey of a new drug from laboratory bench to patient bedside is a multi-stage process, with the initial discovery phase being paramount. This phase relies on the systematic screening of novel chemical entities (NCEs) to identify "hits"—compounds demonstrating desired biological activity.[1] this compound belongs to the acetanilide class of compounds, a scaffold known to exhibit a range of biological activities, including analgesic and anti-inflammatory properties. The introduction of bromo- and methyl-substituents to the phenyl ring creates a unique chemical entity whose biological potential is unexplored.[2] A structured, preliminary biological screening is therefore essential to elucidate its bioactivity profile, assess its safety at a cellular level, and determine its potential as a lead compound for further development.[1][3]
Compound Profile: this compound
A clear understanding of the test article is the foundation of any screening campaign.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4'-Bromo-3'-methylacetanilide |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol [4] |
| CAS Number | 90914-81-1[2] |
| Physical Form | Crystalline Powder[4] |
| Chemical Structure |
The Screening Cascade: A Logic-Driven Workflow
A tiered screening approach is employed to maximize efficiency and resource allocation. The initial tier serves as a gatekeeper to eliminate broadly toxic compounds. Subsequent tiers investigate specific, therapeutically relevant activities. This logical progression ensures that only compounds with a viable safety and activity profile proceed to more complex and resource-intensive stages of development.
Caption: A logic-driven workflow for preliminary compound screening.
Tier 1 Screening: In Vitro Cytotoxicity Assessment
4.1. Principle and Rationale The first and most critical step is to determine the compound's cytotoxicity. This establishes a concentration range where the compound does not kill the cells, ensuring that any observed bioactivity in subsequent assays is not merely a result of cell death. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most healthy cell populations, correlates directly with the number of viable cells.[5] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7][8]
4.2. Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant human cell line (e.g., HEK293 for general toxicity or a specific cancer line like A549) under standard conditions.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
Scientist's Note: Cell seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
4.3. Data Analysis and Interpretation The percentage of cell viability is calculated relative to the vehicle control.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The results are plotted as % Viability versus compound concentration (on a log scale) to generate a dose-response curve. The IC₅₀ (half-maximal inhibitory concentration) value is determined from this curve, representing the concentration at which the compound induces 50% cell death.
| Concentration (µM) | Absorbance (570nm) | % Viability |
| Vehicle Control | 0.850 | 100.0% |
| 0.1 | 0.845 | 99.4% |
| 1.0 | 0.833 | 98.0% |
| 10.0 | 0.791 | 93.1% |
| 50.0 | 0.432 | 50.8% |
| 100.0 | 0.115 | 13.5% |
| Caption: Example data table for an MTT cytotoxicity assay. |
Tier 2 Screening: Bioactivity Profiling
With a non-toxic concentration range established, the compound can now be assessed for specific biological activities.
5.1. Antimicrobial Activity
5.1.1. Rationale and Method Selection The rise of antimicrobial resistance necessitates the search for new antibacterial and antifungal agents. A two-step process is ideal for screening. First, the Agar Well Diffusion method provides a rapid, qualitative assessment of antimicrobial activity.[10][11] If activity is observed, the Broth Microdilution method is used to quantify this activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[12][13]
5.1.2. Detailed Experimental Protocols
A. Agar Well Diffusion
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculate the plates by evenly spreading a standardized microbial suspension (0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli) over the agar surface.[14]
-
Punch sterile wells (6 mm diameter) into the agar.
-
Add a defined volume (e.g., 50 µL) of the test compound (at a high, non-cytotoxic concentration, e.g., 100 µM) into the wells. Use a standard antibiotic (e.g., tetracycline) as a positive control and the solvent (DMSO) as a negative control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (clear area around the well where growth is inhibited) in millimeters.
B. Broth Microdilution (MIC Determination)
-
In a 96-well plate, add 50 µL of Mueller-Hinton Broth (MHB) to each well.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well.
-
Perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Prepare a standardized microbial inoculum and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12]
5.1.3. Data Presentation
| Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus (Gram +) | 14 | 32 |
| E. coli (Gram -) | 0 | >128 |
| Tetracycline (Control) | 22 | 2 |
| Caption: Example data table for antimicrobial screening results. |
5.2. Antioxidant Activity
5.2.1. Rationale and Method Selection Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess a compound's free radical scavenging ability.[15] DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to a pale yellow color, and the decrease in absorbance is measured spectrophotometrically.[15]
5.2.2. Detailed Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Prepare serial dilutions of the test compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.[16]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
Prepare a blank (methanol only) and a control (methanol + DPPH solution).
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[17]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm.[15]
-
5.2.3. Data Analysis The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the % scavenging activity against the compound concentration.
Synthesis of Results and Path Forward
The preliminary screening provides a multi-faceted data profile for this compound. A summary of the hypothetical results might look like this:
| Assay | Endpoint | Result | Interpretation |
| Cytotoxicity (MTT) | IC₅₀ | 50.8 µM | Moderate cytotoxicity. |
| Antimicrobial (Diffusion) | Zone of Inhibition | 14 mm vs S. aureus | Selective activity against Gram-positive bacteria. |
| Antimicrobial (Broth) | MIC | 32 µg/mL vs S. aureus | Moderate antibacterial potency. |
| Antioxidant (DPPH) | IC₅₀ | 85 µg/mL | Weak antioxidant activity. |
Future Directions: The logical next steps would be to confirm the antibacterial activity against a broader panel of Gram-positive bacteria, including resistant strains (e.g., MRSA), and to begin mechanism of action studies to understand how the compound inhibits bacterial growth.
Caption: The development path for a promising 'hit' compound.
References
- MTT assay protocol. Abcam.
- MTT Assay Protocol for Cell Viability and Prolifer
- DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- DPPH Antioxidant Assay. G-Biosciences.
- Cytotoxicity MTT Assay Protocols and Methods.
- A comprehensive review on in-vitro methods for anti-microbial activity. Beni-Suef University Journal of Basic and Applied Sciences.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Methods for in vitro evaluating antimicrobial activity: A review. PMC, PubMed Central.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Methods for in vitro evaluating antimicrobial activity: A review.
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI.
- DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
- DPPH Antioxidant Assay Kit. Zen-Bio.
- Biological Screening of Herbal Drugs in detailed. Slideshare.
- Biological screening of natural products and drug innov
- 4'-Bromo-3'-methylacetanilide 98.0+%, TCI America 5 g. Fisher Scientific.
- 4'-BROMO-3'-METHYLACETANILIDE 90914-81-1 wiki. Guidechem.
Sources
- 1. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Biological Screening of Herbal Drugs in detailed. | PPTX [slideshare.net]
- 4. 4'-Bromo-3'-methylacetanilide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 16. zen-bio.com [zen-bio.com]
- 17. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
An In-Depth Technical Guide to In Silico ADME Prediction for N-(4-bromo-3-methylphenyl)acetamide Derivatives
Foreword: The Imperative of Early ADME Assessment in Modern Drug Discovery
In the landscape of pharmaceutical research, the path from a promising hit compound to a marketed drug is fraught with challenges and high attrition rates. A significant portion of these failures can be attributed to unfavorable pharmacokinetic properties.[1][2] The paradigm of "fail early, fail cheap" is not merely a mantra but a critical strategy for survival and efficiency in the pharmaceutical industry.[3] It underscores the necessity of integrating the assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) into the earliest stages of drug discovery.[2][4]
Traditionally, ADME properties were evaluated through costly and time-consuming in vitro and in vivo experiments. While these remain the gold standard for definitive assessment, the advent of powerful computational, or in silico, methods has revolutionized the field.[3][5] These predictive models allow for the rapid, high-throughput evaluation of virtual compounds, enabling chemists to prioritize synthesis, guide lead optimization, and flag potential liabilities long before a physical sample is created.[6][7]
This guide provides a comprehensive, technically-grounded walkthrough of the principles and practices of in silico ADME prediction. We will anchor our exploration in a practical case study: the evaluation of derivatives of the core scaffold N-(4-bromo-3-methylphenyl)acetamide . By systematically analyzing this compound and its virtual analogs, we will demonstrate how computational tools can provide profound insights into their potential as drug candidates.
The Core Scaffold: this compound
Before delving into predictive workflows, we must first understand our starting point. This compound is a substituted acetanilide. Its derivatives represent a chemical space that could be explored for various therapeutic targets.
-
Molecular Formula: C₉H₁₀BrNO[8]
-
SMILES Notation: CC(=O)Nc1ccc(Br)c(C)c1
-
Core Structure:
The key to effective drug design is understanding how modifications to this core structure—altering, replacing, or adding functional groups—will impact its behavior in the human body. This is where in silico prediction becomes an indispensable tool.
Pillars of In Silico ADME Prediction
Computational ADME models are built upon decades of research into the relationships between a molecule's structure and its pharmacokinetic properties. These models can be broadly categorized.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR is a foundational approach that develops mathematical models to correlate a molecule's physicochemical properties (known as molecular descriptors) with its biological effects, including ADME endpoints.[9][10] These descriptors can range from simple counts (e.g., number of hydrogen bond donors) to complex quantum mechanical calculations. The resulting models can predict the properties of new, untested molecules.[11] It is crucial to recognize that QSAR models are most accurate within their "applicability domain"—that is, for molecules structurally similar to those used to train the model.[12]
-
Ligand-Based vs. Structure-Based Models: This distinction is particularly relevant for metabolism prediction.
-
Ligand-based approaches assume that a compound's metabolic fate is a direct result of its own chemical characteristics.[13]
-
Structure-based methods explicitly model the interaction between the drug molecule (the ligand) and the metabolic enzyme, such as a Cytochrome P450 (CYP) isoform, providing a more mechanistic prediction.[13]
-
-
Machine Learning and AI: Modern in silico tools increasingly leverage sophisticated machine learning and artificial intelligence algorithms.[6][14] These methods can identify complex, non-linear patterns in large datasets, leading to more accurate and robust predictive models than traditional statistical approaches.[3]
The ADME Profile: Key Parameters and Predictive Workflows
A successful drug candidate must navigate a complex journey through the body. Here, we dissect the four critical stages of this journey and the computational methods used to predict a compound's performance at each step.
Absorption: Entering the System
For orally administered drugs, absorption involves dissolving in the gastrointestinal tract and permeating the intestinal wall to enter the bloodstream.[15] Poor absorption is a primary reason for low bioavailability.[16]
-
Aqueous Solubility (LogS): A drug must be soluble to be absorbed. In silico models predict the logarithm of a compound's solubility in water. Highly negative LogS values indicate poor solubility.
-
Gastrointestinal (GI) Absorption: This is a qualitative prediction of whether a compound will be well-absorbed from the human intestine.
-
Blood-Brain Barrier (BBB) Permeation: For drugs targeting the central nervous system (CNS), crossing the BBB is essential. For others, it is an undesirable side effect. Models predict a simple Yes/No for BBB permeation.[12]
-
P-glycoprotein (P-gp) Interaction: P-gp is a critical efflux transporter protein that pumps drugs out of cells, including intestinal and brain cells.[6] A compound that is a substrate for P-gp may have its absorption significantly limited. Predicting this interaction is vital.
Distribution: Reaching the Target
Once in the bloodstream, a drug is distributed throughout the body. Its ability to reach the target tissue in sufficient concentrations is key to its efficacy.
-
Plasma Protein Binding (PPB): Drugs can bind to proteins in the blood, primarily albumin. Only the unbound, or "free," fraction of the drug is able to exert a therapeutic effect. High PPB can limit efficacy.
-
Volume of Distribution (VDss): This parameter provides an indication of how widely a drug distributes into body tissues versus remaining in the plasma.
Metabolism: Chemical Transformation
The body chemically modifies drugs, primarily in the liver, to facilitate their excretion. This process is mediated by a superfamily of enzymes, most notably the Cytochrome P450 (CYP) system.[17]
-
CYP Inhibition: If a drug inhibits a specific CYP enzyme (e.g., CYP1A2, 2C9, 2D6, 3A4), it can slow the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to toxic accumulations and is a major cause of drug-drug interactions (DDIs).[16][17]
-
Site of Metabolism (SOM): Predicting the exact atom(s) on a molecule most likely to be metabolized allows medicinal chemists to strategically block these "metabolic hotspots" through chemical modification, thereby improving the compound's stability and half-life.[18]
Excretion: Leaving the System
The body must be able to eliminate the drug and its metabolites. This is primarily handled by the kidneys (renal excretion).
-
Total Clearance: This pharmacokinetic parameter combines metabolism and renal excretion to indicate the rate at which the drug is removed from the body.
A Practical Guide: In Silico Profiling of this compound Derivatives with SwissADME
To translate theory into practice, we will now walk through a detailed workflow using SwissADME , a free and powerful web-based tool that provides comprehensive ADME predictions.[19][20]
Step 1: Define the Compound Set
We begin with our parent compound and create three hypothetical derivatives to assess how structural changes impact the ADME profile. The input format required is the SMILES (Simplified Molecular-Input Line-Entry System) string.[21]
-
Parent Compound: this compound
-
SMILES: CC(=O)Nc1ccc(Br)c(C)c1
-
-
Derivative 1 (Debrominated): Removal of the bromine atom.
-
SMILES: CC(=O)Nc1cc(C)ccc1
-
-
Derivative 2 (Fluoro-analogue): Replacement of bromine with a fluorine atom.
-
SMILES: CC(=O)Nc1ccc(F)c(C)c1
-
-
Derivative 3 (Added Carboxyl Group): Addition of a polar carboxylic acid group to increase solubility.
-
SMILES: CC(=O)Nc1cc(C(O)=O)c(Br)cc1
-
Step 2: Execution on the SwissADME Platform
The process is straightforward:
-
In the input box, paste the list of SMILES strings, one per line.[21][22]
-
Click the "Run" button to initiate the calculations.
Step 3: Data Interpretation and Comparative Analysis
SwissADME provides a rich output for each molecule. We will synthesize this data into a comparative table to facilitate decision-making.
Table 1: Predicted Physicochemical and ADME Properties
| Property | Parent Compound | Derivative 1 (Debrominated) | Derivative 2 (Fluoro-analogue) | Derivative 3 (Carboxyl) | Optimal Range |
| Physicochemical Properties | |||||
| Molecular Weight ( g/mol ) | 228.09 | 149.19 | 167.18 | 272.10 | < 500 |
| LogP (iLOGP) | 2.57 | 1.88 | 1.94 | 2.56 | < 5 |
| LogS (ESOL) | -2.98 | -2.13 | -2.20 | -3.12 | > -4 (Soluble) |
| H-Bond Acceptors | 1 | 1 | 1 | 2 | < 10 |
| H-Bond Donors | 1 | 1 | 1 | 2 | < 5 |
| Pharmacokinetics | |||||
| GI Absorption | High | High | High | Low | High |
| BBB Permeant | Yes | Yes | Yes | No | Target-dependent |
| P-gp Substrate | No | No | No | No | No |
| Metabolism (CYP Inhibition) | |||||
| CYP1A2 Inhibitor | No | No | No | No | No |
| CYP2C19 Inhibitor | No | No | No | No | No |
| CYP2C9 Inhibitor | Yes | No | No | Yes | No |
| CYP2D6 Inhibitor | No | No | No | No | No |
| CYP3A4 Inhibitor | No | No | No | No | No |
| Drug-Likeness | |||||
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 | > 0.1 |
Analysis of Results:
-
Parent Compound: Shows good overall properties, with high predicted GI absorption and BBB permeation. However, it is flagged as a potential inhibitor of CYP2C9, which could be a liability for drug-drug interactions.
-
Derivative 1 (Debrominated): Removing the bromine atom reduces the molecular weight and lipophilicity (LogP), leading to improved predicted solubility (LogS). Critically, this modification removes the CYP2C9 inhibition liability, making it a much more attractive profile.
-
Derivative 2 (Fluoro-analogue): Replacing bromine with fluorine offers similar benefits to debromination: lower lipophilicity, better solubility, and no predicted CYP2C9 inhibition. This is a classic bioisosteric replacement strategy.
-
Derivative 3 (Carboxyl): The addition of a carboxylic acid group dramatically changes the profile. While it doesn't significantly improve the already moderate solubility, the increased polarity prevents BBB permeation and, most importantly, leads to Low predicted GI absorption. This derivative would likely suffer from poor bioavailability. It also reintroduces the CYP2C9 inhibition risk.
This comparative analysis demonstrates the power of in silico screening. In a matter of minutes, we have generated a clear hypothesis: modifying the 4-position halogen is a promising strategy to mitigate CYP inhibition, while adding large polar groups is likely detrimental to absorption.
Step 4: Advanced Visualization for Deeper Insight
SwissADME provides graphical outputs that offer a holistic view of a compound's drug-likeness.
-
Bioavailability Radar: This plot maps six key physicochemical properties onto a hexagonal chart representing the optimal range for oral bioavailability. An ideal compound would have its plot fall entirely within the pink area.
-
The BOILED-Egg Model: This insightful plot visualizes passive absorption and brain access. It plots lipophilicity (WLOGP) against polarity (TPSA).
-
White Area: High probability of passive absorption by the gastrointestinal tract.
-
Yellow Area (Yolk): High probability of permeating the Blood-Brain Barrier.
-
Gray Area: Low probability of absorption or brain penetration.
-
The model also flags compounds that are substrates of P-gp (blue dots) or non-substrates (red dots).
Diagram: The Logic of the BOILED-Egg Model
This diagram illustrates the decision-making framework based on the Brain Or IntestinaL EstimateD permeation method.
Caption: Logical flow of the BOILED-Egg model for predicting passive permeation.
Self-Validation and the Path Forward: From Prediction to Experiment
It is imperative to treat in silico results not as absolute truths, but as well-informed hypotheses that must be experimentally validated.[23][24]
-
Model Limitations: The accuracy of any prediction is contingent on the quality and diversity of the data used to build the model.[12] Predictions for novel chemical scaffolds (those outside the model's applicability domain) should be treated with greater caution.
-
An Integrated Strategy: The most effective drug discovery programs use a synergistic approach. In silico models are used to screen vast virtual libraries and prioritize a smaller, more promising set of compounds for synthesis. These compounds then undergo tiered in vitro ADME assays (e.g., solubility, Caco-2 permeability, microsomal stability). This iterative cycle of prediction, synthesis, and testing is the engine of modern lead optimization.
The workflow for integrating computational and experimental approaches is visualized below.
Diagram: Integrated ADME Workflow in Drug Discovery
Caption: Iterative cycle of in silico prediction and experimental validation.
Conclusion
In silico ADME modeling has transitioned from a niche academic pursuit to an indispensable component of the drug discovery pipeline. By enabling the early, rapid, and cost-effective evaluation of pharmacokinetic properties, these computational tools empower researchers to make more informed decisions, reduce late-stage attrition, and ultimately accelerate the delivery of safe and effective medicines. As demonstrated with the this compound scaffold, a strategic application of these predictive models can illuminate clear paths for lead optimization, turning chemical possibilities into viable therapeutic candidates. The future of drug design lies in this intelligent synergy between the virtual and the experimental.
References
- Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Vertex Pharmaceuticals.
- Pharmacokinetics Software | Predict ADME Properties | ADME Suite.ACD/Labs.
- Tackling metabolism issues in drug discovery with in silico methods. (2024). AZoNetwork.
- Gaussian Processes: A Method for Automatic QSAR Modeling of ADME Properties.
- The Importance of Pharmaceutical ADME Studies. (2023).
- What Is ADME? – Drug Discovery Basics. (2024). Technology Networks.
- Importance of ADME/Tox in Early Drug Discovery. (2022).
- Purpose of ADME Studies in Drug Development. (2021). AZoLifeSciences.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
- Review of QSAR Models and Software Tools for predicting Biokinetic Properties.
- In Silico Drug Metabolism Prediction Services.
- Validating ADME QSAR Models Using Marketed Drugs. (2021). PubMed.
- Comparison and summary of in silico prediction tools for CYP450-medi
- In silico ADME/T modelling for rational drug design. (2015). Quarterly Reviews of Biophysics.
- Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. (2007). Bentham Science Publishers.
- Development of In Silico Models for Predicting Drug Absorption and Metabolism.JOCPR.
- In Silico Tools for Pharmacokinetic and Toxicological Predictions.AYUSH CoE.
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023).
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimiz
- In Silico ADME Methods Used in the Evaluation of N
- How to use SwissADME? (2020). YouTube.
- In Silico methods for ADMET prediction of new molecules.Slideshare.
- swiss ADME tutorial. (2022). YouTube.
- SWISS ADME Simplified: A Practical Tutorial. (2023). YouTube.
- This compound (CAS 90914-81-1) Properties.Chemcasts.
- Help - SwissADME.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 5. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 8. chem-casts.com [chem-casts.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. jocpr.com [jocpr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. What Is ADME? – Drug Discovery Basics | Technology Networks [technologynetworks.com]
- 17. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. ayushcoe.in [ayushcoe.in]
- 20. m.youtube.com [m.youtube.com]
- 21. SwissADME [swissadme.ch]
- 22. m.youtube.com [m.youtube.com]
- 23. Validating ADME QSAR Models Using Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to N-(4-bromo-3-methylphenyl)acetamide for Advanced Research
This technical guide provides an in-depth exploration of N-(4-bromo-3-methylphenyl)acetamide, a key chemical intermediate with significant applications in the fields of medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in pharmaceutical development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and its role in the creation of novel therapeutic agents.
Chemical Identity and Nomenclature
Correctly identifying a compound is the cornerstone of scientific research. This compound is systematically named following IUPAC conventions, which provide an unambiguous description of its molecular structure.
The IUPAC name, This compound , clearly defines the arrangement of its constituent functional groups: an acetamide group linked via its nitrogen atom to a phenyl ring which is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is also widely recognized by several synonyms in commercial and academic literature.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonyms | 4'-Bromo-3'-methylacetanilide, N-Acetyl-4-bromo-m-toluidine |
| CAS Number | 90914-81-1 |
| Molecular Formula | C₉H₁₀BrNO |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C)Br |
| InChI Key | BYZHUFNLXFFINU-UHFFFAOYSA-N |
Physicochemical and Safety Profile
Understanding the physical and chemical properties of this compound is paramount for its effective use in experimental design, ensuring both safety and optimal reaction conditions.
Physicochemical Properties
The compound is a solid at room temperature, with solubility characteristics typical of substituted acetanilides. Its properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 228.09 g/mol | [1] |
| Appearance | White to gray or red powder/crystal | [2] |
| Melting Point | 101.0 - 105.0 °C | [2] |
| Boiling Point (Predicted) | 350.7 °C at 760 mmHg | Chemcasts |
| Solubility | Sparingly soluble in water. | Guidechem |
| Purity (Typical) | >98.0% (GC) | [2] |
Safety and Handling
As with any chemical reagent, adherence to strict safety protocols is mandatory. This compound is classified with specific hazard statements that necessitate careful handling to minimize risk to laboratory personnel.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personnel should always handle this compound in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a foundational N-acylation reaction. The most common and direct route involves the reaction of 4-bromo-3-methylaniline with an acetylating agent. This process is a nucleophilic acyl substitution, a cornerstone of organic synthesis.
Reaction Principle
The lone pair of electrons on the nitrogen atom of the primary amine (4-bromo-3-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a mild base is often employed to neutralize the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion.
Caption: General synthesis workflow for this compound.
Experimental Protocol: N-Acylation of 4-Bromo-3-methylaniline
This protocol is adapted from standard, well-established acylation procedures for aromatic amines.[3]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM).
-
Purification: Combine the organic layers, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the acetamido group is expected to be a singlet or a doublet with a small coupling constant. The other two protons will likely appear as doublets.
-
Methyl Protons (Aromatic): A singlet corresponding to the methyl group on the phenyl ring is expected around δ 2.3-2.5 ppm.
-
Methyl Protons (Acetyl): A singlet for the acetyl methyl group will be present, typically around δ 2.1-2.2 ppm.
-
Amide Proton (N-H): A broad singlet for the N-H proton will be observed, typically downfield (δ 7.5-9.5 ppm), and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: The carbonyl carbon of the acetamide group will have a characteristic chemical shift in the range of δ 168-172 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the δ 110-140 ppm region. The carbon bearing the bromine atom (C-Br) will be in the lower end of this range, while the carbon attached to the nitrogen (C-N) will be further downfield.
-
Methyl Carbons: The aromatic methyl carbon will appear around δ 20-25 ppm, and the acetyl methyl carbon will also be in this region, typically δ 23-26 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A sharp to medium absorption band around 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1680-1640 cm⁻¹ due to the carbonyl stretch.
-
N-H Bend (Amide II): A medium to strong absorption band around 1550-1510 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 600-500 cm⁻¹.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility offered by its functional groups. The acetamido group can participate in hydrogen bonding, while the aryl bromide provides a handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions.
Intermediate for Bioactive Molecules
A prime example of its utility is in the synthesis of novel antibacterial agents. In a recent study, this compound was a precursor to a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. These derivatives were synthesized and evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), highlighting the compound's role in addressing urgent public health threats.
The synthetic strategy involves the initial formation of the acetamide (or a similar amide), followed by Suzuki coupling at the bromine position to introduce further molecular diversity. This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
Caption: Role of this compound in a drug discovery workflow.
Rationale in Molecular Design
The 4-bromo-3-methylphenyl moiety is a recurring structural motif in various pharmacologically active compounds. The bromine atom can act as a lipophilic group and a bioisostere for other halogens or small functional groups. Its position allows for targeted modifications to probe interactions with biological targets. The adjacent methyl group provides steric bulk and can influence the conformation of the molecule, which can be critical for receptor binding.
Conclusion
This compound is a versatile and valuable intermediate for chemical synthesis, particularly within the realm of drug discovery and development. Its well-defined structure, predictable reactivity, and the synthetic handles it provides make it an essential tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a reliable protocol for its synthesis, and insights into its application, thereby equipping researchers with the foundational knowledge required for its effective utilization in their scientific endeavors.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Exp.06 Preparation of P-Bromo Acetanilide. Scribd. Available at: [Link][3]
Sources
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-(4-bromo-3-methylphenyl)acetamide
Introduction
N-(4-bromo-3-methylphenyl)acetamide, a substituted aromatic amide, holds potential significance in pharmaceutical and materials science research. Understanding its thermal stability and degradation profile is a critical prerequisite for its application in drug development, chemical synthesis, and material formulation. This technical guide provides a comprehensive overview of the methodologies and expected outcomes for characterizing the thermal behavior of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally analogous compounds and established principles of thermal analysis to present a predictive yet scientifically grounded profile. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and evaluate the thermal properties of this and similar molecules.
Physicochemical Properties of this compound
A foundational understanding of the compound's basic properties is essential before delving into its thermal analysis.
| Property | Value | Source |
| CAS Number | 331-30-6 | [1] |
| Molecular Formula | C₉H₁₀BrNO | [2] |
| Molecular Weight | 228.09 g/mol | [3] |
| IUPAC Name | This compound | [3] |
Predicted Thermal Behavior and Key Analytical Techniques
The thermal stability of an organic molecule like this compound is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.
Thermogravimetric Analysis (TGA)
Experimental Rationale: TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is fundamental for determining the onset of thermal decomposition, identifying intermediate degradation steps, and ascertaining the final residual mass. For this compound, TGA will reveal the temperature range at which the compound is stable and the temperatures at which it begins to degrade.
Anticipated TGA Profile: Based on related acetanilide structures, a single-step or a multi-step degradation process can be anticipated. The initial mass loss would likely correspond to the cleavage of the amide bond and subsequent volatilization of the resulting fragments. The presence of the bromine and methyl substituents on the phenyl ring may influence the degradation pathway and the temperature at which it occurs.
Experimental Protocol: Thermogravimetric Analysis
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min. Running the experiment in both an inert (nitrogen) and an oxidative (air) atmosphere can provide insights into the degradation mechanism.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the first derivative of the TGA curve (DTG curve).
Diagram: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
Experimental Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC will identify its melting point and any polymorphic transitions prior to decomposition.
Anticipated DSC Profile: The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak of this endotherm is the melting point (Tm). The presence of multiple peaks could indicate polymorphism or the presence of impurities. By comparing the melting point with the onset of decomposition from TGA, the thermal window for processing the compound in its molten state can be determined.
Experimental Protocol: Differential Scanning Calorimetry
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the melting point but below the decomposition temperature (as determined by TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Determine the onset and peak temperatures of any endothermic or exothermic events.
Diagram: DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry.
Predicted Degradation Pathway of this compound
The degradation of acetanilide derivatives can proceed through several pathways, primarily involving the cleavage of the amide bond. The presence of the bromo and methyl substituents will influence the electron density of the aromatic ring and, consequently, the bond dissociation energies.
A plausible degradation pathway for this compound under thermal stress is initiated by the homolytic cleavage of the N-C (acyl) bond, which is generally the weakest bond in the amide linkage. This would lead to the formation of a 4-bromo-3-methylphenylaminyl radical and an acetyl radical. These highly reactive radical species can then undergo a series of propagation and termination reactions.
Potential Degradation Products:
-
Primary Products: 4-bromo-3-methylaniline and acetic acid (or its degradation products like ketene).
-
Secondary Products: Further degradation of the 4-bromo-3-methylaniline radical could lead to the formation of various brominated and methylated aromatic compounds. Polymerization or charring at higher temperatures is also possible.
The degradation of the related compound acetaminophen often involves hydroxylation and cleavage of the aromatic ring.[4][5] While the conditions are different (advanced oxidation processes versus thermal degradation), it highlights the potential for complex reaction pathways involving the aromatic core.
Diagram: Predicted Degradation Pathway
Caption: Predicted initial steps in the thermal degradation of this compound.
Comprehensive Characterization: Hyphenated Techniques
For a complete understanding of the degradation profile, hyphenated techniques that couple TGA with spectroscopic or spectrometric methods are invaluable.
-
TGA-FTIR (Fourier Transform Infrared Spectroscopy): This technique allows for the real-time identification of gaseous products evolved during degradation. As the sample is heated in the TGA, the off-gases are directed to an FTIR gas cell. The resulting IR spectra can identify functional groups and specific molecules, providing direct evidence for the proposed degradation pathways. For instance, the detection of CO₂, CO, and species with C-Br or N-H stretches would help elucidate the fragmentation process.
-
TGA-MS (Mass Spectrometry): This powerful combination provides mass-to-charge ratio information of the evolved gases. This allows for the precise identification of the molecular weights of the degradation products, confirming the identities of fragments proposed in the degradation pathway.
Conclusion
While direct experimental data on the thermal stability and degradation of this compound is sparse, a robust analytical approach can be formulated based on established thermoanalytical techniques and knowledge of analogous structures. A systematic investigation using TGA and DSC will provide the foundational data on its thermal stability, including its decomposition temperature and melting point. Further analysis using hyphenated techniques like TGA-FTIR and TGA-MS is crucial for elucidating the specific degradation pathways and identifying the resulting products. This comprehensive characterization is essential for ensuring the safe and effective application of this compound in its intended fields.
References
-
Chemsrc. This compound | CAS#:331-30-6. Available from: [Link].
-
Chemcasts. This compound (CAS 90914-81-1) Properties. Available from: [Link].
-
PubChem. N-(3-Bromo-4-methylphenyl)acetamide. Available from: [Link].
-
Ganiyu, K. O., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(30), 19365-19395. Available from: [Link].
-
ResearchGate. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Available from: [Link].
Sources
- 1. This compound | CAS#:331-30-6 | Chemsrc [chemsrc.com]
- 2. chem-casts.com [chem-casts.com]
- 3. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the C-Br Bond in N-(4-bromo-3-methylphenyl)acetamide
Abstract
N-(4-bromo-3-methylphenyl)acetamide is a vital building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is largely defined by the reactivity of its carbon-bromine (C-Br) bond. This guide provides an in-depth exploration of the C-Br bond's reactivity in this specific molecular context. We will delve into the mechanistic underpinnings of key transformations, offer field-proven experimental protocols, and discuss the strategic considerations that guide the choice of reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to effectively leverage this versatile aryl bromide in complex molecule synthesis.
Introduction: The Strategic Importance of the C-Br Bond
The this compound molecule presents a fascinating case study in selective chemical reactivity. The aryl bromide moiety is a cornerstone functional group in modern synthetic chemistry, primarily due to its amenability to a wide range of powerful cross-coupling reactions.[1] The presence of the acetamide and methyl groups on the phenyl ring introduces electronic and steric factors that subtly modulate the reactivity of the C-Br bond, offering both challenges and opportunities for the synthetic chemist.
The acetamide group, being a moderate electron-donating group through resonance and electron-withdrawing through induction, along with the electron-donating methyl group, influences the electron density of the aromatic ring. This, in turn, affects the ease of oxidative addition in palladium-catalyzed reactions, a critical step in many cross-coupling methodologies.[2][3][4] Understanding these electronic nuances is paramount for designing efficient and high-yielding synthetic routes.
This guide will focus on the most synthetically valuable transformations of the C-Br bond in this compound, with a particular emphasis on palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds, forming the backbone of many drug discovery programs and materials science innovations.[2][5]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new bonds at the site of the C-Br bond in this compound.[2][3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]
Diagram: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide.[6][7][8][9] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical. For aryl bromides, catalysts like Pd(PPh₃)₄ or in situ generated catalysts from Pd(OAc)₂ and a phosphine ligand are often effective. The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.[8][10] The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can significantly impact the reaction yield and must be compatible with other functional groups in the molecule.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add a base, such as powdered K₂CO₃ (2.0 mmol).
-
Add a degassed solvent system, for example, a 3:1 mixture of toluene and water (10 mL).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 85 | 95 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[11][12] This reaction has become a cornerstone in pharmaceutical research for the construction of arylamines, which are prevalent in many drug candidates.[13]
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[14] Sterically hindered and electron-rich ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[11][15]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[14] Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally used to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol).
-
Add a strong base, such as NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A typical workflow for a Buchwald-Hartwig amination experiment.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is unique in that it typically employs both a palladium catalyst and a copper(I) co-catalyst.[16]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[18][19]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is commonly used, often serving as both the base and the solvent. The base is necessary to deprotonate the terminal alkyne.
-
Copper-Free Variants: Concerns about the environmental impact and potential for homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These often require a different choice of ligand and base.[20]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed amine solvent, such as triethylamine (10 mL).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl to remove the copper salts.
-
Wash with water and brine, dry the organic phase, and concentrate.
-
Purify by column chromatography.
Nucleophilic Aromatic Substitution: An Alternative Pathway
While palladium-catalyzed reactions are dominant, under certain conditions, the C-Br bond can undergo nucleophilic aromatic substitution (SₙAr). This typically requires a strong electron-withdrawing group ortho or para to the leaving group and a potent nucleophile. In the case of this compound, the activating effect of the acetamide and methyl groups is not strong enough to facilitate SₙAr reactions under standard conditions. However, in specialized applications, such as in the synthesis of certain heterocyclic systems, harsh conditions (high temperatures and pressures with strong nucleophiles) might induce this type of transformation. These reactions are generally lower-yielding and less versatile than their metal-catalyzed counterparts.[21][22][23]
Applications in Drug Discovery and Development
The ability to functionalize the C-Br bond of this compound through these various reactions makes it a valuable intermediate in drug discovery.[1][24] For instance, the core structure of this molecule can be elaborated to synthesize kinase inhibitors, GPCR modulators, and other biologically active compounds. The Suzuki and Buchwald-Hartwig reactions, in particular, are frequently employed in the construction of compound libraries for high-throughput screening.[5]
Conclusion
The reactivity of the C-Br bond in this compound is a cornerstone of its utility in modern organic synthesis. A thorough understanding of the principles and practicalities of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, empowers chemists to strategically and efficiently construct complex molecular architectures. The choice of catalyst, ligand, base, and solvent are all critical parameters that must be carefully considered to achieve optimal results. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like this compound and the reactions that activate them will only increase.
References
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google Cloud.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.Fiveable.
- 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- This compound | 90914-81-1.Benchchem.
- Nucleophilic Substitution Reactions.University of Calgary.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Sonogashira coupling.Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Application Notes: N-(4-Bromopyridin-2-yl)acetamide in Cross-Coupling Reactions.Benchchem.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). PMC - NIH.
- The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Sonogashira Coupling.Organic Chemistry Portal.
- Suzuki reaction.Wikipedia.
- Suzuki Coupling.Organic Chemistry Portal.
- Sonogashira coupling. (2019, January 7). YouTube.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). (2023, July 18). Chemistry LibreTexts.
- Copper-free Sonogashira cross-coupling reactions: an overview.PMC - NIH.
- 11.1: The Discovery of Nucleophilic Substitution Reactions. (2025, October 19). Chemistry LibreTexts.
- Organoborane coupling reactions (Suzuki coupling).PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. nobelprize.org [nobelprize.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Chemist's Guide to the Electronic Landscape of N-(4-bromo-3-methylphenyl)acetamide: A DFT-Based Exploration
Foreword: From Molecular Structure to Biological Function
In the intricate dance of drug discovery and materials science, understanding a molecule's electronic properties is paramount. These fundamental characteristics govern everything from reaction kinetics to intermolecular interactions and, ultimately, a compound's efficacy and behavior in a larger system. This guide provides a comprehensive, in-depth exploration of the theoretical calculations used to elucidate the electronic properties of a molecule of significant interest: N-(4-bromo-3-methylphenyl)acetamide.
This compound, a substituted acetamide, belongs to a class of molecules with diverse biological activities. The presence of a bromine atom, a methyl group, and an acetamide functional group on the phenyl ring creates a unique electronic environment that dictates its potential as a pharmacophore or a functional material. Through the lens of computational chemistry, specifically Density Functional Theory (DFT), we can dissect this environment with remarkable precision. This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a deeper understanding of the causality behind the computational choices we make and the real-world implications of our findings.
Part 1: The Quantum Mechanical Toolkit: Choosing the Right Computational Approach
The first crucial step in any theoretical investigation is the selection of an appropriate computational method. For a molecule like this compound, a balance between accuracy and computational cost is essential.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has emerged as the go-to method for electronic structure calculations in many areas of chemistry and materials science.[1][2] Unlike wave-function-based methods such as Hartree-Fock (HF), which can be computationally expensive, DFT calculates the electronic energy and other properties based on the molecule's electron density. This approach offers a favorable compromise between accuracy and computational efficiency, making it ideal for studying medium-sized organic molecules.
The B3LYP Functional: A Hybrid Approach for Enhanced Accuracy
Within the DFT framework, the choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that incorporates a portion of the exact exchange energy from HF theory with exchange and correlation energies from other sources. This hybrid nature often leads to more accurate results for a wide range of chemical systems, including organic molecules with diverse functional groups.[3]
The 6-311++G(d,p) Basis Set: Describing the Electron Distribution
A basis set is a set of mathematical functions used to represent the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For this compound, the 6-311++G(d,p) basis set is a robust choice. Let's break down what this notation means:
-
6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.
-
++G: These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is crucial for accurately modeling non-covalent interactions and anions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonding and intermolecular interactions accurately.
Part 2: The Computational Workflow: From Geometry Optimization to Electronic Properties
A typical computational study of a molecule's electronic properties follows a well-defined workflow. This section outlines the key steps, providing both the "how" and the "why" for each stage.
Step 1: Molecular Structure Input and Geometry Optimization
The starting point is the three-dimensional structure of this compound. This can be built using molecular modeling software. The initial structure is then subjected to geometry optimization, a process where the computational software systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. This optimized geometry represents the most stable structure of the molecule in the gas phase and is the foundation for all subsequent calculations.[4]
Caption: A generalized workflow for theoretical calculations of molecular electronic properties.
Step 2: Frequency Analysis
After geometry optimization, a frequency calculation is performed. This serves two primary purposes:
-
Verification of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point on the potential energy surface.
-
Thermodynamic Properties: The frequency calculation also provides valuable thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 3: Calculation of Electronic Properties
Once a stable, optimized geometry is obtained, a single-point energy calculation is performed to compute the desired electronic properties. This calculation uses the optimized geometry and does not further modify it. The key electronic properties of interest for this compound are:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).[4][5] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[3] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.[3]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule.[6] It is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are prone to nucleophilic attack. The MEP map is an invaluable tool for predicting the sites of intermolecular interactions, such as hydrogen bonding and drug-receptor binding.[6][7]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. It is a vector quantity that points from the center of negative charge to the center of positive charge. The magnitude of the dipole moment influences a molecule's solubility in polar solvents and its ability to participate in dipole-dipole interactions.
Part 3: Interpreting the Data: The Electronic Profile of this compound
The following table summarizes hypothetical but realistic quantitative data that would be obtained from a DFT calculation on this compound at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.54 | eV | Electron-donating ability |
| LUMO Energy | -0.89 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.65 | eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 3.21 | Debye | Molecular polarity and intermolecular interactions |
Analysis of Frontier Molecular Orbitals:
The calculated HOMO-LUMO gap of 5.65 eV suggests that this compound is a relatively stable molecule.[3] The distribution of the HOMO and LUMO provides further insights into its reactivity. The HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the acetamide group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the bromine atom, suggesting these as potential sites for nucleophilic attack.
Caption: Relationship between HOMO-LUMO energies and the chemical reactivity of a molecule.
Molecular Electrostatic Potential (MEP) Insights:
The MEP map would likely reveal a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for hydrogen bond donation. The hydrogen atom of the amide group would exhibit a region of positive potential (blue), indicating its ability to act as a hydrogen bond donor. The bromine atom would also contribute to the electrostatic potential, with a region of slight negative potential around its periphery (the sigma-hole phenomenon), which could be significant for certain intermolecular interactions. These features are critical for predicting how the molecule might interact with a biological target, such as an enzyme's active site.
Part 4: Practical Implications for Drug Development and Materials Science
The theoretical electronic properties of this compound have tangible implications for its potential applications.
In Drug Development:
-
Receptor Binding: The MEP map can guide the design of analogs with improved binding affinity to a target receptor by identifying key interaction points. Understanding the molecule's electrostatic potential is crucial for predicting its interaction with biological macromolecules.[2]
-
Metabolic Stability: The HOMO and LUMO energies can provide clues about the molecule's susceptibility to metabolic degradation. For instance, a high HOMO energy might suggest a greater likelihood of oxidative metabolism.
-
ADMET Properties: Computational models can use these electronic descriptors to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for the development of safe and effective drugs.[8]
In Materials Science:
-
Crystal Engineering: The dipole moment and MEP can be used to predict how molecules will pack in a crystal lattice, influencing properties like melting point and solubility.
-
Organic Electronics: The HOMO-LUMO gap is a key parameter in determining the electronic and optical properties of organic materials, making it relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion: A Powerful Synergy of Theory and Experiment
This guide has outlined a robust theoretical framework for investigating the electronic properties of this compound. By combining the power of DFT with a judicious choice of functional and basis set, we can gain profound insights into the molecule's reactivity, stability, and potential for intermolecular interactions. It is crucial to remember that theoretical calculations are most powerful when used in synergy with experimental data. The predictions made from these computational studies can guide experimental design, and in turn, experimental results can validate and refine the theoretical models. This iterative process of theory and experimentation is the cornerstone of modern chemical research and development.
References
-
Isika, D. K., Özkömeç, F. N., Çeşme, M., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC advances, 12(16), 10037-10050. [Link]
-
Al-Buriahi, M. S., Al-Omary, F. A. M., Al-Ghamdi, A. A., & Shariq, M. (2020). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Journal of Molecular Structure, 1202, 127265. [Link]
-
Vámos, J., & Viskolcz, B. (2000). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. Journal of Molecular Structure: THEOCHEM, 530(1-2), 155-165. [Link]
-
Isika, D. K., Özkömeç, F. N., Çeşme, M., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC advances, 12(16), 10037-10050. [Link]
-
Isika, D. K. (2023). Design, synthesis, biological and computational studies of flavonoid acetamide derivatives (Doctoral dissertation, New Jersey Institute of Technology). [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamali, M. A. (2018). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 23(10), 2465. [Link]
-
Chemcasts. (n.d.). This compound (CAS 90914-81-1) Properties. Retrieved from [Link]
-
Monajjemi, M., & Afsharnezhad, S. (2014). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. Tropical Journal of Pharmaceutical Research, 13(5), 787-794. [Link]
-
Monajjemi, M., & Afsharnezhad, S. (2014). Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. Tropical Journal of Pharmaceutical Research, 13(5), 787-794. [Link]
-
Bibi, S., Khan, I., Ali, S., Yousuf, S., & Siddiqui, H. L. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]
-
Li, Y., et al. (2022). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Organic Letters, 24(31), 5775–5780. [Link]
-
El-Guesmi, N., et al. (2017). Theoretical investigations on the molecular structure, HOMO–LUMO, Fukui function, NBO analysis and NLO of amino methyl tetrathiafulvalenes. Journal of Taibah University for Science, 11(6), 1162-1171. [Link]
-
mzCloud. (2016). N 4 Bromo 3 methylphenyl acetamide. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl) acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(3), o461. [Link]
-
NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. [Link]
-
AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Acetamide – Knowledge and References. Retrieved from [Link]
-
Gupta, A., & Verma, A. (2013). DFT Analysis of Dichloroacetamide Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 733-742. [Link]
-
Zahra, S., et al. (2023). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega, 8(40), 37492–37505. [Link]
-
University of Warwick Library. (n.d.). DFT calculations. Retrieved from [Link]
Sources
- 1. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. scribd.com [scribd.com]
- 7. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]
Topic: N-(4-bromo-3-methylphenyl)acetamide and Its Derivatives: A Versatile Scaffold for Therapeutic Innovation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-bromo-3-methylphenyl)acetamide, a key chemical intermediate, and its derivatives. We will explore its synthesis, derivatization strategies, and burgeoning applications in medicinal chemistry, with a focus on its potential as a scaffold for developing novel antibacterial agents and protein kinase inhibitors.
The this compound Core: Foundational Properties
This compound (CAS No: 90914-81-1) is an acetanilide derivative characterized by a bromine atom and a methyl group on the phenyl ring.[1][2] This substitution pattern provides a unique combination of lipophilicity and electronic properties, making it an attractive starting point for medicinal chemistry campaigns. The key feature is the bromine atom, which serves as a versatile synthetic "handle" for introducing molecular diversity, most notably through cross-coupling reactions.[3] Its structure allows for systematic modification at three key positions: the bromine-substituted carbon, other positions on the phenyl ring, and the acetamide group itself.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO |
| Formula Weight | 228.09 g/mol [2] |
| Physical Form | Crystalline Powder[2] |
| Melting Point | 103°C[2] |
Synthesis and Derivatization Strategies
The true potential of this compound lies in its synthetic tractability. The core scaffold can be readily synthesized, and its bromine atom provides a gateway to a vast chemical space of derivatives.
Synthesis of the Core Scaffold
The most direct method for synthesizing the core structure is the N-acetylation of 4-bromo-3-methylaniline. This is a fundamental amide bond formation reaction.
Caption: Workflow for the synthesis of the core scaffold.
The choice of acetylating agent and conditions can be tailored. While acetyl chloride is highly reactive, methods using iodine as a mild Lewis acid catalyst with acetyl chloride can proceed efficiently at room temperature, even under solvent-free conditions, presenting a greener alternative to traditional methods.[4]
Key Derivatization Pathways
The strategic placement of the bromine atom is crucial, as it allows for predictable and high-yielding modifications, primarily through palladium-catalyzed cross-coupling reactions.
This reaction is a powerful tool for creating carbon-carbon bonds by coupling the aryl bromide with various boronic acids. This allows for the introduction of a wide range of aryl or heteroaryl substituents at the 4-position of the phenyl ring, dramatically altering the molecule's steric and electronic properties.
Caption: General scheme for Suzuki-Miyaura derivatization.
This strategy was successfully employed to synthesize arylated analogs of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, yielding a library of compounds for biological screening.[5]
The acetamide moiety itself can be modified. Instead of starting with acetylation, the parent aniline (4-bromo-3-methylaniline) can be coupled with a variety of carboxylic acids using standard peptide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or EDC-HCl.[5][6] This approach allows for the introduction of diverse functional groups, influencing properties such as hydrogen bonding capacity, solubility, and target engagement. For instance, coupling with pyrazine carboxylic acid leads to derivatives with potent antibacterial activity.[5]
Biological Activities and Therapeutic Applications
Derivatives of this compound have shown promise in several therapeutic areas, most notably as antibacterial agents and as scaffolds for kinase inhibitors in oncology.
Antibacterial Agents
The emergence of extensively drug-resistant (XDR) pathogens necessitates the development of novel antimicrobial agents.[5] A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, synthesized via the strategies described above, were evaluated for their antibacterial activity against clinically isolated XDR Salmonella Typhi. Several of these compounds demonstrated significant antibacterial efficacy, highlighting the potential of this scaffold in addressing antimicrobial resistance.[5]
Table 2: Example Bioactivity of an N-(4-bromo-3-methylphenyl) Derivative Note: This is representative data based on related acetamide structures to illustrate the concept.
| Compound Class | Target | IC₅₀ | Reference |
| N-Substituted Acetamide | P2Y14 Receptor | 0.6 nM | [7] |
| Acetamide-Based Inhibitor | Heme Oxygenase-1 (HO-1) | 0.9 µM | [7] |
| Pyrazine-Carboxamide Derivative | XDR S. Typhi | - | [5] |
Scaffolds for Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8][9] The acetamide functional group is a common feature in many approved kinase inhibitors, where it often acts as a key hydrogen bond donor/acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase.
Sources
- 1. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]
- 2. 4'-Bromo-3'-methylacetanilide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using N-(4-bromo-3-methylphenyl)acetamide
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale synthesis, particularly in the pharmaceutical and materials science sectors.[3][4] Its utility lies in the construction of biaryl and substituted aromatic structures, which are prevalent motifs in a vast array of biologically active molecules and functional materials.
This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction with a specific focus on the use of N-(4-bromo-3-methylphenyl)acetamide as an aryl bromide substrate. Halogenated aryl acetamides are crucial building blocks in medicinal chemistry, where the acetamido group can influence molecular interactions and the halogen serves as a versatile handle for diversification through cross-coupling reactions.[5] By delving into the mechanistic underpinnings and practical considerations of this reaction, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully implement this powerful synthetic tool.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate.[1][6] The reactivity of the aryl halide in this step generally follows the order I > OTf > Br >> Cl.[3]
-
Transmetalation: This is a crucial step where the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[3] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[7][8][9]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Considerations
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of several key components.
Palladium Catalyst and Ligands
A wide variety of palladium catalysts and ligands are available for Suzuki-Miyaura couplings. For aryl bromides like this compound, several systems are highly effective.
-
Palladium(0) Sources: Common precatalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. These are often used in conjunction with phosphine ligands.
-
Palladium(II) Sources: Pd(OAc)₂ and PdCl₂ are also frequently used and are reduced in situ to the active Pd(0) species.
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For aryl bromides, bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and biaryl phosphine ligands (e.g., SPhos, XPhos) are often employed to enhance catalytic activity.[11]
The Role of the Base
The base plays a multifaceted and essential role in the Suzuki-Miyaura reaction.[8] Its primary function is to activate the boronic acid for transmetalation.[7][9][12] The base facilitates the formation of a more nucleophilic boronate species, which is more reactive towards the palladium(II) complex.[7][8]
Commonly used bases include:
-
Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH
-
Fluorides: KF
The choice of base can significantly impact the reaction rate and yield and is often dependent on the specific substrates and solvent system.[8] For substrates containing base-sensitive functional groups, such as the amide in this compound, a milder base like potassium carbonate or potassium phosphate is often preferred to avoid hydrolysis.
Solvent Systems
The solvent system must be capable of dissolving the reactants and the catalyst to a sufficient extent. Suzuki-Miyaura reactions are often performed in a mixture of an organic solvent and water.[3] The aqueous phase is typically necessary to dissolve the inorganic base.
Commonly used solvents include:
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene
-
Amides: N,N-Dimethylformamide (DMF)
The choice of solvent can influence the solubility of the base and the overall reaction kinetics. Degassing the solvent prior to use is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines the coupling of this compound with phenylboronic acid using a common palladium catalyst and base combination.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) or Volume (mL) |
| This compound | 228.09 | 1.0 | 228.1 |
| Phenylboronic acid | 121.93 | 1.2 | 146.3 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 |
| K₂CO₃ | 138.21 | 2.0 | 276.4 |
| Dioxane | - | - | 8.0 mL |
| Water | - | - | 2.0 mL |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (228.1 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.
-
Add degassed dioxane (8.0 mL) and degassed water (2.0 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13][14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(3-methyl-[1,1'-biphenyl]-4-yl)acetamide.
Reaction Monitoring, Purification, and Characterization
Monitoring the Reaction
The progress of the Suzuki-Miyaura coupling can be conveniently monitored by TLC or LC-MS.[13][14] A small aliquot of the reaction mixture can be taken periodically, diluted, and analyzed to observe the consumption of the starting materials and the formation of the product. NMR spectroscopy can also be a powerful tool for reaction monitoring, especially if a nucleus like ¹⁹F is present in one of the reactants.[15]
Purification of the Biaryl Product
After the aqueous workup, the crude product is typically purified by flash column chromatography on silica gel.[16][17] The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective method for purifying solid products.[16]
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the biaryl product.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
-
Melting Point: For solid products, the melting point can be a useful indicator of purity.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere. |
| Insufficiently active catalyst/ligand system | Screen different palladium precatalysts and ligands. For challenging substrates, consider more active ligands like biaryl phosphines.[11] | |
| Ineffective base or insufficient amount | Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or increase the stoichiometry of the base. Ensure the base is soluble in the reaction medium. | |
| Side Reactions | Protodeboronation of the boronic acid | Use a less aqueous solvent system or a different base (e.g., KF). |
| Homocoupling of the boronic acid | Ensure the reaction is free of oxygen. Lowering the reaction temperature may also help. | |
| Hydrolysis of the amide functional group | Use a milder base (e.g., K₂CO₃ or K₃PO₄) and avoid excessively high reaction temperatures or prolonged reaction times. Consider using anhydrous solvents and a non-aqueous base. |
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation.[18] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Dioxane and other organic solvents are flammable and have associated health risks. Use in a well-ventilated area away from ignition sources.
-
Bases: Strong bases like hydroxides are corrosive. Handle with appropriate care and PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[19][20][21][22]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds. By understanding the roles of the various reaction components and following carefully designed protocols, researchers can successfully employ this reaction to synthesize complex molecules like derivatives of this compound. The information and protocols provided in this guide serve as a starting point for the successful application of this important transformation in a research and development setting.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Cano, I., Alvarez, E., & Alvarez, S. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(40), 12044–12054.
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(10), 2059-2064.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Gujral, S., Khatri, S., & Gahlot, V. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
- Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
- Vechhoma, L., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1186-1221.
- Falivene, L., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2132-2142.
- Ge, Y., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2329-2337.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23-60.
-
Gujral, S., Khatri, S., & Gahlot, V. (2012). Suzuki Cross Coupling Reaction- A Review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
- Le, D. N., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
ResearchGate. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Retrieved from [Link]
- Organ, M. G., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 223-231.
- Hein, J. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
-
ResearchGate. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
- Wlassa, C. J., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12349-12356.
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][10]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2534-2547.
- Lee, C. H., et al. (2017). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Cross Coupling Reaction- A Review | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. azom.com [azom.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. aksci.com [aksci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
Application Note & Protocols: Synthesis of Pyrazine Carboxamide Derivatives from N-(4-bromo-3-methylphenyl)acetamide
Abstract
This comprehensive guide details a robust, field-proven two-step synthetic pathway for the preparation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a key intermediate for the development of novel pyrazine carboxamide derivatives. Starting from the commercially available N-(4-bromo-3-methylphenyl)acetamide, the synthesis proceeds through a quantitative deacetylation followed by a highly efficient amide coupling reaction. We provide detailed, step-by-step protocols, explain the chemical principles behind experimental choices, and present a subsequent Suzuki cross-coupling protocol to illustrate the utility of the synthesized intermediate in creating diverse chemical libraries for drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for accessing this important class of molecules.
Introduction: The Significance of Pyrazine Carboxamides
Pyrazine carboxamide derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This heterocyclic scaffold is prevalent in molecules with a wide array of pharmacological activities, including antimycobacterial, anticancer, diuretic, and antiviral properties.[3][4] Pyrazinamide, a first-line treatment for tuberculosis, is a classic example of the therapeutic power of this moiety.[4] The ability to functionalize the pyrazine and phenyl rings allows for fine-tuning of a molecule's steric and electronic properties, making this scaffold a versatile platform for structure-activity relationship (SAR) studies in drug discovery programs.[1]
The synthetic route outlined herein begins with this compound, a readily accessible starting material. The strategy involves two primary transformations:
-
Hydrolysis (Deacetylation): Removal of the acetyl protecting group to unmask the key aniline nucleophile.
-
Amide Coupling: Formation of the central carboxamide bond by coupling the aniline with pyrazine-2-carboxylic acid.
This approach provides a reliable and scalable route to a versatile building block, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which retains a bromine handle for subsequent diversification, for instance, via palladium-catalyzed cross-coupling reactions.[5]
Overall Synthetic Workflow
The synthesis is designed as a logical two-stage process, followed by an optional diversification step. Each stage is optimized for high yield and purity, minimizing the need for complex purification procedures.
Figure 1: Overall Synthetic Workflow Diagram.
Experimental Protocols & Methodologies
Part 1: Synthesis of 4-Bromo-3-methylaniline (Intermediate)
Principle: The first step is the hydrolysis of the acetamide group from the starting material. While both acidic and basic conditions can effect this transformation, acid-catalyzed hydrolysis is often preferred for aromatic amides as it typically results in cleaner reactions and easier workup. The protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 43.8 mmol).
-
Reagent Addition: Add 100 mL of a 3 M aqueous hydrochloric acid solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
TLC System: Ethyl acetate/Hexane (1:2). The aniline product will have a lower Rf value than the starting acetamide.
-
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8.
-
Causality: Basification is critical to deprotonate the anilinium salt formed during the acidic reaction, rendering the aniline product neutral and extractable into an organic solvent.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically of high purity (>95%) and can be used directly in the next step. If further purification is required, recrystallization from ethanol/water or column chromatography on silica gel can be performed.
Table 1: Reagent and Yield Summary for Protocol 1
| Parameter | Value | Notes |
|---|---|---|
| Starting Material | 10.0 g (43.8 mmol) | This compound |
| Reagent | 3 M HCl (aq.) | 100 mL |
| Reaction Time | 4-6 hours | Monitored by TLC |
| Expected Yield | 7.5 - 8.0 g | 92-98% |
| Purity | >95% by NMR | Sufficient for subsequent steps |
Part 2: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
Principle: This step involves the formation of an amide bond between the synthesized 4-bromo-3-methylaniline and pyrazine-2-carboxylic acid. A direct condensation is inefficient; therefore, a coupling agent is required. This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The aniline then attacks this intermediate, and DMAP facilitates this process by forming an even more reactive acylpyridinium species.[5]
Protocol 2: DCC/DMAP-Mediated Amide Coupling
-
Reaction Setup: To an oven-dried 250 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add pyrazine-2-carboxylic acid (5.44 g, 43.8 mmol, 1.0 eq), 4-bromo-3-methylaniline (8.15 g, 43.8 mmol, 1.0 eq), and DMAP (1.07 g, 8.76 mmol, 0.2 eq).[5]
-
Solvent Addition: Add 100 mL of anhydrous Dichloromethane (DCM). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Cooling is essential to control the exothermic reaction upon DCC addition and to minimize the formation of the N-acylurea byproduct, a common side reaction in DCC couplings.
-
-
DCC Addition: While maintaining the temperature at 0 °C, add DCC (9.95 g, 48.2 mmol, 1.1 eq) portion-wise over 15 minutes.[5] A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Conditions: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.
-
TLC System: Ethyl acetate/Hexane (1:1).
-
-
Work-up and Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Washing and Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethyl acetate/hexane or by flash column chromatography on silica gel to yield the pure product.
Table 2: Reagent and Yield Summary for Protocol 2
| Reagent/Parameter | Molar Eq. | Quantity | Notes |
|---|---|---|---|
| 4-Bromo-3-methylaniline | 1.0 | 8.15 g | From Protocol 1 |
| Pyrazine-2-carboxylic acid | 1.0 | 5.44 g | |
| DCC | 1.1 | 9.95 g | Coupling Agent |
| DMAP | 0.2 | 1.07 g | Catalyst |
| Solvent | - | 100 mL | Anhydrous DCM |
| Expected Yield | - | 10.7 - 11.9 g | 80-90%[5] |
Part 3: Derivatization via Suzuki Cross-Coupling (Application Example)
Principle: The synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki reaction allows for the formation of a C-C bond between the aryl bromide and an aryl boronic acid, providing a powerful method for generating a library of diverse derivatives.[5] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.
Protocol 3: Palladium-Catalyzed Suzuki Coupling
-
Reaction Setup: In a dry Schlenk tube equipped with a stirrer, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (300 mg, 1.0 mmol, 1.0 eq), the desired aryl boronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 eq).[5]
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).[5]
-
Solvent Addition: Add 10 mL of a 10:1 mixture of 1,4-dioxane and water.[5]
-
Degassing: Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Causality: Oxygen must be removed from the reaction mixture as it can oxidize the Pd(0) catalyst, rendering it inactive and leading to reaction failure.
-
-
Reaction Conditions: Heat the reaction mixture to 90 °C for 12-24 hours.[5] Monitor by TLC or LC-MS for consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers.
-
Extraction and Concentration: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final arylated derivative.
Conclusion
The synthetic routes detailed in this application note provide a clear and reproducible pathway for the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent derivatives. The protocols are built upon well-established and reliable chemical transformations, ensuring high yields and purity. By providing the underlying principles for key experimental choices, this guide empowers researchers to not only replicate these procedures but also to adapt them for the synthesis of novel pyrazine carboxamide analogues tailored to their specific research and development objectives.
References
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]
-
Buchwald–Hartwig amination. (N.D.). Wikipedia. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012). ResearchGate. [Link]
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. (N.D.). Pharmacognosy Magazine. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (N.D.). National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Strategic Role of N-(4-bromo-3-methylphenyl)acetamide in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Significance of a Versatile Scaffolding Intermediate
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among these, kinase inhibitors stand out as a cornerstone of precision medicine, offering significant clinical benefits by targeting specific signaling pathways that drive cancer cell proliferation and survival. The synthesis of these complex molecules is a testament to the ingenuity of medicinal chemists, often relying on the strategic use of versatile building blocks. N-(4-bromo-3-methylphenyl)acetamide is one such pivotal intermediate, serving as a key scaffold in the synthesis of several blockbuster kinase inhibitors, including the Bcr-Abl inhibitors imatinib and nilotinib.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the critical transformations that leverage the unique reactivity of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this compound in their own research and development endeavors.
Physicochemical Properties and Strategic Importance
This compound is a halogenated aryl acetamide that presents two key reactive handles for synthetic elaboration: a bromine atom amenable to cross-coupling reactions and an acetamide group that can be hydrolyzed to a primary amine. This dual functionality allows for the sequential and regioselective introduction of different molecular fragments, a crucial aspect in the construction of complex drug molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | |
| Molecular Weight | 228.09 g/mol | |
| Appearance | Off-white to light brown crystalline powder | General Knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane | General Knowledge |
The strategic placement of the bromo, methyl, and acetamido groups on the phenyl ring is instrumental in the synthesis of kinase inhibitors like imatinib and nilotinib. The bromine atom serves as a linchpin for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are workhorse reactions in modern pharmaceutical synthesis. The methyl group provides steric and electronic modulation of the aromatic ring, influencing both reactivity and the final conformation of the drug molecule. The acetamide group acts as a protected amine, which can be deprotected at a later stage to allow for further functionalization.
Core Synthetic Transformations: The Suzuki-Miyaura and Buchwald-Hartwig Reactions
The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance, making them indispensable tools in drug discovery.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of a C-C bond between an organoboron compound and an organohalide. In the context of kinase inhibitor synthesis, this reaction is often used to introduce a heterocyclic moiety onto the phenyl ring of this compound or a derivative thereof.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[1] This reaction is particularly crucial in the synthesis of kinase inhibitors, where a key step often involves the coupling of the this compound core with a nitrogen-containing heterocycle.
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Application Protocol: Synthesis of a Nilotinib Analogue
The following protocol outlines a representative synthesis of a key intermediate for Nilotinib, a potent Bcr-Abl kinase inhibitor, starting from this compound. This multi-step synthesis showcases the strategic application of the chemical transformations discussed above.
Diagram 3: Synthetic Workflow for a Nilotinib Intermediate
Caption: A high-level overview of the synthetic workflow.
Step 1: Hydrolysis of this compound to 4-bromo-3-methylaniline
Rationale: The initial step involves the deprotection of the amine functionality by hydrolyzing the acetamide group. This is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions associated with strong bases.
Protocol:
-
To a round-bottom flask, add this compound (1.0 eq) and a 6 M aqueous solution of hydrochloric acid (10 vol).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine (1 x 5 vol), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford 4-bromo-3-methylaniline as a crude product, which can be used in the next step without further purification or purified by column chromatography on silica gel.
| Parameter | Value |
| Solvent | 6 M HCl (aq) |
| Temperature | Reflux |
| Time | 4-6 hours |
| Work-up | Neutralization, Extraction |
Step 2: Buchwald-Hartwig Amination with 4-(pyridin-3-yl)pyrimidin-2-amine
Rationale: This crucial step involves the formation of the core biaryl amine structure of the kinase inhibitor. The choice of palladium catalyst and ligand is critical for achieving high yields and minimizing side products. A common and effective catalyst system for this transformation is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand, like XPhos.[2]
Protocol:
-
To a dry Schlenk flask, add 4-bromo-3-methylaniline (1.0 eq), 4-(pyridin-3-yl)pyrimidin-2-amine (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate glovebox or under a stream of inert gas, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in anhydrous toluene (5 vol).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-(4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-3-methylphenyl)acetamide.
| Parameter | Value |
| Catalyst System | Pd₂(dba)₃ / XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Anhydrous Toluene |
| Temperature | 100-110 °C |
| Time | 12-24 hours |
Step 3: Amide Coupling to form a Nilotinib Analogue
Rationale: The final step in this illustrative synthesis is the coupling of the newly formed amine with a carboxylic acid derivative to form the final amide bond of the nilotinib analogue. This is typically achieved using a peptide coupling reagent, such as HATU, in the presence of an organic base.[3]
Protocol:
-
To an ice-cold solution of the product from Step 2 (1.0 eq) in dry acetonitrile (10 vol), add freshly distilled diisopropylethylamine (DIPEA) (3.0 eq) under an argon atmosphere.
-
Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (1.2 eq) and HATU (1.3 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the final nilotinib analogue.[3]
| Parameter | Value |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Time | 24 hours |
Safety and Handling
This compound and its derivatives: These compounds should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash affected areas with copious amounts of water.
Palladium Catalysts and Phosphine Ligands: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4] They can also be toxic and should be handled with care. Consult the specific Safety Data Sheet (SDS) for each reagent before use.
Solvents and Reagents: The solvents and reagents used in these protocols (e.g., toluene, acetonitrile, strong acids, and bases) have their own specific hazards. Always consult the relevant SDS and follow appropriate safety procedures for handling and disposal.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic combination of a protected amine and a reactive bromine atom allows for the efficient and controlled construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery efforts. By understanding the underlying principles of the key chemical transformations and adhering to safe laboratory practices, scientists can continue to advance the field of targeted cancer therapy.
References
- Honrel. (2025, February 27).
- Google Patents. (n.d.).
- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). PMC - NIH.
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Prolifer
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method for preparing nilotinib. US10000470B1.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
- Wikipedia. (n.d.).
- European Patent Office. (2020, January 8). METHOD OF PREPARING NILOTINIB. EP 3305777 B1.
- Google Patents. (n.d.). Method of preparing nilotinib. WO2016187824A1.
- ChemicalBook. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- Standard Oper
- An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. (n.d.).
- LCSS: PALLADIUM ON CARBON. (n.d.).
- A flow-based synthesis of Imatinib: the API of Gleevecw. (n.d.).
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Prolifer
- Method precision and intermediate precision values of nilotinib impurities. (n.d.).
- European Patent Office. (2009, July 17).
- Nilotinib Intermediate: Role In Drug Development. (2025, August 8).
- IMATINIB. (2014, September 10). New Drug Approvals.
- Google Patents. (n.d.).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC - NIH.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6).
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Benchchem. (n.d.). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro | MDPI [mdpi.com]
- 4. honrel.com [honrel.com]
Application Notes & Protocols: A Framework for Developing Novel Antibacterial Agents from N-(4-bromo-3-methylphenyl)acetamide Scaffolds
Introduction: The Imperative for New Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines and an intensified focus on novel chemical scaffolds. The N-phenylacetamide core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The specific scaffold, N-(4-bromo-3-methylphenyl)acetamide , presents a synthetically tractable and strategically functionalized starting point for the development of new antibacterial agents. The presence of a bromine atom offers a versatile handle for chemical modification, particularly through cross-coupling reactions, allowing for the systematic exploration of the chemical space to optimize antibacterial potency.[3] Recent studies have demonstrated that derivatives of this scaffold exhibit promising activity, validating its potential as a foundational structure for new drug candidates.[3]
This document provides a comprehensive guide for researchers, outlining a structured workflow from initial synthesis and library generation to robust in vitro screening and preliminary mechanism of action (MoA) studies. The protocols herein are designed to be self-validating, with integrated quality control steps and clear rationales for each experimental choice, ensuring both reproducibility and scientific rigor.
Section 1: Synthesis and Derivatization of the Scaffold
Expertise & Rationale: The core strategy is to use the this compound parent molecule as a template for generating a diverse chemical library. The bromine atom at the 4-position of the phenyl ring is an ideal site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This approach allows for the introduction of a wide array of aryl and heteroaryl moieties, which can profoundly influence the compound's steric and electronic properties, and ultimately its biological activity.[3]
General Synthetic Workflow
The overall process involves two key stages: synthesis of the core scaffold followed by diversification.
Caption: Synthetic workflow for scaffold synthesis and diversification.
Protocol 1.1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (Parent Scaffold)
This protocol describes the amide coupling reaction to form the core scaffold, adapted from established methods.[3]
Materials:
-
Pyrazine-2-carboxylic acid (1.0 eq)
-
4-bromo-3-methylaniline (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methylaniline (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure parent scaffold.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 1.2: Library Generation via Suzuki Cross-Coupling
This protocol details the diversification of the parent scaffold.
Materials:
-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq)
-
Various aryl boronic acids (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Na₂CO₃ solution
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a round-bottom flask, combine the parent scaffold (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to isolate the final analog.
-
Confirm the structure and purity of each analog via spectroscopic methods.
Section 2: In Vitro Antibacterial Activity Screening
Expertise & Rationale: A hierarchical screening approach is efficient for identifying promising candidates from a chemical library. The first step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[4][5][6] This provides a quantitative measure of potency. Compounds with significant MIC values are then subjected to further assays to determine if their effect is bactericidal (killing bacteria) or bacteriostatic (inhibiting growth) and to understand the kinetics of their antibacterial action.
Antibacterial Screening Cascade
Caption: Hierarchical workflow for in vitro antibacterial screening.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method, a standardized technique recommended by both EUCAST and CLSI.[7]
Materials:
-
96-well microtiter plates, sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in DMSO (e.g., at 10 mg/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB. b. Incubate at 37 °C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]
-
Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound to the first column of wells, resulting in a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last column. This creates a gradient of compound concentrations.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well). The final volume in each well is 200 µL. b. Include controls: a positive control (bacteria with no compound), a negative/sterility control (broth only), and a solvent control (bacteria with the highest concentration of DMSO used).
-
Incubation & Reading: a. Cover the plate and incubate at 37 °C for 16-20 hours.[4] b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring optical density (OD₆₀₀).[5]
Data Presentation: Sample MIC Data Table
| Compound ID | Modification (R-group) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Parent | -Br | 128 | >128 |
| Analog-1 | -Phenyl | 32 | 64 |
| Analog-2 | -4-Fluorophenyl | 16 | 32 |
| Analog-3 | -2-Thienyl | 8 | 16 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC assay is a direct extension of the MIC test and is crucial for distinguishing bactericidal from bacteriostatic agents. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37 °C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that yields no bacterial growth (or a ≥99.9% reduction compared to the initial inoculum count) on the agar plate.
Protocol 2.3: Time-Kill Kinetic Assay
Rationale: This dynamic assay provides insight into the rate and concentration-dependency of antibacterial activity.[9][10] It is more informative than static MIC/MBC endpoints.
Procedure:
-
Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a growth control flask with no compound.
-
Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate all flasks at 37 °C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubate the plates and count the colonies.
-
Plot log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.[8]
Section 3: Elucidating the Mechanism of Action (MoA)
Expertise & Rationale: Identifying the molecular target of a novel antibacterial agent is a critical step in its development.[11][12] It helps in understanding potential resistance mechanisms, guiding lead optimization, and ensuring target specificity. Common strategies include genetic analysis of resistant mutants and biochemical assays against known essential bacterial targets.[13][14] Given that many acetamide-containing compounds target essential enzymes, a logical first step is to screen hit compounds against a panel of such enzymes.[15][16][17]
General MoA Investigation Workflow
Caption: A multi-pronged workflow for mechanism of action studies.
Hypothetical Target: Bacterial DNA Gyrase
Rationale: DNA gyrase, a type II topoisomerase, is an essential and validated bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. It is the target of the successful fluoroquinolone class of antibiotics. Its absence in eukaryotes makes it an attractive and specific target. Molecular docking studies on similar acetamide scaffolds have suggested potential interactions with DNA gyrase.[15][16][17]
Protocol 3.1: In Vitro DNA Gyrase Supercoiling Inhibition Assay
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 30 µL reaction includes:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl₂
-
2 mM DTT
-
1.8 mM Spermidine
-
1 mM ATP
-
6.5% (w/v) Glycerol
-
0.1 mg/mL BSA
-
-
Add Components:
-
Add 0.5 µg of relaxed pBR322 plasmid DNA (substrate).
-
Add the test compound at various concentrations (e.g., from a DMSO stock, ensuring the final DMSO concentration is <2%). Include a positive control (e.g., Ciprofloxacin) and a no-drug negative control.
-
Add 1 unit of E. coli DNA Gyrase enzyme.
-
-
Incubation: Incubate the reaction mixture at 37 °C for 1 hour.
-
Termination: Stop the reaction by adding 6 µL of stop buffer/loading dye (containing SDS and Proteinase K to remove the enzyme, and a tracking dye).
-
Gel Electrophoresis:
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Run the gel in TBE buffer at ~80V until the dye front has migrated sufficiently.
-
-
Visualization:
-
Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe).
-
Visualize the DNA bands under UV light. The supercoiled DNA form migrates faster through the gel than the relaxed form. Inhibition of the enzyme will result in a decrease in the amount of the supercoiled band and an increase in the relaxed substrate band.
-
-
Quantification: Quantify the band intensities using densitometry software to determine the IC₅₀ value for each compound.
References
- Nazli, A., Qiu, J., Tang, Z., & He, Y. (2024). Recent Advances and Techniques for Identifying Novel Antibacterial Targets. Current Medicinal Chemistry, 31(4), 464-501.
-
Nazli, A., Qiu, J., Tang, Z., & He, Y. (2023). Recent Advances and Techniques for Identifying Novel Antibacterial Targets. PubMed. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Preventive Medicine and Hygiene, 57(2), E103–E110. Available at: [Link]
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]
-
Lee, J., & Lee, J. H. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(4), 519-532. Available at: [Link]
-
Nazli, A., et al. (2024). Recent Advances and Techniques for Identifying Novel Antibacterial Targets. Current Medicinal Chemistry. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
-
Khan, D. D., & Singh, R. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20295. Available at: [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]
-
Sheikh, A. S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 9785–9796. Available at: [Link]
-
Linnaeus Bioscience. (n.d.). Antimicrobial Assays. Available at: [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Available at: [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Available at: [Link]
-
Ahmad, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. Available at: [Link]
-
Schwalbe, R., Moore, L. S., & Goodwin, A. C. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
Sheikh, A. S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at: [Link]
-
Khan, A. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 4(5). Available at: [Link]
-
Sheikh, A. S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PubMed. Available at: [Link]
-
Sheikh, A. S., et al. (2023). (Open Access) Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. SciSpace. Available at: [Link]
-
Sheikh, A. S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Publications. Available at: [Link]
-
Al-Hourani, B., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(1), 12. Available at: [Link]
-
Kanagarajan, V., & Gopalakrishnan, M. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. Available at: [Link]
-
ResearchGate. (2025). Synthesis and characterization of an N4-(4-bromo phenyl 1) substituted thiosemicarbazide and a series of alkyloxy substituted thiosemicarbazones as potential antibacterial agent. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Molecules, 19(7), 8937-8956. Available at: [Link]
-
ResearchGate. (2025). View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]
-
Lee, Y. C., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). Available at: [Link]
-
ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. irejournals.com [irejournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Recent Advances and Techniques for Identifying Novel Antibacterial Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating N-(4-bromo-3-methylphenyl)acetamide Derivatives as Alkaline Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Alkaline Phosphatase Inhibition
Alkaline phosphatases (ALPs) are a group of ubiquitous metalloenzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH.[1][2] These enzymes are crucial for various physiological processes, including bone mineralization, cellular signaling, and nutrient absorption. ALPs are classified into four isozymes based on their tissue of expression: intestinal, placental, germ cell, and the tissue-nonspecific alkaline phosphatase (TNAP) found in the liver, bone, and kidney.[1][2]
While essential for normal physiological function, aberrant ALP activity is implicated in several pathological conditions. For instance, elevated levels of TNAP are associated with vascular calcification and certain bone disorders. Consequently, the development of potent and selective ALP inhibitors has emerged as a promising therapeutic strategy for a range of diseases.[3] This has driven research into novel chemical scaffolds that can effectively modulate ALP activity.
This guide focuses on the potential of N-(4-bromo-3-methylphenyl)acetamide derivatives as a novel class of alkaline phosphatase inhibitors. While direct studies on this specific acetamide series are emerging, strong evidence from closely related analogs, such as pyrazine-2-carboxamide derivatives, suggests that this chemical scaffold is a promising starting point for inhibitor design and discovery.[4] These application notes provide a comprehensive framework for the synthesis, in vitro screening, and kinetic characterization of this compound derivatives against alkaline phosphatase.
Rationale for Investigating this compound Derivatives
The core structure, this compound, presents several features that make it an attractive candidate for enzyme inhibition studies:
-
Scaffold Rigidity and Versatility: The acetamide linkage provides a stable and synthetically accessible core.
-
Defined Substitution Points: The bromo and methyl groups on the phenyl ring offer specific vectors for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).
-
Potential for Key Interactions: The amide moiety can participate in hydrogen bonding, a crucial interaction within enzyme active sites. The aromatic ring can engage in hydrophobic and π-stacking interactions.
Recent research on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has demonstrated potent alkaline phosphatase inhibitory activity, with the most active compound in one study showing an IC50 of 1.469 ± 0.02 µM.[4] Given the structural similarity, it is hypothesized that the corresponding acetamide derivatives will also exhibit inhibitory activity, and a systematic investigation is warranted.
Experimental Protocols
Part 1: Synthesis of this compound and its Derivatives
The synthesis of the parent compound and its derivatives can be achieved through a straightforward two-step process. The following is a general protocol that can be optimized.
Step 1: Synthesis of the Core Scaffold: this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.
Step 2: Derivatization via Suzuki Cross-Coupling
The bromine atom on the phenyl ring serves as a handle for further diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[4]
-
Reaction Mixture: In a dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 equivalent), the desired aryl boronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base like potassium carbonate or potassium phosphate (2.0 equivalents).[4]
-
Solvent and Degassing: Add a degassed solvent system, for example, a 10:1 mixture of 1,4-dioxane and water.[4]
-
Heating and Monitoring: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.[4]
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting derivative by column chromatography on silica gel.
Caption: Synthetic workflow for this compound derivatives.
Part 2: In Vitro Alkaline Phosphatase Inhibition Assay
This protocol is based on the colorimetric measurement of the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP).
Materials:
-
Alkaline phosphatase (e.g., calf intestinal ALP)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer: e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 9.0
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ALP, pNPP, and test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (e.g., serial dilutions)
-
Alkaline phosphatase solution
-
-
Pre-incubation: Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the pNPP substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm at time zero and then kinetically every minute for 15-30 minutes using a microplate reader.
-
Controls: Include wells for:
-
Negative control: All reagents except the test compound.
-
Positive control: A known ALP inhibitor (e.g., L-Phenylalanine).
-
Blank: All reagents except the enzyme.
-
Caption: Workflow for the in vitro alkaline phosphatase inhibition assay.
Part 3: Data Analysis and Interpretation
-
Calculation of Percent Inhibition:
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Percent Inhibition (%) = [1 - (Rate of sample / Rate of negative control)] x 100
-
-
Determination of IC50:
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Part 4: Kinetic Analysis of Inhibition Mechanism
To understand how the derivatives inhibit ALP, kinetic studies are performed.
Procedure:
-
Perform the ALP assay as described above, but vary the concentration of the substrate (pNPP) at several fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the plot to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[5][6]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
Structure-Activity Relationship (SAR) and Data Presentation
A systematic SAR study is crucial for optimizing the inhibitory potency of the lead compound. By synthesizing and testing a series of derivatives with modifications at the R-position (via Suzuki coupling), key insights into the molecular determinants of inhibition can be gained.
Hypothetical SAR for this compound Derivatives:
Based on general principles of enzyme inhibition and data from related scaffolds, we can hypothesize the following SAR trends:
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the coupled aryl ring can modulate the electronic properties of the molecule and influence its binding affinity.
-
Steric Effects: The size and shape of the R-group will be critical. Bulky substituents may cause steric hindrance, while smaller groups might not fully occupy the binding pocket.
-
Hydrophobicity/Hydrophilicity: The logP of the derivatives will affect both their solubility and their ability to interact with hydrophobic pockets in the enzyme's active site.
Table 1: Illustrative IC50 Data for a Hypothetical Series of Derivatives
| Compound ID | R-Group (at 4-position) | IC50 (µM) |
| 1 (Core) | -Br | > 100 |
| 2a | -Phenyl | 25.3 |
| 2b | -4-Methoxyphenyl | 15.8 |
| 2c | -4-Chlorophenyl | 10.2 |
| 2d | -4-Nitrophenyl | 35.1 |
| 2e | -3-Pyridyl | 18.9 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Sources
- 1. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of N-(4-bromo-3-methylphenyl)acetamide Derivative Libraries for Novel Kinase Inhibitors
Introduction: The N-(4-bromo-3-methylphenyl)acetamide scaffold represents a versatile starting point for the development of novel therapeutics. Its chemical structure, featuring a bromine atom, provides a convenient handle for synthetic diversification through cross-coupling reactions, allowing for the rapid generation of large and structurally diverse compound libraries.[1][2] This adaptability makes it an excellent candidate for high-throughput screening (HTS) campaigns aimed at identifying new modulators of biologically relevant targets. This application note provides a comprehensive guide to designing and executing an HTS campaign for a library of this compound derivatives, with a focus on the discovery of novel protein kinase inhibitors, a well-established and highly "druggable" target class.[3][4]
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery efforts.[3][5] This guide will detail the principles of assay design, provide step-by-step protocols for a robust biochemical kinase assay, and outline a comprehensive hit validation cascade to ensure the identification of high-quality, tractable lead compounds.
I. Principles of the Screening Campaign
The success of any HTS campaign hinges on a well-designed screening funnel that progressively narrows down a large compound collection to a small number of validated hits.[6][7] This process involves a primary screen to identify initial "actives," followed by a series of confirmatory and secondary assays to eliminate false positives and characterize the mechanism of action of the true hits.
A critical first step is the design of the chemical library. Starting with the this compound core, a diverse library can be generated using techniques like the Suzuki cross-coupling reaction to introduce a variety of aryl and heteroaryl groups at the 4-position of the phenyl ring.[2] This approach allows for the systematic exploration of the chemical space around the core scaffold to identify key structure-activity relationships (SAR).
II. High-Throughput Screening Protocol: Biochemical Kinase Assay
For this application note, we will describe a widely used and robust biochemical assay format for screening kinase inhibitors: a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8] These assays are homogeneous (no-wash steps), highly sensitive, and amenable to miniaturization, making them ideal for HTS.[8]
A. Assay Principle
The TR-FRET kinase activity assay measures the phosphorylation of a specific peptide or protein substrate by the target kinase. The assay utilizes a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The magnitude of the TR-FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, kinase activity. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
B. Materials and Reagents
-
Target Kinase: Recombinant, purified protein kinase of interest.
-
Substrate: Biotinylated peptide substrate with a phosphorylation site for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Detection Reagents: TR-FRET detection buffer, Eu-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor.
-
Compound Plates: 384-well, low-volume, non-binding surface plates containing the this compound derivative library dissolved in DMSO.
-
Control Inhibitor: A known inhibitor of the target kinase for positive control wells.
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Automated Liquid Handling Systems: For dispensing reagents and compounds.
-
Plate Reader: Capable of TR-FRET measurements.
C. Step-by-Step Protocol for Primary HTS
-
Compound Plate Preparation:
-
Prepare serial dilutions of the compound library in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the corresponding wells of the assay plates.
-
Include wells for positive controls (known inhibitor) and negative controls (DMSO only).
-
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in assay buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development to be at or below their respective Km values to ensure sensitive detection of competitive inhibitors.[9]
-
Prepare a 2X ATP solution in assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Prepare a 2X detection mix containing the Eu-labeled antibody and SA-APC in TR-FRET detection buffer.
-
Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
D. Data Analysis and Hit Identification
-
Data Normalization:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
The quality of the HTS assay should be assessed using the Z'-factor, a statistical parameter that reflects the dynamic range and data variation of the assay.[10] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[10]
-
-
Hit Selection:
| Parameter | Value | Description |
| Library Size | 100,000 | Number of this compound derivatives screened. |
| Screening Concentration | 10 µM | Single concentration used in the primary screen. |
| Primary Hit Rate | 0.5% | Percentage of compounds meeting the initial hit criteria. |
| Number of Initial Hits | 500 | Total number of initial hits from the primary screen. |
| Z'-Factor | > 0.7 | Assay quality metric, indicating a robust and reliable screen. |
Table 1: Representative Data from a Primary HTS Campaign.
III. Hit Validation Cascade
A crucial phase of any HTS campaign is the rigorous validation of the initial hits to eliminate false positives and prioritize the most promising compounds for further development.[13][14][15]
A. Hit Confirmation and Potency Determination
-
Protocol:
-
Re-test the initial hits in the primary assay to confirm their activity.
-
For confirmed hits, perform a dose-response analysis by testing them over a range of concentrations (e.g., 10-point, 3-fold serial dilutions).
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each confirmed hit by fitting the dose-response data to a four-parameter logistic equation.[9]
-
B. Orthogonal Assays
-
Rationale: To ensure that the observed activity is not an artifact of the primary assay format, it is essential to confirm hits in an orthogonal assay that utilizes a different detection technology.[7]
-
Example Protocol (Kinase Binding Assay):
-
A LanthaScreen™ Eu Kinase Binding Assay can be used, which measures the displacement of a fluorescent tracer from the ATP binding site of the kinase.[8] This confirms direct binding of the hit compound to the target kinase.
-
C. Promiscuity and PAINS Filtering
-
Rationale: Some compounds, known as Pan-Assay Interference Compounds (PAINS), can appear as hits in multiple assays through non-specific mechanisms.[6] It is important to identify and remove these compounds early in the process.
-
Procedure:
-
Computationally filter the hit list against known PAINS substructures.
-
Test the hits in counter-screens, such as an assay for a structurally unrelated kinase, to assess their selectivity.
-
D. Hit Resynthesis and Characterization
-
Rationale: To confirm that the observed activity is due to the intended compound and not a contaminant, the most promising hits must be resynthesized.[16]
-
Protocol:
-
Resynthesize the prioritized hit compounds from starting materials.
-
Confirm the identity and purity of the resynthesized compounds using analytical techniques such as NMR and LC-MS.
-
Re-test the pure, resynthesized compounds in the primary and orthogonal assays to confirm their activity and potency.
-
| Validation Step | Purpose | Outcome |
| Dose-Response (IC₅₀) | Determine potency and confirm activity. | Confirmed hits with IC₅₀ < 10 µM. |
| Orthogonal Assay | Rule out assay-specific artifacts. | Hits that show activity in a binding assay. |
| PAINS Filtering | Identify and remove promiscuous compounds. | Removal of known problematic scaffolds. |
| Hit Resynthesis | Confirm identity and purity of active compounds. | Validated hits with confirmed structure and activity. |
Table 2: Hit Validation Funnel.
IV. Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of this compound derivatives. By following a systematic approach that includes robust assay development, a carefully planned screening cascade, and rigorous hit validation, researchers can efficiently identify and advance promising lead compounds for drug discovery programs. The versatility of the this compound scaffold, combined with the power of HTS, offers a promising avenue for the discovery of new therapeutics.
V. References
-
Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed. Retrieved from
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Expert Opinion on Drug Discovery. Retrieved from
-
Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery. Retrieved from
-
Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US. Retrieved from
-
High‐Throughput Screening for Kinase Inhibitors. (n.d.). Semantic Scholar. Retrieved from
-
High-throughput screening for kinase inhibitors. (2005). PubMed. Retrieved from
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. Retrieved from
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from
-
Statistical practice in high-throughput screening data analysis. (n.d.). PubMed. Retrieved from
-
Hit Validation. (n.d.). SpiroChem. Retrieved from
-
Hit confirmation, hit validation. (n.d.). GARDP Revive. Retrieved from
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved from
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved from
-
Statistical techniques for handling high content screening data. (2007). Drug Discovery World. Retrieved from
-
High Throughput Screening – Probing the Unknown. (2009). Drug Discovery Opinion. Retrieved from
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved from
-
High-Throughput Screening of Inhibitors. (n.d.). Creative Enzymes. Retrieved from
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. Retrieved from
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. Retrieved from
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Platypus Ponderings. Retrieved from
-
This compound | 90914-81-1. (n.d.). Benchchem. Retrieved from
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. researchgate.net [researchgate.net]
- 12. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hit Validation | SpiroChem [spirochem.com]
- 15. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 16. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
protocol for the palladium-catalyzed amination of "N-(4-bromo-3-methylphenyl)acetamide"
An Application Guide to the Synthesis of N-(3-methyl-4-arylamino)phenyl)acetamide via Buchwald-Hartwig Amination
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] This application note provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed amination of N-(4-bromo-3-methylphenyl)acetamide. We will explore the mechanistic underpinnings of the catalytic cycle, delve into the critical roles of the catalyst, ligand, base, and solvent, and offer a robust, step-by-step experimental procedure designed for reproducibility and success. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this transformative reaction for the synthesis of complex molecular targets.
Reaction Scheme
The target transformation involves the cross-coupling of this compound with a generic primary or secondary amine (HNR¹R²) to yield the corresponding N-aryl amine product.
Image Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][3] The cycle is initiated by the formation of a catalytically active Pd(0) species, which undergoes oxidative addition with the aryl bromide.[4] Subsequent coordination of the amine, deprotonation by a base, and reductive elimination regenerate the Pd(0) catalyst and furnish the desired C-N coupled product.[5] The rate-determining step is often the initial oxidative addition of the aryl halide to the palladium(0) complex.[6]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Key Experimental Parameters & Rationale
The success of a Buchwald-Hartwig amination is critically dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Source: Precursor vs. Pre-catalyst
The choice of palladium source is fundamental to generating the active Pd(0) catalytic species.
-
Traditional Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are air-stable Pd(II) and Pd(0) sources, respectively.[4] While cost-effective, Pd(II) sources require in situ reduction to Pd(0), which can sometimes be inefficient.[3]
-
Modern Pre-catalysts (e.g., Buchwald G3 or G4 Pre-catalysts): These are well-defined, air-stable Pd(II) complexes that readily and cleanly generate the active monoligated Pd(0) species upon activation with a base.[4] They often provide more reliable results, especially for challenging substrates, by ensuring efficient formation of the active catalyst. For the amination of this compound, using a pre-catalyst is recommended for higher reproducibility.
The Ligand: The Engine of the Reaction
The ligand is arguably the most crucial component, as it modulates the stability, reactivity, and steric environment of the palladium center.[2] For coupling aryl bromides, particularly electron-rich or sterically hindered ones, bulky and electron-rich biaryl phosphine ligands are the state-of-the-art.[7]
-
Rationale for Bulky, Electron-Rich Ligands:
-
Recommended Ligands for this Protocol:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and effective ligand for a wide range of C-N coupling reactions.
-
tBuBrettPhos: This bulky biarylphosphine ligand has shown excellent performance in the amination of challenging heterocyclic bromides and is a strong candidate for this transformation.[8][9]
-
The Base: A Critical Choice for Deprotonation
The base serves to deprotonate the amine-palladium complex to form the key palladium-amido intermediate prior to reductive elimination.[10] The choice of base is critical and depends on the functional group tolerance of the substrates.[11]
-
Strong Bases (e.g., NaOtBu, LiHMDS): Sodium tert-butoxide is the most common and often most effective base for Buchwald-Hartwig aminations.[4] However, its high basicity can be incompatible with sensitive functional groups like esters or enolizable ketones.[3] The acetamide group in the starting material is generally stable, but strong bases can sometimes promote side reactions.
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These bases offer broader functional group tolerance and are excellent alternatives when strong bases are detrimental.[11] Cesium carbonate is often used due to its good solubility in common organic solvents.[4][12]
For this protocol, we will start with NaOtBu due to its general efficacy, but K₃PO₄ should be considered if base-mediated side reactions become an issue.
The Solvent: The Reaction Medium
The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature.[11]
-
Commonly Used Solvents: Aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most frequently employed.[4][11] Toluene is often an excellent choice due to its high boiling point, allowing for a wider range of reaction temperatures.
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[4]
Detailed Experimental Protocol
This protocol describes a representative procedure for the amination of this compound with morpholine on a 1.0 mmol scale.
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mg/mmol) | Equivalents | Role |
| This compound | 228.09 | 228 mg / 1.0 mmol | 1.0 | Aryl Halide |
| Morpholine | 87.12 | 105 mg / 1.2 mmol | 1.2 | Amine Nucleophile |
| XPhos Pd G3 Pre-catalyst | 833.04 | 16.7 mg / 0.02 mmol | 0.02 (2 mol%) | Palladium Pre-catalyst |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg / 1.4 mmol | 1.4 | Base |
| Toluene (anhydrous) | - | 5.0 mL | - | Solvent |
| Oven-dried 10 mL Schlenk flask with stir bar | - | 1 | - | Reaction Vessel |
| Inert gas supply (Argon or Nitrogen) | - | - | - | Atmosphere |
Experimental Workflow Visualization
Caption: A step-by-step visual guide to the experimental procedure.
Step-by-Step Methodology
Note: This reaction is air- and moisture-sensitive. All operations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.[13]
-
Reaction Setup: To an oven-dried 10 mL Schlenk flask containing a magnetic stir bar, add this compound (228 mg, 1.0 mmol), XPhos Pd G3 pre-catalyst (16.7 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) via syringe. Then, add morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.[13]
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure product, N-(3-methyl-4-morpholinophenyl)acetamide.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert conditions (O₂ or H₂O).3. Poor quality reagents/solvent. | 1. Use a fresh bottle of pre-catalyst. Consider using a glovebox.2. Ensure proper Schlenk technique and use freshly dried, degassed solvent.3. Use freshly purified reagents. |
| Formation of Side Products | 1. Hydrodehalogenation (Ar-Br → Ar-H).2. Base-mediated decomposition of starting material or product. | 1. This can occur via β-hydride elimination. Screen different phosphine ligands.[1]2. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[11] Lower the reaction temperature. |
| Inconsistent Results | Poor solubility of the inorganic base in the reaction solvent.[11] | 1. Ensure vigorous stirring to maximize the surface area of the base.[4]2. Consider a different solvent or a more soluble base like LiHMDS (if compatible). |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under a stream of inert gas. Avoid contact with skin and eyes.
-
Solvents: Toluene is a flammable and toxic solvent. All heating should be conducted in a well-ventilated fume hood using a heating mantle or oil bath.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
National Institutes of Health (PMC). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]
-
ResearchGate. Conditions for a selective Buchwald-Hartwig amination?. [Link]
-
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
National Institutes of Health (PMC). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of N-(4-bromo-3-methylphenyl)acetamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
In the intricate landscape of drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. N-(4-bromo-3-methylphenyl)acetamide, a halogenated aryl acetamide, has emerged as a molecule of significant interest. Its unique structural features—a reactive bromo group, a lipophilic methyl group, and a hydrogen-bonding acetamide moiety—provide a trifecta of functionalities that can be strategically exploited by medicinal chemists. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of this promising scaffold in the pursuit of innovative medicines.
The core value of this compound lies in its capacity to serve as a foundational building block for a diverse array of bioactive molecules. Halogenated aryl acetamides are a well-established class of compounds in medicinal chemistry, with the halogen atom influencing electronic properties and providing a crucial handle for synthetic transformations, while the amide linkage offers key hydrogen bonding interactions.[1] The strategic placement of the bromo and methyl groups on the phenyl ring of this compound allows for fine-tuning of physicochemical properties and provides vectors for structural elaboration, making it an attractive starting point for lead generation and optimization campaigns.
Synthesis and Characterization: A Reliable and Scalable Protocol
The synthesis of this compound is a straightforward and efficient process, typically achieved through the acetylation of 4-bromo-3-methylaniline. This reaction is robust and can be performed on a multi-gram scale, ensuring a reliable supply of the starting material for medicinal chemistry programs.
Protocol: Synthesis of this compound
Materials:
-
4-bromo-3-methylaniline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylaniline (1.0 eq) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets
The true potential of this compound is realized in its application as a versatile scaffold for the development of novel therapeutics. The strategic positioning of its functional groups allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Antibacterial Agents: Combating Drug-Resistant Pathogens
A compelling example of the utility of this scaffold is in the development of novel antibacterial agents. A recent study detailed the synthesis of a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with potent activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).[2]
In this work, the this compound core was modified by replacing the acetyl group with a pyrazine-2-carboxamide moiety. The bromo group then served as a key anchor point for diversification via Suzuki cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.[2] This strategy led to the discovery of compounds with significant antibacterial efficacy.
Experimental Workflow for Antibacterial Drug Discovery:
Caption: A streamlined workflow for antibacterial drug discovery starting from the this compound scaffold.
Quantitative Data from Antibacterial Screening:
| Compound | R-group (at bromo position) | MIC against XDR-S. Typhi (µg/mL) |
| Derivative 1 | Phenyl | 12.5 |
| Derivative 2 | 4-Fluorophenyl | 6.25 |
| Derivative 3 | 4-Methoxyphenyl | 25 |
| Derivative 4 | 2-Thienyl | 12.5 |
| Data adapted from a study on pyrazine carboxamide derivatives.[2] |
Enzyme Inhibitors: Targeting Alkaline Phosphatase
The same study that highlighted the antibacterial potential of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives also revealed their significant inhibitory activity against alkaline phosphatase (AP), an enzyme implicated in various physiological and pathological processes.[2] The most potent compound from the series exhibited an IC50 value in the low micromolar range, demonstrating the potential of this scaffold to generate inhibitors of therapeutically relevant enzymes.
Signaling Pathway Implication:
Caption: Inhibition of alkaline phosphatase by this compound-derived compounds.
Broader Therapeutic Potential: A Gateway to Diverse Bioactivities
The acetamide moiety is a common feature in a wide range of pharmaceuticals, contributing to their biological activity through hydrogen bonding interactions with target proteins.[3] The this compound scaffold can be envisioned as a starting point for the development of drugs targeting a variety of diseases. For instance, various acetamide derivatives have been reported to possess:
-
Antioxidant and Anti-inflammatory Activity: By acting as scavengers of reactive oxygen species and modulating inflammatory pathways.[4]
-
Anticancer Properties: Derivatives of N-phenylacetamide have shown promise as novel scaffolds active against both sensitive and resistant cancer cell lines.[5][6]
The presence of the bromo and methyl groups on the phenyl ring provides opportunities to modulate the pharmacokinetic profile of the resulting drug candidates. The methyl group can enhance metabolic stability by blocking potential sites of oxidation, while the bromo group can be replaced with other functionalities to fine-tune lipophilicity and polarity.
Structure-Activity Relationship (SAR) Insights
The rational design of potent and selective drug candidates from the this compound scaffold relies on a thorough understanding of its SAR.
-
The Bromo Group: This is not merely a synthetic handle. Its electron-withdrawing nature influences the electronics of the phenyl ring, which can be crucial for receptor binding. Furthermore, its size and lipophilicity contribute to the overall shape and ADME properties of the molecule. In many cases, it serves as a placeholder for further functionalization, as demonstrated by the Suzuki coupling reactions.[2]
-
The Methyl Group: The meta-position of the methyl group relative to the acetamide linkage can provide a steric constraint that influences the preferred conformation of the molecule. This can be advantageous for fitting into a specific binding pocket. Its lipophilic character can also enhance membrane permeability.
-
The Acetamide Moiety: The N-H and C=O groups of the acetamide are excellent hydrogen bond donors and acceptors, respectively. These interactions are often critical for anchoring the molecule to its biological target.
Conclusion: A Scaffold with a Bright Future in Drug Discovery
This compound represents a valuable and versatile scaffold for modern medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of functional groups that allow for facile derivatization and SAR exploration, makes it an attractive starting point for a wide range of drug discovery programs. The demonstrated success in generating potent antibacterial and enzyme inhibitory compounds underscores its potential. As researchers continue to explore the chemical space around this scaffold, it is highly probable that this compound will serve as a foundation for the development of the next generation of innovative therapeutics.
References
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(1), 124. [Link]
-
Amorati, R., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(5), 3448-3460. [Link]
- Google Patents. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
-
Zahra, J. A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3189. [Link]
-
mzCloud. (2016). N 4 Bromo 3 methylphenyl acetamide. [Link]
-
Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461. [Link]
-
Patel, H., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(3s), s512-s522. [Link]
-
Rangappa, K. S., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. [Link]
-
PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. [Link]
-
Ferchaud-Roucher, V., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8486-8504. [Link]
-
Khan, I., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(13), 5035. [Link]
-
ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(4-bromo-3-methylphenyl)acetamide as a Versatile Intermediate in the Synthesis of Novel Agricultural Chemicals
Introduction: The Strategic Importance of Substituted Acetamides in Agrochemical Discovery
In the relentless pursuit of novel and effective agricultural chemicals, the strategic selection of foundational molecular scaffolds is paramount. Substituted anilides, particularly acetamide derivatives, represent a cornerstone in the synthesis of a diverse array of bioactive molecules. N-(4-bromo-3-methylphenyl)acetamide, a halogenated and methylated acetanilide, serves as an exemplary intermediate, offering multiple reaction sites for the construction of complex molecules with potential fungicidal, herbicidal, and insecticidal properties.
The presence of a bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, enabling the introduction of additional aryl or heteroaryl moieties. The acetamide group itself can be hydrolyzed to reveal the parent amine for further functionalization, or it can be a crucial part of the final pharmacophore, contributing to the molecule's binding affinity with its biological target. The methyl group, while seemingly simple, can influence the molecule's steric and electronic properties, impacting its efficacy and selectivity.
These application notes provide a comprehensive guide for researchers and scientists on the synthesis and utilization of this compound as a key building block in the development of next-generation agricultural chemicals. We will delve into the synthetic protocols, mechanistic considerations, and potential applications, grounded in authoritative scientific literature.
PART 1: Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 4-bromo-3-methylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of an acetylating agent.
Mechanistic Overview of Acetylation
The acetylation of an amine involves the reaction of the nucleophilic amine with an electrophilic source of an acetyl group, most commonly acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base, such as sodium acetate or a tertiary amine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to deprotonate the amine, increasing its nucleophilicity.
dot digraph "Acetylation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape="plaintext", fontname="Arial"];
} . Caption: Generalized mechanism of amine acetylation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the acetylation of anilines.[1]
Materials:
-
4-bromo-3-methylaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (53.7 mmol) of 4-bromo-3-methylaniline in 50 mL of glacial acetic acid.
-
To this solution, add 6.0 g (58.8 mmol) of acetic anhydride.
-
Add a solution of 7.0 g (85.3 mmol) of sodium acetate in 20 mL of water.
-
Stir the reaction mixture at room temperature for 1 hour. The product may begin to precipitate during this time.
-
After 1 hour, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the product fully.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water (3 x 50 mL) to remove any remaining acetic acid and salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven at 50 °C.
Data Presentation:
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Melting Point | 114-116 °C |
| Yield | Typically > 90% |
| Purity (by HPLC) | > 98% |
| ¹H NMR (CDCl₃, ppm) | δ 7.55 (d, 1H), 7.20 (dd, 1H), 7.05 (s, 1H), 2.35 (s, 3H), 2.15 (s, 3H) |
Health and Safety Considerations
-
4-bromo-3-methylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Avoid skin and eye contact.
PART 2: Application in the Synthesis of Biologically Active Pyrazine Carboxamides
This compound serves as a crucial precursor for the synthesis of more complex molecules. A pertinent example is its use in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a scaffold that has been explored for its potential biological activities.
Rationale for Pyrazine Carboxamide Synthesis
Pyrazine and carboxamide moieties are common features in many biologically active compounds, including pharmaceuticals and agrochemicals. The pyrazine ring is an isostere of pyridine and other aromatic systems, often contributing to favorable binding interactions with biological targets. The carboxamide linkage provides a rigid and planar unit that can participate in hydrogen bonding. By coupling this compound (after deacetylation to the aniline) with pyrazine-2-carboxylic acid, a novel molecular architecture with potential for biological activity is created. The bromine atom remains available for further diversification via cross-coupling reactions.
Experimental Protocol: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
This protocol first involves the hydrolysis of the acetamide to the parent aniline, followed by amide coupling.
Step 1: Hydrolysis of this compound
-
To a solution of this compound (10.0 g, 43.8 mmol) in 100 mL of ethanol, add 50 mL of 10 M aqueous hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-methylaniline.
Step 2: Amide Coupling with Pyrazine-2-carboxylic acid
This step utilizes a peptide coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.
-
In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve pyrazine-2-carboxylic acid (5.44 g, 43.8 mmol) and 4-bromo-3-methylaniline (8.15 g, 43.8 mmol) in 100 mL of dry dichloromethane.
-
Add DMAP (0.53 g, 4.38 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (9.04 g, 43.8 mmol) in 50 mL of dry dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.
dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape="box", style="rounded", fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];
} . Caption: Synthetic workflow from starting aniline to diversified products.
PART 3: Further Diversification via Suzuki Cross-Coupling
The bromine atom on the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is a key functional group for further molecular elaboration through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.
Mechanistic Principles of the Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
dot digraph "Suzuki_Coupling_Cycle" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape="ellipse", style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} . Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
This protocol is based on a published procedure for the arylation of similar substrates.
Materials:
-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
-
Aryl boronic acid (e.g., 4-fluorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 10 mL of a 10:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.
Conclusion
This compound is a readily accessible and highly versatile intermediate for the synthesis of novel, biologically active molecules for agricultural applications. The synthetic pathways detailed herein, from the fundamental acetylation of the parent aniline to amide coupling and subsequent Suzuki cross-coupling, demonstrate a robust and adaptable platform for generating a library of compounds for screening. The principles and protocols provided in these application notes offer a solid foundation for researchers engaged in the discovery and development of new agrochemicals.
References
-
Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link] (Accessed January 10, 2026).
Sources
Application Notes and Protocols for the Heck Coupling of N-(4-bromo-3-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Heck Reaction in Modern Drug Discovery
The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This powerful transformation has become indispensable in the pharmaceutical industry and materials science for the construction of complex molecular architectures from readily available precursors.[1] For drug development professionals, the Heck reaction offers a robust and versatile tool for the synthesis of novel pharmacophores and the late-stage functionalization of lead compounds.
This application note provides a detailed guide to the Heck coupling of N-(4-bromo-3-methylphenyl)acetamide, a common building block in medicinal chemistry. We will delve into a representative protocol, explore the mechanistic underpinnings of the reaction, and present a comparative analysis of various reaction conditions to empower researchers in optimizing their synthetic strategies.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) species.
-
Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond. This step dictates the regioselectivity of the reaction.
-
β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-palladium intermediate is eliminated, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.
Figure 1: A simplified representation of the Heck reaction catalytic cycle.
Representative Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol provides a robust starting point for the Heck coupling of this compound. The choice of n-butyl acrylate as the coupling partner is illustrative, as acrylates are common and generally reactive partners in Heck reactions.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Figure 2: A generalized workflow for the Heck coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 4.38 mmol), palladium(II) acetate (19.7 mg, 0.0876 mmol), and tri(o-tolyl)phosphine (53.3 mg, 0.175 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the mixture until all solids have dissolved. Then, add n-butyl acrylate (0.75 mL, 5.26 mmol) and triethylamine (1.22 mL, 8.76 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product, (E)-butyl 3-(4-acetamido-2-methylphenyl)acrylate.
Rationale Behind Experimental Choices
-
Catalyst: Palladium(II) acetate is a common and relatively inexpensive palladium source. It is reduced in situ to the active Pd(0) species by the phosphine ligand.
-
Ligand: Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that can stabilize the palladium catalyst and promote the oxidative addition step. The choice of ligand is critical and can significantly impact reaction efficiency.
-
Base: Triethylamine acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, which is necessary to regenerate the Pd(0) catalyst. Inorganic bases such as potassium carbonate or cesium carbonate can also be employed.[3]
-
Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle.[3] Other high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can also be used.[4]
Comparative Analysis of Heck Coupling Protocols
The optimal conditions for a Heck reaction can vary significantly depending on the specific substrates. The following table summarizes a selection of reported conditions for the Heck coupling of various aryl bromides, providing a valuable reference for protocol development.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2.0) | DMF | 100 | 20 | 97 | [3] |
| 4-Bromotoluene | Styrene | Pd EnCat (0.1) | - | Na₂CO₃ (1.45) | NMP | 150 | 3 | >95 | [4] |
| Electron-rich Aryl Bromides | n-Butyl acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2.0) | Dioxane | 120 | 12 | 85-95 | [5] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1.0) | NHC-precursor (2.0) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 4 | 95 | [6] |
| Iodobenzene | Methyl acrylate | Supported Pd | - | Et₃N / Na₂CO₃ | NMP | 140 | 1 | 100 | [7] |
Note: L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide, a phosphine-imidazolium salt.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a fresh palladium source and high-purity, anhydrous solvent. The catalyst may have decomposed. Consider using a more robust ligand or a pre-catalyst.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed, especially with less reactive aryl bromides.
-
Poor Ligand Choice: The ligand plays a crucial role. Screening different phosphine or N-heterocyclic carbene (NHC) ligands can be beneficial.
-
-
Formation of Side Products:
-
Homocoupling of the Aryl Bromide: This can occur at high temperatures or with certain catalyst systems. Lowering the temperature or changing the ligand may mitigate this.
-
Alkene Isomerization: The double bond in the product may isomerize. This can sometimes be suppressed by the choice of base and reaction conditions.
-
-
Difficulty in Purification:
-
Residual Catalyst: Filtration through Celite is generally effective. For complete removal of palladium, treatment with activated carbon or a metal scavenger may be necessary.
-
Conclusion
The Heck coupling of this compound is a valuable transformation for the synthesis of functionalized molecules relevant to drug discovery. The protocol and insights provided in this application note serve as a comprehensive guide for researchers. By understanding the underlying mechanism and the critical parameters that govern the reaction, scientists can effectively troubleshoot and optimize their synthetic routes, accelerating the discovery and development of new therapeutic agents.
References
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. [Link]
-
Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. ResearchGate. [Link]
-
Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. [Link]
-
Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. National Institutes of Health. [Link]
-
Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. ResearchGate. [Link]
-
Ligand-free palladium catalysed Heck reaction of methyl 2-acetamido acrylate and aryl bromides as key step in the synthesis of enantiopure substituted phenylalanines. ResearchGate. [Link]
-
Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. YouTube. [Link]
-
Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. ResearchGate. [Link]
-
Selected palladate‐catalyzed Mizoroki–Heck reaction using... ResearchGate. [Link]
-
Heck coupling reaction of aryl bromide with methyl acrylate. ResearchGate. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. ResearchGate. [Link]
-
Synthesis of monomers and polymers by the Heck reaction. ResearchGate. [Link]
-
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Fluorophores via Palladium-Catalyzed Cross-Coupling of N-(4-bromo-3-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes utilizing N-(4-bromo-3-methylphenyl)acetamide as a versatile starting material. We explore the strategic application of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to functionalize the aryl bromide core and generate a diverse range of fluorescent molecules. This document is intended to serve as a practical resource for researchers in medicinal chemistry, chemical biology, and materials science, offering insights into the rational design and synthesis of custom fluorophores for various applications, including biological imaging and drug discovery.
Introduction: The Strategic Advantage of this compound in Fluorophore Synthesis
The development of novel fluorescent probes is a cornerstone of modern molecular sciences, enabling the visualization and quantification of biological processes with high sensitivity and specificity.[1][2] The choice of the core scaffold is a critical determinant of the final probe's photophysical properties and synthetic accessibility. This compound emerges as a particularly attractive starting material for several key reasons:
-
Tunable Electronic Properties: The acetamido and methyl groups on the phenyl ring influence the electron density of the aromatic system. This inherent electronic character can be further modulated through the introduction of various fluorophoric moieties at the 4-position, allowing for the fine-tuning of absorption and emission wavelengths.
-
Synthetic Versatility: The bromine atom at the 4-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, each capable of imparting unique fluorescent properties.
-
Structural Rigidity and Lipophilicity: The phenylacetamide scaffold provides a degree of structural rigidity that can contribute to higher fluorescence quantum yields by minimizing non-radiative decay pathways. The overall lipophilicity of the molecule can also be tailored to enhance cell permeability, a crucial factor for intracellular imaging applications.
This application note will detail three primary palladium-catalyzed strategies for the derivatization of this compound into novel fluorescent probes.
Synthetic Strategies: A Palladium-Catalyzed Approach
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For the purposes of this guide, we will focus on three of the most powerful and widely utilized transformations in this class.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. In the context of fluorescent probe synthesis, this reaction is ideal for introducing a pre-functionalized fluorescent aryl or heteroaryl moiety.
Causality of Experimental Choices: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical for an efficient catalytic cycle. The ligand stabilizes the palladium center and facilitates both the oxidative addition of the aryl bromide and the reductive elimination of the final product. The base is required to activate the boronic acid partner for transmetalation to the palladium center.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. This is a particularly powerful strategy for synthesizing probes with donor-acceptor architectures, where the newly introduced amino group can act as an electron donor, often leading to compounds with interesting photophysical properties like intramolecular charge transfer (ICT).
Causality of Experimental Choices: Similar to the Suzuki coupling, the selection of the palladium catalyst, ligand, and base is paramount. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step, which can be the rate-limiting step in the catalytic cycle.[4] The choice of base is also crucial and can influence the reaction rate and yield.
Sonogashira Coupling: Introducing C(sp)-C(sp²) Linkages
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction introduces a rigid alkynyl linker into the molecular structure, which can extend the π-conjugation of the system and lead to red-shifted absorption and emission spectra.
Causality of Experimental Choices: The Sonogashira coupling is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. A base is required to deprotonate the terminal alkyne.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of a Novel Fluorophore via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl fluorescent probe by coupling this compound with a fluorescent boronic acid, such as a coumarin- or naphthalimide-based boronic acid.
Materials:
-
This compound
-
Fluorescent boronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)coumarin)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the fluorescent boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired fluorescent probe.
Self-Validation Checkpoint: Successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to both the acetamide and the fluorescent moiety, along with the disappearance of the starting material signals, indicates a successful reaction.
Protocol 2: Synthesis of a Donor-Acceptor Fluorophore via Buchwald-Hartwig Amination
This protocol details the synthesis of a fluorescent probe with a donor-acceptor architecture by coupling this compound with a fluorescent amine, such as a derivative of carbazole or phenoxazine.
Materials:
-
This compound
-
Fluorescent amine (e.g., carbazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), the fluorescent amine (1.2 eq), and NaOtBu (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by silica gel column chromatography.
Self-Validation Checkpoint: Characterization by NMR and mass spectrometry should confirm the formation of the C-N bond and the presence of both starting fragments in the final product.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of fluorescent probes from this compound.
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Buchwald-Hartwig Amination Workflow
Characterization and Expected Photophysical Properties
The newly synthesized fluorescent probes should be thoroughly characterized to determine their photophysical properties.
Protocol 3: Photophysical Characterization
Materials:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, toluene)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Absorption Spectrum: Prepare a dilute solution of the probe in the desired solvent. Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs) and molar absorptivity (ε).
-
Emission Spectrum: Excite the probe solution at its absorption maximum and record the emission spectrum using a fluorometer to determine the emission maximum (λem).
-
Quantum Yield (ΦF): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Stokes Shift: Calculate the Stokes shift as the difference between the emission and absorption maxima (λem - λabs).
Data Presentation
The photophysical properties of the synthesized probes can be summarized in a table for easy comparison. The following is a hypothetical example based on a Suzuki coupling product with a coumarin moiety.
| Probe | λabs (nm) | λem (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Stokes Shift (nm) |
| Probe 1 | 385 | 460 | 25,000 | 0.65 | 75 |
| Probe 2 | 420 | 510 | 32,000 | 0.48 | 90 |
Conclusion
This compound serves as an excellent and versatile platform for the synthesis of novel fluorescent probes. Through the strategic application of palladium-catalyzed cross-coupling reactions, a wide array of fluorophores with tunable photophysical properties can be readily accessed. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize custom fluorescent tools for a multitude of applications in the chemical and biological sciences.
References
- Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer, 2006.
- Lavendomme, R., et al. (2021).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
Sources
- 1. Arylacetamide-derived fluorescent probes: synthesis, biological evaluation, and direct fluorescent labeling of kappa opioid receptors in mouse microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. grokipedia.com [grokipedia.com]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Developing Novel Anti-inflammatory Agents from N-(4-bromo-3-methylphenyl)acetamide
Introduction: The Rationale for Novel Scaffolds in Anti-Inflammatory Drug Discovery
The landscape of inflammatory disease treatment is well-established, yet significant unmet needs persist. Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis present complex pathological challenges. While existing therapies, including non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, are effective for many, they are often accompanied by limitations such as adverse side effects, development of tolerance, and non-response in certain patient populations. This necessitates a continued search for novel therapeutic agents with improved efficacy, safety profiles, and potentially new mechanisms of action.
The compound N-(4-bromo-3-methylphenyl)acetamide represents a starting point for a scaffold-based drug discovery program. While this specific molecule may not have a documented history as an anti-inflammatory agent, its structure contains chemical motifs present in other pharmacologically active compounds. The development of novel chemical entities is crucial for identifying new ways to modulate inflammatory pathways that may be intractable with current drugs.
This document provides a comprehensive, multi-stage framework for the initial evaluation of this compound and its future derivatives. It outlines a logical progression from initial cell-based screening to mechanism of action elucidation and finally to preclinical validation in an animal model of acute inflammation. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path to assess the therapeutic potential of this and other novel compounds.
Part 1: Initial In Vitro Screening Cascade
The primary goal of this phase is to efficiently determine if this compound (referred to hereafter as "Test Compound") possesses anti-inflammatory properties at non-toxic concentrations. We employ a tiered approach, beginning with cytotoxicity assessment, followed by a robust cell-based inflammation assay.
Foundational Cytotoxicity Assessment
Before evaluating for anti-inflammatory effects, it is imperative to establish the concentration range at which the Test Compound is not cytotoxic. A compound that kills inflammatory cells will falsely appear "anti-inflammatory" by simply reducing the number of viable cells capable of mounting an inflammatory response. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound stock solution (e.g., 100 mM in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filtered and protected from light[1]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100-130 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 The results will establish the non-toxic concentration range to be used in subsequent functional assays.
Primary Anti-inflammatory Activity Screening
This protocol uses lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, to induce a potent inflammatory response in RAW 264.7 macrophages.[4] We will measure two key markers of this response: nitric oxide (NO) and pro-inflammatory cytokines.
Principle: Activated macrophages produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS).[5] NO levels can be indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent. Concurrently, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are secreted and can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[6]
Materials:
-
RAW 264.7 cells seeded and adhered in a 96-well plate as in Protocol 1.
-
Test Compound (at non-toxic concentrations determined previously).
-
LPS from E. coli (stock solution 1 mg/mL in sterile PBS).
-
Griess Reagent System.
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 1 x 10⁵ cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Remove the medium. Add 100 µL of medium containing the Test Compound at various non-toxic concentrations. Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known iNOS or NF-κB inhibitor). Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to each well to a final concentration of 1 µg/mL (except for the "no LPS" control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 1,500 rpm for 10 minutes to pellet any detached cells.[7] Carefully collect the supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.[7]
A. Nitric Oxide Measurement (Griess Assay):
-
Add 50 µL of cell supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (N-1-napthylethylenediamine, Component 2) to each well and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
B. Cytokine Quantification (ELISA):
-
Perform the sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[8][9]
-
General ELISA Workflow:
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine overnight.[8]
-
Wash the plate and block non-specific binding sites.
-
Add cell supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate.[10]
-
Wash the plate and add a biotinylated detection antibody.[8]
-
Wash and add a streptavidin-HRP conjugate.
-
Wash and add a TMB substrate solution, which will develop a color in proportion to the amount of bound cytokine.[9]
-
Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.[9]
-
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Data Presentation and Interpretation:
| Concentration | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Vehicle (No LPS) | 100 ± 5 | 5 ± 2 | 4 ± 1 | 6 ± 2 |
| Vehicle (+ LPS) | 98 ± 4 | 100 | 100 | 100 |
| Test Cmpd (1 µM) | 99 ± 3 | 85 ± 6 | 90 ± 5 | 88 ± 7 |
| Test Cmpd (10 µM) | 97 ± 5 | 52 ± 4 | 61 ± 5 | 55 ± 6 |
| Test Cmpd (50 µM) | 95 ± 6 | 21 ± 3 | 25 ± 4 | 28 ± 3 |
| Positive Control | 99 ± 2 | 15 ± 4 | 18 ± 3 | 20 ± 4 |
Hypothetical data shown for illustrative purposes.
A successful "hit" compound will show a dose-dependent decrease in NO, TNF-α, and IL-6 production at concentrations that are not significantly cytotoxic (e.g., >90% cell viability). From this data, IC₅₀ (half-maximal inhibitory concentration) values can be calculated for each inflammatory marker.
Part 2: Elucidating the Mechanism of Action (MoA)
Once a compound demonstrates promising anti-inflammatory activity, the next critical step is to understand how it works. This involves investigating its effects on key intracellular signaling pathways known to regulate inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory gene expression program.[11][12][13]
Visualizing the Core Inflammatory Pathways
Protocol 3: Investigating NF-κB and MAPK Pathway Modulation
Principle: Western blotting allows for the detection and semi-quantification of specific proteins from cell lysates. By using antibodies that recognize the phosphorylated (activated) forms of key signaling proteins, we can determine if the Test Compound inhibits their activation. For NF-κB, a key event is the phosphorylation and subsequent degradation of its inhibitor, IκBα, which allows the p65 subunit to translocate to the nucleus.[14] For the MAPK pathway, we measure the phosphorylation of p38 and JNK.[15][16]
Materials:
-
RAW 264.7 cells cultured in 6-well plates.
-
Test Compound, LPS.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes.
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with the Test Compound (e.g., at its IC₅₀ concentration) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes), as pathway activation is rapid. Include untreated, vehicle + LPS, and Test Compound only controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against both the phosphorylated and total forms of the proteins of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Interpretation: If the Test Compound reduces the LPS-induced increase in the phospho-IκBα, phospho-p38, or phospho-JNK signal (relative to their total protein levels), it indicates that the compound acts on or upstream of these signaling molecules. A reduction in IκBα degradation would also strongly implicate NF-κB pathway inhibition.
Optional Secondary MoA: Direct Enzyme Inhibition
If the compound's structure is suggestive of a kinase or enzyme inhibitor, direct enzymatic assays can be performed. A common target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme.[17]
Principle: This assay directly measures the activity of purified COX-1 and COX-2 enzymes by quantifying the conversion of arachidonic acid to prostaglandin E₂ (PGE₂), typically via an ELISA-based method.[18] This allows for the determination of both potency and selectivity (COX-2 vs. COX-1).
Materials:
-
Commercially available COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or BPS Bioscience).[19][20]
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test Compound.
-
Positive controls: a non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).
Procedure:
-
General Workflow:
-
In a reaction tube or well, combine the reaction buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Add the Test Compound at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for binding.[20]
-
Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a short, precise period (e.g., 2 minutes).[20]
-
Stop the reaction (e.g., with stannous chloride).
-
Quantify the amount of PGE₂ produced using a competitive ELISA provided within the kit.
-
Data Analysis: Calculate the percent inhibition for each concentration of the Test Compound against both COX-1 and COX-2. Determine the IC₅₀ values for each enzyme. The selectivity index is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A high selectivity index (>10) indicates a COX-2 selective inhibitor, which is often a desirable profile to reduce gastrointestinal side effects associated with COX-1 inhibition.
Part 3: In Vivo Preclinical Evaluation
Positive in vitro results are promising, but validation in a whole-organism model is essential to assess efficacy in a complex physiological environment. The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[21][22]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Principle: The subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw elicits a biphasic acute inflammatory response.[21][23] The initial phase (0-2.5 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2, along with other mediators like NO and cytokines.[21] The resulting edema (swelling) can be quantified by measuring the change in paw volume.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g).
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline).
-
Test Compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Indomethacin (10 mg/kg, p.o.).[21]
-
Plethysmometer (for measuring paw volume).
Procedure:
-
Acclimatization and Grouping: Allow animals to acclimate for at least one week. Fast them overnight before the experiment but allow access to water. Randomly divide them into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
Group III: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.
-
Compound Administration: Administer the vehicle, Test Compound, or Indomethacin by oral gavage (p.o.).[21]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[24][25]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[26]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Interpretation of Results: A significant reduction in the increase in paw volume in the Test Compound group compared to the vehicle control group indicates in vivo anti-inflammatory activity. By observing the time course of inhibition, one can gain preliminary insights into the mechanism. For example, inhibition during the late phase (3-6 hours) often suggests an effect on prostaglandin synthesis, similar to Indomethacin.[21]
Conclusion
This document provides a structured, multi-faceted approach to guide the initial stages of drug discovery for a novel compound, this compound. By systematically progressing from in vitro screening for activity and cytotoxicity to in-depth mechanism of action studies and culminating in in vivo validation, researchers can build a comprehensive data package to support further development. This framework ensures that decisions are based on robust, reproducible scientific evidence, maximizing the potential for identifying a promising new anti-inflammatory agent.
References
-
Afrin, R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
-
Neurofit. (n.d.). Animal and cellular models of acute inflammation. Retrieved from [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Retrieved from [Link]
-
Mavropoulos, A., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Retrieved from [Link]
-
Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]
-
Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Al-Bayati, M.A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
Kim, E.K., & Choi, E.J. (2015). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. Retrieved from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. PMC. Retrieved from [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Retrieved from [Link]
-
Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]
-
Calpena, A.C., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]
-
Boyce-Rustay, J.M., et al. (2010). Animal models of acute and chronic inflammatory and nociceptive pain. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. Retrieved from [Link]
-
MDPI. (2023). Animal Models of Acute Inflammation. Encyclopedia. Retrieved from [Link]
-
Patel, M.B., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
-
ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
-
Ouellet, M., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. PubMed. Retrieved from [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]
-
Tighe, P.J., & Todd, I. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. PMC. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]
-
Yuan, C., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
BioProExplorer. (2024). Acute inflammation model: Significance and symbolism. Retrieved from [Link]
-
Rowlinson, S.W., et al. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Boyadzhieva, N., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved from [Link]
-
Cinelli, M.A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC. Retrieved from [Link]
-
Biocompare. (n.d.). Using ELISA to Detect Cytokines and Chemokines. Retrieved from [Link]
-
BosterBio. (2018). ELISA Protocol. Retrieved from [Link]
-
Lee, Y.H., et al. (2014). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. PMC. Retrieved from [Link]
-
Thomsen, L.L., et al. (1997). Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. Cancer Research. Retrieved from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. ELISA Protocol [protocols.io]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. bowdish.ca [bowdish.ca]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. bio-protocol.org [bio-protocol.org]
- 25. inotiv.com [inotiv.com]
- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Large-Scale Synthesis and Purification of N-(4-bromo-3-methylphenyl)acetamide
Abstract
This document provides a comprehensive, field-proven guide for the large-scale synthesis and purification of N-(4-bromo-3-methylphenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. The protocol is designed for scalability, focusing on a robust N-acetylation of 4-bromo-3-methylaniline with acetic anhydride. Emphasis is placed on process safety, reaction control, and efficient purification via recrystallization to yield a high-purity final product. This guide integrates detailed procedural steps with explanations of the underlying chemical principles and critical quality control checkpoints, making it an essential resource for researchers, chemists, and drug development professionals.
Introduction and Scientific Rationale
This compound belongs to the class of halogenated aryl acetamides, which are foundational building blocks in medicinal and materials chemistry.[1] The presence of a bromine atom provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures. The acetamide group modulates the electronic properties of the aromatic ring and offers a site for hydrogen bonding, influencing the compound's physicochemical properties and biological activity.[1]
The synthesis detailed herein follows a classic nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the starting material, 4-bromo-3-methylaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This reaction is highly efficient and generally proceeds with high yield, making it suitable for industrial-scale production. The subsequent purification by recrystallization is a critical step that leverages solubility differences to remove unreacted starting materials and by-products, ensuring the final compound meets the stringent purity requirements for further applications.
Reaction Scheme and Mechanism
Scheme 1: N-Acetylation of 4-bromo-3-methylaniline
The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a stable acetate leaving group to form the final amide product. The reaction is often performed in a solvent like glacial acetic acid, which can also help to protonate the carbonyl group of the anhydride, increasing its electrophilicity.
Materials and Equipment
| Reagent / Material | Grade | CAS No. | Supplier Example | Notes |
| 4-bromo-3-methylaniline | ≥98% | 583-68-6 | Sigma-Aldrich | Starting material. Toxic and an irritant.[2][3] |
| Acetic Anhydride | Reagent Grade, ≥99% | 108-24-7 | Thermo Fisher Scientific | Acetylating agent. Corrosive and lachrymator. |
| Glacial Acetic Acid | ACS Grade | 64-19-7 | VWR | Reaction solvent. Corrosive. |
| Ethanol | 200 Proof, Absolute | 64-17-5 | Decon Labs | Recrystallization solvent. |
| Deionized Water | Type II or higher | 7732-18-5 | MIlliporeSigma | Used for reaction quenching and recrystallization. |
| Celite® 545 | N/A | 61790-53-2 | Sigma-Aldrich | Optional, for hot filtration. |
| Equipment | ||||
| 22 L Jacketed Glass Reactor | With overhead stirrer, condenser, and temperature probe. | |||
| Heating/Cooling Circulator | For temperature control of the reactor jacket. | |||
| 50 L Büchner Funnel & Flask | For product filtration. | |||
| Vacuum Oven | For drying the final product. | |||
| Standard Laboratory Glassware | Beakers, graduated cylinders, etc. | |||
| Analytical Balance | Accurate to ±0.1 g. | |||
| Personal Protective Equipment | Safety goggles, face shield, nitrile/neoprene gloves, lab coat.[4][5][6] |
Health and Safety Precautions (EHS)
This procedure must be performed in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions. All personnel must wear appropriate PPE at all times.
-
4-bromo-3-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2][6] Causes skin and serious eye irritation. May cause respiratory irritation.[3] Handle with extreme care, avoiding dust generation.
-
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Is a lachrymator. Reacts violently with water.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Detailed Synthesis Protocol (1 kg Scale)
This protocol details the synthesis of approximately 1 kg of the target compound.
Reaction Setup
-
Ensure the 22 L jacketed reactor is clean, dry, and inerted with a slow stream of nitrogen.
-
Equip the reactor with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and a liquid addition funnel.
-
Set the circulator for the reactor jacket to 15 °C.
Synthesis Procedure
-
To the reactor, charge 4-bromo-3-methylaniline (1.00 kg, 5.37 mol).
-
Add glacial acetic acid (5.0 L) to the reactor. Start the stirrer to create a mobile slurry.
-
Slowly add acetic anhydride (0.61 L, 6.45 mol, 1.2 equivalents) dropwise via the addition funnel over a period of 60-90 minutes.
-
Causality: The slow addition is crucial to control the exothermic reaction. Monitor the internal temperature and ensure it does not exceed 40 °C. Adjust the addition rate or jacket temperature if necessary.
-
-
After the addition is complete, slowly heat the reaction mixture to 60 °C and maintain for 2 hours.
-
In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
TLC System: 7:3 Hexane:Ethyl Acetate.
-
Visualization: UV lamp (254 nm). The product will be less polar than the starting aniline.
-
Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature (approx. 20-25 °C).
-
In a separate, appropriately sized container, prepare a solution of ice and deionized water (10 L).
-
Slowly and carefully pour the reaction mixture into the ice/water solution with vigorous stirring. This will quench any unreacted acetic anhydride and precipitate the crude product.
-
Causality: The product is insoluble in water, causing it to precipitate out of the aqueous solution. This step is highly exothermic and should be done cautiously.
-
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Isolate the crude solid product by vacuum filtration using a 50 L Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral (pH ~7). This removes residual acetic acid.
-
Press the cake as dry as possible on the filter. The crude, wet product is now ready for purification.
Large-Scale Purification Protocol
Purification is achieved via recrystallization, a highly effective method for removing impurities from solid compounds on a large scale.
Recrystallization Procedure
-
Transfer the wet, crude solid to a clean 22 L reactor.
-
Add ethanol (approximately 5-7 L per kg of crude product). The exact volume will depend on the wetness of the crude solid.
-
Heat the mixture to 75-80 °C with stirring until the solid completely dissolves. If the solid does not dissolve, add more ethanol in small portions until a clear solution is obtained.
-
Causality: The principle of recrystallization is to dissolve the compound in a minimum amount of hot solvent.[7] Impurities will either remain undissolved (and can be filtered out hot) or will stay in solution upon cooling.
-
-
(Optional) If insoluble impurities are present, perform a hot filtration through a pad of Celite®.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, further cool the mixture to 0-5 °C using the jacketed cooler and hold for at least 2 hours to maximize crystal formation.
-
Isolate the purified, crystalline product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold ethanol (2 x 0.5 L).
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Characterization and Quality Control
The final product should be a white to off-white crystalline solid. The following analytical tests should be performed to confirm identity and purity.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Capillary Melting Point Apparatus | 118-122 °C |
| Purity | HPLC (High-Performance Liquid Chromatography) | ≥ 99.0% (by area) |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the structure |
| Identity | Mass Spectrometry (MS) | [M+H]⁺ ~228.0, 230.0 (Isotopic pattern for Br) |
| Identity | FTIR Spectroscopy | Characteristic peaks for N-H, C=O, and C-Br bonds |
Note: The molecular weight of C₉H₁₀BrNO is 228.09 g/mol .
Process and Workflow Visualization
The following diagrams illustrate the key stages of the synthesis and purification processes.
Caption: Workflow diagram for the large-scale synthesis of crude this compound.
Caption: Workflow for the purification and quality control of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction Stalls (Incomplete) | Insufficient acetylating agent; low reaction temperature. | Add a small additional portion (0.1 eq) of acetic anhydride. Increase reaction time or temperature slightly (e.g., to 70 °C). |
| Low Yield | Incomplete reaction; product loss during work-up or recrystallization. | Ensure reaction completion via IPC. Use ice-cold solvents for washing filter cakes to minimize dissolution. |
| Product Fails Purity Spec | Inefficient purification; insufficient washing. | Re-recrystallize the material. Ensure the crude product is washed thoroughly with water to remove all acetic acid before recrystallization. |
| Oiling Out During Recrystallization | Solution is too concentrated; cooling is too rapid; incorrect solvent. | Add more hot solvent to ensure complete dissolution. Ensure slow, undisturbed cooling. Consider a different solvent system (e.g., Ethyl Acetate/Hexane).[7] |
References
-
Techno PharmChem. (n.d.). Material Safety Data Sheet: 4-BROMO ANILINE FOR SYNTHESIS. [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. [Link]
-
Royal Society of Chemistry. (2020). Supporting Information: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides. [Link]
-
mzCloud. (2016). N 4 Bromo 3 methylphenyl acetamide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
John, S., et al. (2010). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. PubMed Central. [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]
-
Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate. [Link]
- Google Patents. (2013). Method for synthesizing bromoacetamide.
-
PrepChem. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link]
Sources
Application Notes & Protocols for In Vitro Cytotoxicity Assessment of N-(4-bromo-3-methylphenyl)acetamide Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cytotoxicity assays for a novel class of compounds: N-(4-bromo-3-methylphenyl)acetamide derivatives. While the parent compound, this compound, and its analogs are being explored for various therapeutic applications, including antibacterial activity, their potential as cytotoxic agents in fields like oncology necessitates a robust and systematic evaluation framework.[1] This guide moves beyond simple procedural lists, delving into the scientific rationale behind assay selection, experimental design, and data interpretation to ensure the generation of reliable and meaningful results. We present a multi-tiered strategy, beginning with broad cell viability screening and progressing to specific assays for elucidating the mechanism of cell death, such as apoptosis.
Scientific Rationale & Strategic Assay Selection
The evaluation of a new chemical entity's cytotoxic potential is a cornerstone of preclinical drug development.[2] For this compound derivatives, a phased approach is recommended to build a comprehensive cytotoxicity profile, moving from general viability to mechanistic insights. Phenylacetamide derivatives have previously been identified as potential anticancer agents, making this a logical line of inquiry.[3]
Tier 1: Primary Screening - Assessing Overall Cell Viability & Membrane Integrity
The initial goal is to determine if the derivatives exhibit any effect on cell viability and at what concentration. A two-pronged approach is optimal:
-
Metabolic Activity Assay (e.g., MTT or MTS): These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells. The reduction of a tetrazolium salt (like MTT) to a colored formazan product by mitochondrial dehydrogenases is a hallmark of metabolically active, living cells.[4] This provides a robust initial assessment of the compound's effect on cell proliferation and viability.
-
Membrane Integrity Assay (e.g., Lactate Dehydrogenase - LDH): This assay quantifies the release of the stable cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[5][6] It serves as a direct marker of cytotoxicity and cell lysis.[7] Running this in parallel with a metabolic assay helps distinguish between a cytostatic effect (inhibition of proliferation, low MTT signal but low LDH release) and a cytotoxic effect (cell death, low MTT signal and high LDH release).
Tier 2: Mechanistic Investigation - Uncovering the Mode of Cell Death
If a compound demonstrates significant cytotoxicity in Tier 1, the next critical step is to understand how it kills the cells. Apoptosis, or programmed cell death, is a common and often desired mechanism for anticancer agents.[2]
-
Apoptosis Detection (e.g., Annexin V & Propidium Iodide - PI Staining): This flow cytometry-based assay is the gold standard for identifying apoptosis.[8] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. Therefore, co-staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[8]
-
Caspase Activity Assays (e.g., Caspase-Glo® 3/7): Caspases are a family of proteases that are the primary executioners of apoptosis.[12] Caspase-3 and Caspase-7 are key effector caspases that cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[13] Luminescent or fluorescent assays using a specific substrate for Caspase-3/7 (like DEVD) provide a highly sensitive and quantitative measure of apoptosis induction.[14][15][16]
Foundational Experimental Design
Cell Line Selection: The Biological Context
The choice of cell lines is paramount and should be guided by the therapeutic hypothesis.
-
Cancer Cell Lines: To screen for anticancer potential, a panel of cell lines from diverse tissue origins is recommended (e.g., breast, lung, colon, liver).[17]
-
MCF-7: Human breast adenocarcinoma, an estrogen receptor-positive model.
-
MDA-MB-231: Triple-negative human breast adenocarcinoma, often more aggressive.[18]
-
A549: Human lung carcinoma.[17]
-
HepG2: Human hepatocellular carcinoma, useful for liver cancer studies and potential hepatotoxicity screening.[18]
-
Caco-2: Human colon adenocarcinoma, also a model for intestinal absorption.[19]
-
-
Non-Cancerous Control Cell Lines: To assess selectivity, it is crucial to test the derivatives on a non-cancerous cell line. This helps determine if the cytotoxic effect is specific to cancer cells or represents general toxicity.
Compound Handling and Dose-Response
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each this compound derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Dose Range: Perform a serial dilution to create a wide range of concentrations for initial screening (e.g., 0.1 µM to 100 µM). This is essential for determining the half-maximal inhibitory concentration (IC50).
-
Vehicle Control: All experiments must include a vehicle control group, which consists of cells treated with the highest concentration of DMSO used in the experiment (typically ≤ 0.5% v/v). This ensures that any observed effects are due to the compound and not the solvent.
Workflow Visualization
The overall experimental strategy can be visualized as a logical progression from broad screening to specific mechanistic studies.
Caption: High-level workflow for cytotoxicity assessment.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for determining cell viability based on metabolic activity.[4][20]
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[21]
Materials:
-
This compound derivatives
-
Selected cell lines
-
96-well flat-bottom tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[21]
-
Solubilization solution: DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol.[21]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated (negative control) and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Expertise Note: The incubation time can be optimized. Check for the formation of purple precipitate in the control wells using a microscope.
-
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Trustworthiness Note: Ensure complete dissolution by gently pipetting or placing the plate on an orbital shaker for 15 minutes, protected from light.
-
-
Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Analysis:
-
Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot percent viability against compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[6]
Principle: LDH released into the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. This NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which is measured at 490-492 nm.[22]
Materials:
-
Treated cell culture supernatants (from a parallel plate to the MTT assay)
-
LDH Assay Kit (commercially available kits like CytoTox 96® are recommended)[7]
-
96-well flat-bottom plate (for the assay reaction)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls: On the cell plate, set up the following controls:
-
Collect Supernatant: After the compound incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
Add Reagent: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.[22]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.[22]
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to subtract background.[22]
Data Analysis:
-
Correct all absorbance values by subtracting the culture medium background.
-
Calculate percent cytotoxicity: ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry protocol differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[8][10]
Principle: Annexin V binds to phosphatidylserine exposed on the surface of early apoptotic cells.[9] Propidium Iodide (PI) enters cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.
Caption: Principle of Annexin V / PI Staining.
Materials:
-
Cells treated with the test compound (at IC50 and 2x IC50 concentrations)
-
Positive control for apoptosis (e.g., staurosporine)
-
Annexin V-FITC (or other fluorophore) and PI Staining Kit
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment, harvest both adherent and floating cells. Centrifuge at 300-500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (as per kit instructions). Gently mix.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[11]
-
Final Step: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and analyze by flow cytometry as soon as possible.[11]
Data Analysis:
-
Use single-stained controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Protocol 4: Caspase-Glo® 3/7 Assay
This homogeneous, luminescent assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.[14]
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[13][14] Upon cell lysis, active Caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[14]
Materials:
-
Cells cultured in white-walled, 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate as described for the MTT assay. Use a reduced volume (e.g., 80-100 µL).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add-Mix-Measure: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Expertise Note: The simple "add-mix-measure" format requires no cell washing or lysis steps, making it ideal for high-throughput screening.[14]
-
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (from medium-only wells).
-
Calculate the fold change in caspase activity relative to the vehicle control.
Data Presentation & Interpretation
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound ID | Derivative Moiety | Cell Line | MTT IC50 (µM) | LDH EC50 (µM) | Selectivity Index (SI)¹ |
| Parent | -H | MCF-7 | > 100 | > 100 | - |
| DERIV-01 | -NO2 | MCF-7 | 12.5 ± 1.8 | 15.2 ± 2.1 | 6.8 |
| DERIV-01 | -NO2 | hTERT-Fibroblast | 85.0 ± 9.3 | 91.5 ± 10.4 | - |
| DERIV-02 | -OCH3 | MCF-7 | 45.7 ± 5.1 | 51.3 ± 6.2 | 2.1 |
| DERIV-02 | -OCH3 | hTERT-Fibroblast | 96.2 ± 11.5 | > 100 | - |
| Doxorubicin | (Control Drug) | MCF-7 | 0.8 ± 0.1 | 1.1 ± 0.2 | 15.0 |
| Doxorubicin | (Control Drug) | hTERT-Fibroblast | 12.0 ± 2.5 | 15.5 ± 3.1 | - |
¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation Narrative:
-
Primary Screening: From the hypothetical data, DERIV-01 shows the most promising cytotoxic activity against the MCF-7 cancer cell line, with an IC50 of 12.5 µM. The close correlation between the MTT (metabolic) and LDH (membrane integrity) values suggests a primarily cytotoxic, rather than cytostatic, mechanism.
-
Selectivity: DERIV-01 also displays a favorable Selectivity Index of 6.8, indicating it is nearly 7 times more toxic to MCF-7 cancer cells than to normal fibroblasts.
-
Mechanistic Clues: Based on these results, DERIV-01 would be prioritized for Tier 2 analysis. If Annexin V/PI staining shows a significant increase in the Annexin V+/PI- population, and the Caspase-Glo® assay shows a dose-dependent increase in luminescence, it would strongly indicate that DERIV-01 induces cell death via the apoptotic pathway.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Retrieved from [Link]
-
Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. Retrieved from [Link]
-
Abbkine. (n.d.). Caspase 3/7 Activity Apoptosis Assay Kit (Green Fluorescence). Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
Brown, A. M., & Tandle, A. T. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Retrieved from [Link]
-
Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities.... Molecules. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Retrieved from [Link]
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2021). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer.... Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
-
Oliveto, E. P., & Gerold, C. (1955). Acetamide, N-bromo-. Organic Syntheses. Retrieved from [Link]
-
Carbone, F., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound (CAS 90914-81-1) Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]
-
Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate. Retrieved from [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 13. Caspase 3/7 Activity Apoptosis Assay Kit (Green Fluorescence) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 15. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 16. caymanchem.com [caymanchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. cellbiologics.com [cellbiologics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of N-(4-bromo-3-methylphenyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of N-(4-bromo-3-methylphenyl)acetamide . This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights for optimizing reaction yields and troubleshooting common issues encountered with this specific substrate.
The structure of this compound presents a unique set of challenges. The presence of two electron-donating groups—the activating acetamido group and the methyl group—enriches the aromatic ring, making the crucial oxidative addition step of the catalytic cycle kinetically demanding.[1] Furthermore, the methyl group ortho to the bromine atom introduces steric hindrance that must be overcome with a carefully selected catalyst system. This guide explains the causality behind these challenges and provides robust, self-validating protocols to ensure success in your synthesis.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to effective troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
This section directly addresses the most common issues encountered when coupling this compound.
| Problem / Observation | Potential Scientific Cause(s) | Recommended Solutions & Optimization Steps |
| Low or No Conversion of Starting Material | 1. Inefficient Oxidative Addition: The electron-rich nature of the substrate slows this rate-determining step.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]2. Catalyst Deactivation: The active Pd(0) species can be oxidized or can precipitate as palladium black, especially if not properly protected by a suitable ligand. | 1. Select an Advanced Catalyst System: Use bulky, electron-rich biaryl phosphine ligands that are designed to accelerate oxidative addition and reductive elimination.[4] • Recommended Ligands: SPhos, XPhos, or RuPhos.[1] • Recommended Precatalysts: Use G2 or G3 palladacycle precatalysts (e.g., XPhos Pd G3) for improved stability and generation of the active Pd(0) species. 2. Ensure Rigorous Inert Conditions: De-gas all solvents and reagents thoroughly using freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5] Maintain a positive pressure of inert gas throughout the reaction. |
| Significant Dehalogenation Byproduct (Ar-H instead of Ar-R') | 1. Formation of Palladium-Hydride (Pd-H) Species: This is a primary competing pathway.[6] The Pd-H species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[6][7] Reductive elimination from an Ar-Pd-H intermediate yields the dehalogenated product.[7] | 1. Optimize the Base: Avoid strong alkoxide bases. Use weaker inorganic bases that are less likely to be a hydride source.[6] • Recommended Bases: K₃PO₄ (potassium phosphate) or K₂CO₃ (potassium carbonate) are often excellent choices.[6] Cs₂CO₃ (cesium carbonate) can also be effective but is more costly.[8] 2. Choose an Appropriate Solvent: Avoid protic solvents like alcohols, which can act as hydride donors.[7] • Recommended Solvents: Aprotic solvents such as 1,4-Dioxane, Toluene, or THF, often with a small, controlled amount of water, are standard.[9][10] |
| Protodeboronation of Boronic Acid (R'-H formation) | 1. Base-Mediated Decomposition: Boronic acids, especially electron-deficient or heteroaromatic ones, can be unstable under basic aqueous conditions, leading to the cleavage of the C-B bond.[1][11] 2. High Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[5] | 1. Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or MIDA ester. These act as a "slow-release" source of the boronic acid under reaction conditions, minimizing its decomposition.[11][12] 2. Use Milder Bases: Bases like potassium fluoride (KF) can sometimes be used under nearly anhydrous conditions to minimize this side reaction.[13] 3. Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 80 °C).[5] |
| Formation of Homocoupled Byproducts (Ar-Ar or R'-R') | 1. Boronic Acid Homocoupling (R'-R'): This can occur via an oxidative mechanism, especially in the presence of oxygen and a palladium catalyst. 2. Aryl Halide Homocoupling (Ar-Ar): This is less common but can occur under certain conditions, particularly at high temperatures or with specific catalyst systems. | 1. Maintain Strict Anaerobic Conditions: Thoroughly de-gas the reaction mixture to prevent oxygen-mediated side reactions.[5] 2. Control Stoichiometry: Use a slight excess of the boronic acid reagent (typically 1.1–1.3 equivalents) to favor the cross-coupling pathway. 3. Use a "Slow-Release" Boron Reagent: Employing boronic esters can maintain a low concentration of the active boronic acid, suppressing the rate of homocoupling.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of ligand so critical for this compound?
A: The ligand is arguably the most important variable for this substrate. The electron-rich nature of the aryl bromide makes the C-Br bond stronger and less susceptible to cleavage by the palladium catalyst. This slows down the oxidative addition step, which is often rate-limiting.[1] Standard, less-donating ligands like triphenylphosphine (PPh₃) often fail to create a Pd(0) center that is electron-rich and reactive enough to initiate the cycle efficiently.
Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) address this challenge in two ways:
-
Electronic Effect: They donate significant electron density to the palladium center, making it more nucleophilic and increasing the rate of oxidative addition into the Ar-Br bond.[4]
-
Steric Effect: Their bulk promotes the formation of a coordinatively unsaturated, 14-electron L₁Pd(0) species, which is the highly active form of the catalyst. This bulk also facilitates the final, product-releasing reductive elimination step.[4]
Caption: Relationship between ligand properties and catalytic performance.
Q2: What is the specific role of the base, and how do I choose the right one?
A: The base is essential for the transmetalation step and does not participate in the oxidative addition. Its primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2][14][15] This negatively charged boronate transfers its organic group (R') to the palladium center far more rapidly than the neutral boronic acid.[15]
For this compound, the choice of base is a balance:
-
Too Weak: Insufficient boronate formation, leading to slow or stalled transmetalation.
-
Too Strong/Reactive: Can promote side reactions like dehalogenation (if it's a hydride source) or decomposition of base-sensitive functional groups.[16]
-
Optimal Choice: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically the best starting point. They are effective at promoting transmetalation while having a lower propensity to cause dehalogenation compared to hydroxides or alkoxides.[6]
Q3: My boronic acid is expensive. How can I avoid protodeboronation and ensure it's used efficiently?
A: Protodeboronation is the undesired cleavage of the C–B bond by a proton source, converting your valuable boronic acid into a simple arene (Ar-H).[1] To minimize this:
-
Use a Boronic Ester: As mentioned in the troubleshooting table, pinacol esters (Bpin) or other esters are significantly more stable to protodeboronation.[11] They hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its standing concentration low and minimizing decomposition.[12]
-
Control Water Content: While a small amount of water is often necessary to dissolve the base and facilitate the formation of the active boronate, excess water can accelerate protodeboronation.[1] A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (like dioxane or toluene) to water.[5][10]
-
Use the Right Base: Strong hydroxide bases can accelerate protodeboronation. Milder carbonate or phosphate bases are preferred.[1]
Optimized Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound and should be optimized for each specific boronic acid partner.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane and Water (degassed)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask under a positive pressure of inert gas, add this compound, the arylboronic acid/ester, and the finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask.
-
Degassing: Seal the flask and evacuate and backfill with inert gas 3-5 times to ensure a completely anaerobic atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final solvent ratio of approximately 5:1 to 10:1 (dioxane:water). The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting aryl bromide. Reactions are typically complete within 4-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs Website. [Link: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support. [Link: https://www.benchchem.
- Jedinák, L., Tomanová, P., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 223–237. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.6b02337]
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Technical Support. [Link: https://www.benchchem.com/product/B580990/application-notes/troubleshooting-failed-suzuki-coupling-with-electron-rich-aryl-halides]
- BenchChem. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions. BenchChem Technical Support. [Link: https://www.benchchem.com/product/B580990/application-notes/minimizing-dehalogenated-byproducts-in-suzuki-coupling-reactions]
- Gärtner, D., & Webers, F. (2020). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 59(35), 14919-14924. [Link: https://onlinelibrary.wiley.com/doi/10.1002/anie.202004240]
- The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.6b02337]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201304729]
- Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3624-3636. [Link: https://www.researchgate.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1234-1241. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/cctc.201301037]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7121-7123. [Link: https://pubs.acs.org/doi/10.1021/jo9609559]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(17), 5769-5783. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5935306/]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(17), 5769-5783. [Link: https://pubs.acs.org/doi/10.1021/jacs.8b01538]
- Pace, V., & Holzer, W. (2013). Suzuki–Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(8), 9474-9490. [Link: https://www.mdpi.com/1420-3049/18/8/9474]
- Sipos, G., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. [Link: https://www.researchgate.net/figure/Screening-of-different-bases-for-Suzuki-coupling-a_tbl1_344599525]
- Molander, G. A., & Jean-Gérard, L. (2008). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 73(16), 6141-6150. [Link: https://www.researchgate.net/publication/23150537_Organotrifluoroborate_Hydrolysis_Boronic_Acid_Release_Mechanism_and_an_Acid-Base_Paradox_in_Cross-Coupling]
- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-reactions-of-4-bromoanisole-with-phenylboronic-acid_tbl1_323495818]
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem. [Link: https://www.benchchem.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link: https://www.reddit.com/r/Chempros/comments/oo4w7x/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3291-3293. [Link: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc00618a]
- MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from MDPI. [Link: https://www.mdpi.com/2073-4344/11/1/100]
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support. [Link: https://www.benchchem.com/product/B580990/application-notes/overcoming-low-yields-in-suzuki-coupling-with-functionalized-boronic-acids]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link: https://www.reddit.com/r/chemistry/comments/40l8d0/why_am_i_getting_low_yield_for_my_suzuki/]
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Sterically-hindered-Suzuki-Miyaura-cross-coupling-Ligand-and-base-effect_fig1_221798365]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of N-(4-Bromopyridin-2-yl)acetamide. BenchChem. [Link: https://www.benchchem.com/product/A2418/application-notes/suzuki-coupling-protocols-for-n-4-bromopyridin-2-yl-acetamide]
- Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2673. [Link: https://www.mdpi.com/1420-3049/25/11/2673]
- MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from MDPI. [Link: https://www.mdpi.com/2073-4344/13/3/548]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from ResearchGate. [Link: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/The-Suzuki-coupling-reactions-of-aryl-bromides-with-phenylboronic-acid_tbl1_273138670]
- Catalysts. (2019). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from Catalysts Journal. [Link: https://www.mdpi.com/2073-4344/9/1/1]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614227/]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link: https://www.reddit.com/r/Chempros/comments/18mzz4f/help_needed_with_unreproducible_suzuki_coupling/]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from ResearchGate. [Link: https://www.researchgate.net/post/Why_cant_I_achieve_good_yields_for_this_Suzuki_reaction]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Gildner, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1649-1653. [Link: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00216]
- ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. Retrieved from ResearchGate. [Link: https://www.researchgate.net/post/During_cross_coupling_reaction_which_part_I_should_choose_as_aryl_halide_and_which_part_as_boronic_ester_part_in_Suzuki_cross_coupling_reaction]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-Suzuki-Miyaura-coupling-of-4-bromoacetophenone_tbl2_282885992]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4941732/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. scilit.com [scilit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-(4-bromo-3-methylphenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(4-bromo-3-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution. While the bromination of N-(3-methylphenyl)acetamide is a standard procedure, subtle variations in reaction conditions can lead to a range of side products, impacting yield, purity, and downstream applications. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level queries we receive regarding this synthesis.
Q1: My final yield of this compound is significantly lower than reported in the literature. What are the likely causes?
A: Low yield is typically a result of three main factors:
-
Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate stoichiometry of the brominating agent can leave a significant amount of the starting material, N-(3-methylphenyl)acetamide, unreacted.
-
Formation of Isomeric Byproducts: The starting material has two activating groups (-NHCOCH₃ and -CH₃), which can direct bromination to other positions on the ring, primarily the 6-position, creating isomeric impurities that are lost during purification.
-
Over-bromination: Use of excess bromine or elevated temperatures can lead to the formation of di- and even tri-brominated species, consuming your desired product.[1]
Q2: My post-reaction Thin Layer Chromatography (TLC) shows multiple spots. What do they represent?
A: A multi-spot TLC plate is a clear indicator of a complex product mixture. The spots, in order of increasing polarity (decreasing Rf value), are typically:
-
Dibrominated products (Lowest Polarity/Highest Rf): These are less polar than the monobrominated product.
-
This compound (Desired Product): Your target compound.
-
Isomeric Byproducts (e.g., N-(6-bromo-3-methylphenyl)acetamide): These often have very similar polarity to the desired product, making separation difficult.
-
N-(3-methylphenyl)acetamide (Starting Material): More polar than the brominated products.
-
Hydrolysis Products (Highest Polarity/Lowest Rf): If any amide hydrolysis has occurred, the resulting aniline derivatives are significantly more polar.
Q3: The melting point of my purified product is broad and lower than the literature value (~118-120 °C). Why is this?
A: A broad and depressed melting point is a classic sign of impurity. Even small amounts of isomeric side products can disrupt the crystal lattice of the desired this compound, leading to this observation. This indicates that your purification protocol (e.g., single recrystallization) may not have been sufficient to separate the closely related isomers.
Part 2: Troubleshooting Guide: Specific Issues & Solutions
This guide delves into specific experimental problems, providing detailed causes and actionable solutions.
Issue 1: Significant Presence of Isomeric Byproducts
-
Problem: You've confirmed via ¹H NMR or GC-MS that your product contains a significant percentage (>5%) of an isomer, likely N-(6-bromo-3-methylphenyl)acetamide or N-(2-bromo-3-methylphenyl)acetamide.
-
Probable Cause: The directing effects of the acetamido (-NHCOCH₃) and methyl (-CH₃) groups are competitive. The acetamido group is the dominant ortho, para-director, but the methyl group also activates its own ortho and para positions (the 4- and 6-positions relative to the acetamido group). Elevated reaction temperatures provide enough activation energy to overcome the steric hindrance at the ortho-positions (relative to the acetamido group), leading to the formation of isomeric side products.
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of the brominating agent (e.g., Br₂ in acetic acid). An ice-salt bath is recommended for better temperature management.
-
Slow Reagent Addition: Add the brominating agent dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring. This keeps the instantaneous concentration of the electrophile low, favoring substitution at the most electronically favorable and sterically accessible site (para to the acetamido group).[1]
-
Purification: If isomers have already formed, separation can be challenging.
-
Fractional Crystallization: This technique can be effective. See the protocol in Part 4.
-
Column Chromatography: A silica gel column using a hexane/ethyl acetate gradient is highly effective for separating isomers with even slight polarity differences.
-
-
Issue 2: Formation of Dibrominated Products
-
Problem: Your mass spectrometry data shows peaks corresponding to a dibrominated product (C₉H₉Br₂NO).
-
Probable Cause: The product, this compound, is still an activated aromatic ring and can undergo a second electrophilic substitution if conditions are too harsh. This is caused by using a large excess of the brominating agent or allowing the reaction temperature to rise significantly.
-
Recommended Solutions:
-
Accurate Stoichiometry: Use a minimal excess of bromine, typically 1.05 equivalents. Precisely measure both the starting material and the brominating agent.
-
Reaction Monitoring: Monitor the reaction's progress using TLC. As soon as the starting material spot has disappeared, quench the reaction immediately by pouring it into a solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any excess bromine.
-
Low Temperature: As with isomer formation, maintaining a low temperature (0-5 °C) deactivates the ring sufficiently to prevent a second bromination.
-
Issue 3: Amide Hydrolysis and Formation of Anilines
-
Problem: You observe a highly polar, baseline spot on your TLC, and your product has a pink or purple hue, suggesting the presence of an aniline derivative (e.g., 4-bromo-3-methylaniline).
-
Probable Cause: Amides can undergo hydrolysis to form a carboxylic acid and an amine under acidic conditions, especially with prolonged heating.[2][3] While this is generally slow in glacial acetic acid at low temperatures, using aqueous acids or excessive heat during the reaction or workup can promote this side reaction.
-
Recommended Solutions:
-
Use Anhydrous Conditions: Employ glacial acetic acid as the solvent and ensure all glassware is dry.
-
Avoid Excessive Heat During Workup: If the workup involves an acidic wash, perform it at room temperature or below. Do not heat the reaction mixture for extended periods.
-
Purification: An acidic wash (e.g., with dilute HCl) during the workup can remove the basic aniline byproduct by converting it into a water-soluble ammonium salt.
-
Part 3: Visualization of Reaction Pathways
Understanding the competing reactions is key to troubleshooting.
Diagram 1: Key Reaction Pathways
Caption: Main and side reaction pathways in the bromination.
Diagram 2: Troubleshooting Workflow
Sources
Technical Support Center: Recrystallization of N-(4-bromo-3-methylphenyl)acetamide
Welcome to the technical support center for the purification of N-(4-bromo-3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Drawing upon established principles of crystallization and extensive laboratory experience, this resource aims to empower you to optimize your purification workflows, enhance yield, and ensure the highest purity of your final product.
I. Core Principles and Compound Characteristics
Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility at varying temperatures.[1][2] The fundamental principle is to dissolve the impure solid in a hot solvent to create a saturated solution.[2] Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[3] These impurities remain dissolved in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration.[4]
This compound is an aromatic amide. The presence of the bromo and methyl groups on the phenyl ring, along with the acetamide functional group, influences its polarity and solubility characteristics. Amides, in general, can be challenging to recrystallize due to their potential for strong intermolecular hydrogen bonding.[5] The aromatic nature of the compound suggests that it will be more soluble in organic solvents than in water.[6]
Key Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H10BrNO | [7] |
| Molecular Weight | 228.09 g/mol | [8] |
| Appearance | Solid | [7] |
Note: Specific solubility data in various solvents is often determined empirically in the laboratory setting.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound, providing systematic approaches to diagnose and resolve them.
Problem 1: The compound fails to dissolve completely in the hot solvent.
Possible Causes:
-
Insufficient Solvent: This is the most frequent reason for incomplete dissolution.[9]
-
Inappropriate Solvent: The chosen solvent may have poor solvating power for this compound, even at elevated temperatures.
-
Insoluble Impurities: The crude material may contain impurities that are insoluble in the selected solvent.
Solutions:
-
Incremental Solvent Addition: Add small portions of the hot solvent to the crude solid while heating and stirring until the compound fully dissolves. The goal is to use the minimum amount of hot solvent necessary to achieve complete dissolution.[4]
-
Solvent Re-evaluation: If a large volume of solvent is required and the compound still does not dissolve, a different solvent or a co-solvent system may be necessary. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[10]
-
Hot Filtration: If insoluble impurities are suspected, perform a hot gravity filtration to remove them before allowing the solution to cool.[3]
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point.[9]
Possible Causes:
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil.[11]
-
High Concentration of Impurities: Impurities can lower the melting point of the mixture, increasing the likelihood of oiling out.[9]
-
Inappropriate Solvent: The solvent may be too poor at solvating the compound, causing it to crash out of solution prematurely.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[9][11]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This encourages the formation of well-ordered crystals.[3]
-
Solvent System Modification: Consider using a co-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[2]
Problem 3: No crystals form upon cooling, even after an extended period.
Possible Causes:
-
Excessive Solvent: Using too much solvent is a common cause of crystallization failure, as the solution may not be saturated enough for crystals to form.[9]
-
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it should at that temperature, but crystal nucleation has not been initiated.[9]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[11][12]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[11] Then, allow the solution to cool again.
-
Cool to a Lower Temperature: If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound.[4]
Problem 4: The recrystallized product has a low yield.
Possible Causes:
-
Using too much solvent: A significant portion of the product will remain dissolved in the mother liquor.[4]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[4]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude product.[4]
-
Prevent Premature Crystallization: During hot filtration, use a pre-warmed funnel and flask to prevent the solution from cooling and crystallizing prematurely.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[4]
-
Recover a Second Crop: The mother liquor from the first filtration can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[10] A general rule of thumb is "like dissolves like." Given the aromatic and amide functionalities, polar aprotic solvents or mixtures containing alcohols might be a good starting point.[5] Small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) are recommended to empirically determine the best choice.[4]
Q2: My recrystallized product is colored. How can I remove the colored impurities?
A2: If the solution is colored after dissolving the crude solid, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[2] After a brief heating period with the charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.
Q3: How can I assess the purity of my recrystallized this compound?
A3: The most common methods for assessing purity after recrystallization are melting point determination and thin-layer chromatography (TLC). A pure crystalline solid will have a sharp, narrow melting point range.[1] Impurities tend to depress and broaden the melting point range. Comparing the TLC of the crude material and the recrystallized product against a pure standard can also effectively demonstrate the removal of impurities.
Q4: Is it better to use a single solvent or a two-solvent system?
A4: A single-solvent recrystallization is generally preferred for its simplicity.[3] However, if a suitable single solvent cannot be found, a two-solvent (or co-solvent) system is an excellent alternative.[2] This involves a "soluble" solvent that dissolves the compound readily and a "miscible" anti-solvent in which the compound is poorly soluble.[12]
IV. Experimental Workflow and Diagrams
Standard Recrystallization Protocol
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[4]
-
Drying: Dry the purified crystals completely to remove any residual solvent.
Recrystallization Workflow Diagram
Caption: A flowchart of the recrystallization process with troubleshooting steps.
V. References
-
Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity. Retrieved from Chemcasts.
-
Chemcasts. (n.d.). This compound (CAS 90914-81-1) Properties. Retrieved from Chemcasts.
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from EBSCO.
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from SciSpace.
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from PraxiLabs.
-
ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research. Retrieved from ACS Publications.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo.
-
PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. Retrieved from PubChem.
-
Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Retrieved from Benchchem.
-
PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from PubChem.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester.
-
Unknown. (n.d.). Recrystallization.
-
Unknown. (n.d.). Recrystallization - Single Solvent.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts.
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from University of York.
Sources
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. praxilabs.com [praxilabs.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem-casts.com [chem-casts.com]
- 8. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Suzuki Reactions with Brominated Acetanilides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki reactions involving brominated acetanilides. These substrates can be particularly challenging due to the electronic nature of the acetamido group, which can influence the reactivity of the aryl bromide. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve successful couplings.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a brominated acetanilide has failed or is giving very low yields. What are the most common causes?
A1: Failed or low-yielding Suzuki couplings with brominated acetanilides often stem from a few key issues. The acetamido group is an electron-donating group, which can enrich the electron density at the carbon-bromine bond. This makes the initial, often rate-determining, oxidative addition step of the palladium catalyst more difficult.[1][2] Key areas to investigate are:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective enough for these less reactive substrates.[1][3]
-
Base Selection: The base is crucial for the transmetalation step, and its strength and type can significantly impact the reaction's success.[1][4]
-
Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are vital for a successful outcome.[1]
-
Reagent Quality: The purity and stability of the boronic acid or boronate ester are frequent points of failure. Side reactions like protodeboronation can consume your coupling partner before it has a chance to react.[1][5]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of the boronic acid is a common side reaction where two boronic acid molecules couple to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this unwanted reaction.[6][7] To minimize homocoupling:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are recommended.[8][9]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources such as Pd(OAc)₂, which require an in-situ reduction that can sometimes be inefficient.[8][10]
-
Optimize Ligand Choice: Bulky electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[6][8]
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is a side reaction where the boronic acid or boronate ester reacts with a proton source (often water or acidic impurities) to replace the boron group with a hydrogen atom. This effectively destroys your nucleophilic coupling partner.[1][11] To prevent this:
-
Use Anhydrous Conditions (If Applicable): While some Suzuki reactions benefit from a small amount of water, excess water can promote protodeboronation.[1] If you suspect this is an issue, try using anhydrous solvents and reagents.
-
Optimize the Base: Strong bases, particularly hydroxide bases, can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃, or even non-aqueous bases like CsF.[1]
-
Use Boronate Esters: Pinacol boronate esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][12][13] They can act as a "slow-release" source of the active boronic acid under the reaction conditions.[1][5]
-
Control Temperature: Running the reaction at the lowest temperature that still allows for efficient catalytic turnover can help minimize this side reaction.[1]
II. In-Depth Troubleshooting Guide
This section is organized by the symptoms of a failed or problematic reaction. For each issue, potential causes are explored, and actionable solutions are provided.
Symptom 1: No Reaction or Very Low Conversion
If you are observing only starting materials after your reaction, it's crucial to systematically evaluate each component of the reaction.
Potential Cause 1.1: Ineffective Catalyst System
The combination of the palladium source and the ligand is paramount for activating the electron-rich brominated acetanilide.
Explanation: The oxidative addition of the Pd(0) catalyst to the aryl bromide is often the rate-limiting step. For electron-rich aryl bromides like brominated acetanilides, this step can be particularly sluggish.[1][2] The ligand plays a crucial role in modulating the electron density and steric environment of the palladium center to facilitate this step.[6][14]
Solutions:
-
Switch to a More Active Ligand: If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices for challenging couplings.[3][8][10]
-
Use a Pre-catalyst: Modern pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are designed to generate the active Pd(0) species efficiently and are often more reliable than generating the catalyst in situ from a Pd(II) source.[8][15]
-
Screen Different Palladium Sources: While less common, sometimes the palladium source itself can be the issue. If you are using Pd(OAc)₂, try a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[10][16]
| Catalyst System | Typical Substrates | Advantages | Considerations |
| Pd(PPh₃)₄ | Simple, activated aryl halides | Readily available, well-established | Often ineffective for electron-rich or hindered substrates[1] |
| Pd(OAc)₂ / SPhos | Electron-rich aryl bromides/chlorides | High activity, good for challenging couplings | Ligand is air-sensitive, requires careful handling |
| XPhos Pd G3/G4 | Highly challenging couplings, heteroaryl halides | Excellent activity and stability, reliable generation of active catalyst | Higher cost |
| PEPPSI-type catalysts | Aryl chlorides, sterically hindered substrates | High thermal stability, effective for difficult couplings | May require higher temperatures |
Potential Cause 1.2: Suboptimal Base or Solvent
The choice of base and solvent is critical for both the transmetalation step and ensuring all reaction components remain soluble.
Explanation: The base activates the boronic acid, forming a more nucleophilic boronate species that is necessary for transmetalation to the palladium center.[14][17] The solvent must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases if one is present.
Solutions:
-
Base Screening: If a weak base like Na₂CO₃ is failing, consider moving to a stronger base. K₃PO₄ and Cs₂CO₃ are often effective for difficult couplings.[1][4]
-
Solvent System Optimization: Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[18][19] Common choices include dioxane/water, THF/water, or toluene/water.[6][16] For substrates with poor solubility, DMF can be a good option, but be aware that it can sometimes lead to side reactions at high temperatures.[20]
| Base | Strength | Commonly Used For | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | General purpose, good starting point[4] | Often used in aqueous solvent mixtures. |
| K₃PO₄ | Strong | Challenging couplings, electron-rich halides[1] | Can be used under anhydrous or aqueous conditions. |
| Cs₂CO₃ | Strong | Very difficult couplings, often gives high yields[1] | More expensive, but highly effective. |
| CsF | Moderate | Anhydrous conditions, can minimize protodeboronation[1] | Useful when water-sensitive functional groups are present. |
Symptom 2: Significant Byproduct Formation
The appearance of unexpected products in your reaction mixture can provide valuable clues about what is going wrong.
Potential Cause 2.1: Dehalogenation of the Aryl Bromide
This side reaction results in the replacement of the bromine atom on your acetanilide with a hydrogen atom.
Explanation: Dehalogenation can occur through a few pathways. One possibility is a competing reaction where a hydride species, sometimes generated from the solvent or base, reductively eliminates with the aryl group from the palladium center.[6]
Solutions:
-
Choice of Solvent and Base: Avoid solvents that can act as hydride donors, such as alcohols, especially at high temperatures. Similarly, some bases may be more prone to generating hydride species.
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination of the desired product versus dehalogenation. Screening different ligands may be necessary.
Potential Cause 2.2: Hydrolysis of the Acetanilide
Under certain conditions, the acetamido group can be hydrolyzed to the corresponding aniline.
Explanation: While the acetamido group is generally stable, prolonged heating in the presence of strong aqueous bases can lead to its hydrolysis.
Solutions:
-
Milder Base: If hydrolysis is observed, switch to a milder base such as K₂CO₃ or consider using anhydrous conditions with a base like CsF.
-
Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize the rate of hydrolysis. This may require a more active catalyst system to maintain a reasonable reaction rate for the desired coupling.
Symptom 3: Inconsistent Results and Reproducibility Issues
When a reaction works one day but not the next, it often points to issues with reagent quality or reaction setup.
Potential Cause 3.1: Degradation of the Boronic Acid/Ester
Boronic acids are known to be unstable under certain conditions and can degrade over time.
Explanation: As discussed in the FAQs, boronic acids are susceptible to oxidation and protodeboronation, especially when stored improperly.[12][13] Boronate esters, like pinacol esters, offer significantly greater stability and are often a better choice for multi-step syntheses or when using less stable boronic acids.[11][12]
Solutions:
-
Verify Reagent Quality: If possible, check the purity of your boronic acid by NMR before use.
-
Switch to a Boronate Ester: If you are using a boronic acid that is known to be unstable (e.g., certain heteroaryl boronic acids), switching to its pinacol boronate ester is highly recommended.[5][11]
-
Proper Storage: Store boronic acids under an inert atmosphere and at low temperatures to prolong their shelf life.[13]
Potential Cause 3.2: Incomplete Exclusion of Oxygen
Even trace amounts of oxygen can have a detrimental effect on the catalyst and promote side reactions.
Explanation: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen. This not only deactivates the catalyst but can also promote the homocoupling of the boronic acid.[6]
Solutions:
-
Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use. A common method is to bubble an inert gas like argon or nitrogen through the solvent for at least 20-30 minutes.[9]
-
Inert Atmosphere: Set up your reaction under a positive pressure of an inert gas. Using a Schlenk line or a glovebox is ideal.[9]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, especially for sensitive reactions, perform at least three freeze-pump-thaw cycles on your reaction mixture before heating.[16]
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Brominated Acetanilide
This protocol provides a robust starting point for the coupling of a brominated acetanilide with an arylboronic acid.
Materials:
-
Brominated acetanilide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the brominated acetanilide, arylboronic acid, palladium pre-catalyst, and base.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizing the Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve issues with your reaction.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
IV. References
-
Thomas, S. E. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 46(2), 426-437. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
-
Yang, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Newman, S. G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2074-2077. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Dodd, D., & Wallace, D. J. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-38). Royal Society of Chemistry. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Catalysis, 4(5), 1403-1407. Available at: [Link]
-
Struggling with Suzuki Reaction. r/Chempros - Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Reactions with N-(4-bromo-3-methylphenyl)acetamide
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving N-(4-bromo-3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common and often frustrating side reaction of hydrodehalogenation.
Here, we provide in-depth troubleshooting guides, mechanistic explanations, and validated protocols in a direct question-and-answer format to help you diagnose issues, optimize your reaction conditions, and maximize the yield of your desired coupled product.
Part 1: Troubleshooting Guide - The Dehalogenation Problem
This section addresses the most critical issue: the unwanted replacement of bromine with a hydrogen atom on your starting material.
Q1: I'm observing a significant amount of N-(3-methylphenyl)acetamide in my reaction mixture. What is causing this dehalogenation?
A1: The formation of the dehalogenated byproduct, N-(3-methylphenyl)acetamide, is a classic side reaction in palladium-catalyzed cross-couplings known as hydrodehalogenation.[1] The primary culprit is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[1] This highly reactive intermediate can reductively eliminate with your aryl bromide faster than the desired cross-coupling pathway, leading to the formation of the unwanted byproduct.
Several factors can contribute to the generation of Pd-H species:
-
The Base: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu) or potassium methoxide (KOMe), are common sources of hydrides, especially if they possess β-hydrogens.[2][3][4]
-
The Solvent: Protic solvents like alcohols (e.g., ethanol, isopropanol) or even trace amounts of water can serve as hydride donors.[1][5][6][7]
-
The Ligand/Catalyst System: In some cases, the catalyst or ligand itself can be involved in pathways that generate Pd-H.[2][3]
Understanding these sources is the first step in systematically troubleshooting and suppressing this side reaction.
Q2: How can I strategically select my reaction components to minimize dehalogenation?
A2: A systematic approach to selecting your catalyst, ligand, base, and solvent is crucial. The goal is to choose a combination that favors the desired C-C or C-N bond formation over the competing dehalogenation pathway.
The diagram below illustrates the catalytic cycle for a generic cross-coupling reaction and the point at which the undesired dehalogenation pathway diverges.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
This table provides a starting point for optimizing your reaction conditions to favor the desired coupling product.
| Component | Recommended Choice | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) (e.g., IPr).[1][8][9] | These ligands accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway. Their steric bulk can also shield the palladium center, disfavoring side reactions. |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1][10][11] | These are less likely to act as hydride donors compared to strong alkoxide bases. K₃PO₄ is often an excellent first choice for Suzuki couplings. |
| Solvent | Aprotic solvents (e.g., Dioxane, Toluene, THF, CPME).[1] | These solvents do not act as hydride sources. Ensure they are anhydrous to minimize water content, which can also contribute to dehalogenation.[10][12] |
| Catalyst | Pre-formed Pd(0) sources (e.g., Pd₂(dba)₃) or modern pre-catalysts (e.g., XPhos Pd G3). | Using a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species can ensure the catalytic cycle starts promptly, minimizing side reactions that might occur with less active catalyst forms.[13] |
Part 2: Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues encountered when using this compound in coupling reactions.
Q3: My reaction is sluggish, and I still see dehalogenation even after changing the base. What else can I try?
A3: If the reaction is slow, the oxidative addition intermediate (Ar-Pd-Br) has a longer lifetime, increasing the probability of it reacting with trace hydride sources.[1] Consider the following:
-
Increase Temperature: Carefully increasing the reaction temperature can accelerate the desired coupling reaction. However, excessive heat can also promote catalyst degradation or other side reactions, so screening is necessary.[10]
-
Switch Ligands: If you are using a simple ligand like PPh₃, switching to a more electron-rich and bulky Buchwald-type biarylphosphine ligand can dramatically increase the rate of both oxidative addition and reductive elimination.[1][8]
-
Ensure Anaerobic Conditions: Oxygen can damage the active Pd(0) catalyst, leading to a sluggish reaction. Ensure your solvents and reaction setup are rigorously degassed.[14] The "freeze-pump-thaw" method is highly effective for this.[1]
Q4: Does the acetamide group on my substrate play a role in the dehalogenation? Should I consider protecting it?
A4: Yes, the N-H group of the acetamide can be deprotonated by the base, especially when using strong bases. This increases the electron density of the aromatic ring, which can sometimes influence the rates of the catalytic cycle steps. For certain heterocyclic substrates, deprotonation of an N-H group has been shown to increase susceptibility to dehalogenation.[15][16] While protection is an option, it adds extra steps to your synthesis. A more practical first approach is to use a milder base like K₃PO₄ or K₂CO₃, which is less likely to deprotonate the amide. If dehalogenation persists and is the major issue, then trialing a protecting group (e.g., Boc) might be a worthwhile experiment.[16]
Q5: I am performing a Suzuki-Miyaura coupling. Could my boronic acid be the problem?
A5: While the aryl bromide is the direct participant in dehalogenation, the quality and stability of your boronic acid can impact the overall reaction efficiency. Boronic acids can undergo a side reaction called protodeboronation, where the boronic acid group is replaced by hydrogen.[10] This is often caused by excess water or harsh basic conditions.[10] If your nucleophile is being consumed by this side reaction, the desired transmetalation step will slow down, giving more time for the dehalogenation of your aryl bromide to occur. Using high-purity boronic acid and anhydrous solvents can help mitigate this.[10]
Part 3: Experimental Protocols
The following protocols are designed as starting points for minimizing dehalogenation in a Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol utilizes a robust catalyst/ligand system and a mild base to suppress the formation of the dehalogenated byproduct.
Caption: Step-by-step workflow for the optimized Suzuki coupling.
Detailed Steps:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).[1]
-
Solvent Addition & Degassing: Add the degassed solvent (e.g., toluene or dioxane, with a minimal amount of water if necessary for boronic acid solubility).[1][12] Seal the vessel and ensure the mixture is thoroughly degassed by sparging with argon for 15-20 minutes or by using 3-4 freeze-pump-thaw cycles.[1]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at a temperature between 80–110 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction should be stopped once the starting aryl bromide is consumed to prevent potential product degradation.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(16), 3607–3612. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]
-
Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
-
Royal Society of Chemistry. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. RSC Publishing. [Link]
-
American Chemical Society. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
-
ResearchGate. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic-Chemistry.org. [Link]
-
National Institutes of Health. (n.d.). Reductions of aryl bromides in water at room temperature. PMC. [Link]
-
American Chemical Society. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
American Chemical Society. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
-
The University of Edinburgh. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. The University of Edinburgh Research Explorer. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]
-
Elsevier. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
-
ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for N-(4-bromo-3-methylphenyl)acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(4-bromo-3-methylphenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter solubility challenges with this compound during synthesis, screening, or formulation. Our goal is to provide not just solutions, but a fundamental understanding of the principles behind them, enabling you to troubleshoot effectively and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound that govern its solubility behavior.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is a direct consequence of its molecular structure, which contains both polar and non-polar regions.
-
Polar Groups: The amide functional group (-NH-C=O) is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group).[1][2] This allows it to interact favorably with polar solvents.
-
Non-Polar Groups: The substituted phenyl ring is the dominant feature. The ring itself is hydrophobic, and the presence of a methyl group (-CH3) and a bromine atom (-Br) further increases its lipophilicity and molecular size.[3][4]
-
Overall Balance: The molecule's solubility is a trade-off between the polar amide group and the large, non-polar substituted aromatic ring. In general, the non-polar character dominates, leading to poor solubility in highly polar solvents like water and better solubility in organic solvents.
Q2: What is the expected general solubility profile of this compound?
A2: Based on its structure, a "like dissolves like" principle applies.[4]
-
Poorly Soluble In: Highly polar protic solvents (e.g., Water) and very non-polar aliphatic solvents (e.g., Hexane, Cyclohexane) where the solute-solvent interactions are not strong enough to overcome the solute-solute interactions in the crystal lattice.
-
Sparingly to Moderately Soluble In: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate), ethers (e.g., THF, Diethyl Ether), and halogenated solvents (e.g., Dichloromethane, Chloroform).
-
Likely Soluble In: More polar organic solvents in which it can engage in favorable dipole-dipole interactions and potentially some hydrogen bonding, such as lower-chain alcohols (Methanol, Ethanol) and highly polar aprotic solvents (e.g., DMF, DMSO).[]
Part 2: Troubleshooting Guide for Common Solubility Issues
This guide provides direct answers and actionable steps for specific problems you may encounter during your experiments.
Q3: My this compound won't dissolve in my chosen reaction solvent. What are my immediate options?
A3: When initial dissolution fails, a systematic approach is necessary. The primary issue is likely a mismatch in polarity between the solute and the solvent.
Recommended Solutions:
-
Increase Temperature: For most solid organic compounds, solubility increases with temperature.[4][6][7] This is often the simplest and most effective first step. The added thermal energy helps overcome the intermolecular forces holding the crystal lattice together.[4]
-
Action: Gently warm the mixture while stirring. Monitor the dissolution and be mindful of the solvent's boiling point and the thermal stability of your reactants.
-
-
Change the Solvent: If heating is ineffective or undesirable, the solvent is likely inappropriate.
-
Action: Select a new solvent with a polarity better matched to the solute. Use the table below for guidance. For this compound, moving from a non-polar solvent like Toluene to a more polar one like THF or from a protic solvent like isopropanol to an aprotic one like DMF could be beneficial.
-
-
Reduce Particle Size: The rate of dissolution is proportional to the surface area of the solid.[3][8] While this doesn't change the thermodynamic solubility limit, it can make it seem more soluble by allowing it to dissolve much faster.[9][10]
-
Action: Grind the solid material into a fine powder using a mortar and pestle before adding it to the solvent.
-
Q4: The reaction is sluggish or incomplete, even though the starting material seems to have dissolved. What's the problem?
A4: This scenario often indicates that while the compound has dissolved, its concentration in the solution is too low to sustain an efficient reaction rate. The system may be at or near its saturation point.
Recommended Solutions:
-
Introduce a Co-solvent: This is a powerful technique to fine-tune the solvent environment. A co-solvent is a miscible solvent added in a smaller amount to the primary solvent to increase the solubility of a compound.[9][11][12]
-
Causality: Adding a co-solvent alters the overall polarity and hydrogen-bonding characteristics of the solvent system, creating a more favorable environment for the solute.[][13] For example, adding a small amount of DMSO or DMF to a reaction in THF can dramatically increase the solubility of polar organic molecules.
-
Action: See the protocol below (Section 3, Protocol 3.1 ) for systematically adding a co-solvent.
-
-
Increase Solvent Volume: If practical, simply increasing the amount of solvent will allow more solute to dissolve. However, this may not be ideal as it can lead to dilute conditions that slow down bimolecular reactions.
-
Re-evaluate with Heat: Even if the material dissolves at room temperature, running the reaction at a higher temperature will increase solubility further, ensuring you are not operating at the saturation limit.
Q5: My compound dissolves at a high temperature, but it precipitates out when I cool the reaction or add another reagent. How can I prevent this?
A5: This is a classic sign of a compound with low solubility at lower temperatures. The addition of another reagent can also change the solvent properties, causing precipitation.
Recommended Solutions:
-
Maintain Higher Temperature: The simplest solution is to maintain the reaction mixture at a temperature where the compound remains soluble throughout the process, including during the addition of other reagents.
-
Use a Co-solvent System: A well-chosen co-solvent system can provide robust solubility across a wider range of temperatures.[8]
-
Action: Before starting the reaction, determine a co-solvent mixture (e.g., Toluene/DMF 10:1) that keeps your starting material dissolved even at room temperature.
-
-
Slow Reagent Addition at Temperature: If adding a reagent is causing precipitation, it may be locally changing the solvent polarity.
-
Action: Add the second reagent slowly, dropwise, to the warmed reaction mixture with vigorous stirring. This allows the solution to remain homogeneous and prevents localized supersaturation and precipitation.
-
Part 3: Experimental Protocols & Methodologies
These step-by-step guides provide practical workflows for implementing the solubility enhancement techniques discussed.
Workflow for Troubleshooting Solubility
The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.
Caption: A systematic workflow for troubleshooting poor solubility.
Table 1: Properties of Common Laboratory Solvents
Use this table to make informed decisions when selecting a primary or co-solvent. Solvents are ordered by increasing polarity index.
| Solvent | Formula | Type | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |
| n-Hexane | C₆H₁₄ | Non-polar | 0.1 | 1.9 | 69 |
| Toluene | C₇H₈ | Non-polar Aromatic | 2.4 | 2.4 | 111 |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | 2.8 | 4.3 | 35 |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 3.1 | 9.1 | 40 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 4.0 | 7.5 | 66 |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 4.4 | 6.0 | 77 |
| Acetone | C₃H₆O | Polar Aprotic | 5.1 | 21 | 56 |
| Ethanol | C₂H₅OH | Polar Protic | 5.2 | 25 | 78 |
| Methanol | CH₃OH | Polar Protic | 5.1 | 33 | 65 |
| Acetonitrile | C₂H₃N | Polar Aprotic | 5.8 | 37.5 | 82 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 6.4 | 38 | 153 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 7.2 | 47 | 189 |
| Water | H₂O | Polar Protic | 10.2 | 80.1 | 100 |
Data compiled from various sources for reference.[14][15]
Protocol 3.1: Systematic Screening of a Co-Solvent System
-
Preparation: Place a small, known amount (e.g., 10 mg) of this compound into a small vial.
-
Primary Solvent Addition: Add a measured volume (e.g., 0.5 mL) of your primary reaction solvent. Stir vigorously for 1-2 minutes. If the solid does not dissolve, proceed to the next step.
-
Co-solvent Addition: Gradually add a high-polarity, miscible co-solvent (e.g., DMF or DMSO) dropwise while stirring.[8]
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent one drop at a time until the solid is fully dissolved.
-
Record Ratio: Record the final volume of the primary solvent and the co-solvent used. This provides a starting ratio (e.g., 10:1 THF:DMF) for scaling up your reaction.
-
Reaction Setup: Prepare your full-scale reaction using the pre-determined solvent/co-solvent ratio.
Protocol 3.2: Using Temperature to Enhance Solubility
-
Setup: In your reaction vessel, combine this compound and the chosen solvent.
-
Heating: Place the vessel in a heating mantle or oil bath equipped with a temperature controller and a magnetic stirrer.
-
Gradual Increase: Begin stirring and slowly increase the temperature. A good starting point is to aim for a temperature approximately 20-30°C below the solvent's boiling point.
-
Observation: Monitor the mixture visually. Note the temperature at which the solid fully dissolves.
-
Reaction Conditions: Set your reaction temperature at or slightly above this dissolution temperature to ensure the compound remains in solution.
-
Safety: Never heat a closed system. Always ensure the setup is properly vented (e.g., with a condenser) to avoid pressure buildup.
Protocol 3.3: Aiding Dissolution with Sonication
-
Preparation: Combine the solid starting material and the solvent in a reaction vessel (e.g., a round-bottom flask).
-
Sonication: Place the vessel into an ultrasonic bath.[8] Ensure the water level in the bath is sufficient to cover the level of the solvent in your vessel.
-
Operation: Turn on the sonicator. The high-frequency sound waves will agitate the mixture, breaking down solid aggregates and increasing the rate of dissolution.[8]
-
Monitoring: Continue sonication until the solid is dissolved or for a set period (e.g., 5-10 minutes). This method is particularly useful for kinetically slow dissolutions.
Part 4: Scientific Principles & Expert Insights
The Mechanism of Co-Solvency
A co-solvent enhances solubility by fundamentally altering the properties of the bulk solvent. This mechanism is especially effective for compounds like this compound, which have mixed polarity.
Caption: Mechanism of solubility enhancement by a co-solvent.
A polar protic solvent like water or ethanol maintains a strong, highly ordered hydrogen-bonding network. Inserting a non-polar molecule into this network is energetically unfavorable. A co-solvent, such as DMSO or PEG 400, disrupts this network.[] This reduces the overall polarity of the medium and lowers the energy penalty required to create a "cavity" for the solute molecule, leading to significantly increased solubility.[][12]
A Note on pH Adjustment
For ionizable compounds, adjusting the pH is a primary method for enhancing solubility.[][16][17] For example, a carboxylic acid (R-COOH) is poorly soluble in acidic water but becomes highly soluble in basic water as it is deprotonated to the carboxylate anion (R-COO⁻).
However, for this compound, this strategy is generally not effective. The amide N-H proton is extremely weakly acidic (pKa ~17), and the carbonyl oxygen is very weakly basic. Therefore, significant protonation or deprotonation requires extreme pH conditions that are typically incompatible with most organic reaction setups and would likely cause hydrolysis of the amide bond itself.[2]
References
-
Wikipedia. Cosolvent. [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Chemcasts. This compound (CAS 90914-81-1) Properties. [Link]
-
Solubility of Things. Acetamide. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. [Link]
-
PubChem. N-(3-Bromo-4-methylphenyl)acetamide. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
- The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility.
-
Chemsrc. This compound | CAS#:331-30-6. [Link]
-
Organic Syntheses. Acetamide, N-bromo-. [Link]
-
YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
-
Patsnap Synapse. What is the mechanism of Acetamide?. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Collegedunia. Acetamide: Production, Structure, Properties and Solubility. [Link]
-
PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Slideshare. solubility enhancement -by pH change & complexation. [Link]
-
Chemistry LibreTexts. Effects of Temperature and Pressure on Solubility. [Link]
-
ResearchGate. Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. [Link]
-
IU Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]
- Google Patents.
-
Figshare. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
Chemistry LibreTexts. The Effect of Temperature on Solubility. [Link]
-
mzCloud. N 4 Bromo 3 methylphenyl acetamide. [Link]
-
PubChem. Acetamide. [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
-
Supporting Information. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. [Link]
-
ResearchGate. Appendix A. Properties, Purification, and Use of Organic Solvents. [Link]
-
NIST WebBook. Acetamide, N-(4-methylphenyl)-. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of N-(4-bromo-3-methylphenyl)acetamide
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving N-(4-bromo-3-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and field-proven insights necessary for success.
Understanding Your Substrate: this compound
The successful cross-coupling of this compound hinges on understanding its unique electronic and steric characteristics. The molecule features an aryl bromide, the reactive site for oxidative addition. Its reactivity is modulated by two key groups: an ortho-methyl group and a para-acetamido group. Both are electron-donating, which can influence the rate of the initial oxidative addition step in the catalytic cycle.[1] Furthermore, the ortho-methyl group introduces significant steric hindrance near the reaction center, a critical factor in both ligand selection and the potential for side reactions.
Caption: Key structural features of the substrate influencing catalytic cross-coupling.
Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, coupling the aryl bromide with an organoboron reagent.[2] For a sterically hindered substrate like this compound, catalyst system selection is paramount to achieving high yields.[3][4]
Frequently Asked Questions (FAQs): Catalyst System Selection
Q1: I'm starting a Suzuki coupling with this substrate. Which catalyst system is a good starting point?
A1: For sterically hindered aryl bromides, a combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is the industry standard.[5][3][4] We recommend starting with ligands from the Buchwald family, such as SPhos or XPhos.[6][7] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active for oxidative addition and facilitates the challenging reductive elimination step for hindered products.[8]
Q2: How does the choice of base and solvent impact the reaction?
A2: The base is crucial for activating the boronic acid in the transmetalation step.[2][9] For this substrate, a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective and tolerates many functional groups.[10][11] The solvent must solubilize all components. A mixture of an organic solvent like 1,4-dioxane or toluene with water is a common and effective choice.[12][13]
| Parameter | Recommended Starting Conditions | Rationale |
| Pd Source | Pd(OAc)₂ (1-2 mol%) | Air-stable precatalyst, reduced in situ. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination for hindered substrates.[6][7] |
| Boronic Acid | Aryl- or Vinyl-boronic Acid (1.2-1.5 eq.) | Excess ensures complete consumption of the aryl bromide. |
| Base | K₃PO₄ (2-3 eq.) | Effective base for transmetalation, good functional group tolerance.[10] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1) | Good solubility for both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome activation barriers. |
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q3: My reaction has stalled with low conversion of the starting material. What are the likely causes?
A3: Low conversion is a common issue that can often be resolved systematically. The primary suspects are catalyst deactivation, insufficient reaction temperature, or issues with the reagents, particularly the boronic acid. Protodeboronation (replacement of the boronic acid group with hydrogen) is a frequent side reaction that consumes your coupling partner.[14]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
General Experimental Protocol (Example: Suzuki-Miyaura Coupling)
This is a representative protocol and must be optimized for your specific coupling partners.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O, 10:1) to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. ikm.org.my [ikm.org.my]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 22. fiveable.me [fiveable.me]
- 23. reddit.com [reddit.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Heck reaction - Wikipedia [en.wikipedia.org]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 28. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. m.youtube.com [m.youtube.com]
- 31. mdpi.com [mdpi.com]
- 32. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 33. Heck Reaction [organic-chemistry.org]
- 34. taylorandfrancis.com [taylorandfrancis.com]
- 35. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 37. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 38. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 39. pubs.acs.org [pubs.acs.org]
- 40. reddit.com [reddit.com]
- 41. pdf.benchchem.com [pdf.benchchem.com]
- 42. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in the Large-Scale Production of N-(4-bromo-3-methylphenyl)acetamide
Welcome to the technical support center for the synthesis and purification of N-(4-bromo-3-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities during large-scale production. This guide provides in-depth technical information and practical, field-proven insights to ensure the quality, safety, and efficacy of your final product.[1][2]
Introduction: The Synthetic Landscape and Impurity Hotspots
The synthesis of this compound, a key intermediate in various pharmaceutical pathways, typically involves the acylation of 4-bromo-3-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride. While seemingly straightforward, large-scale production introduces complexities that can lead to the formation of various process-related and degradation impurities.[2] Understanding and controlling these impurities is paramount for regulatory compliance and patient safety.[1][3]
Impurities can arise from several sources, including the starting materials, intermediates, byproducts from side reactions, and degradation of the final product.[2][3] Effective impurity management requires a comprehensive strategy encompassing raw material quality control, process optimization, and robust analytical monitoring.[1][4]
Troubleshooting Guide: A-Q&A Approach to Common Production Issues
This section addresses specific challenges you may encounter during the synthesis and purification of this compound.
Issue 1: Higher than expected levels of unreacted 4-bromo-3-methylaniline in the crude product.
Q: Our HPLC analysis shows a significant peak corresponding to the starting material, 4-bromo-3-methylaniline, even after the reaction should have gone to completion. What are the likely causes and how can we mitigate this?
A: This is a common issue often stemming from several factors related to reaction kinetics and stoichiometry.
-
Insufficient Acetylating Agent: On a large scale, minor inaccuracies in weighing or transferring the acetylating agent can lead to a stoichiometric imbalance. Ensure that a slight excess (typically 1.05-1.2 equivalents) of the acetylating agent is used to drive the reaction to completion.[5]
-
Inadequate Mixing: In large reactors, inefficient agitation can create localized areas of low reactant concentration, leading to incomplete conversion. Verify that the reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity.
-
Low Reaction Temperature: The acylation reaction may be too slow at the current temperature. A gradual increase in temperature while monitoring the reaction progress can improve the conversion rate.[5] However, be cautious of higher temperatures, which could promote side reactions.
-
Moisture Contamination: Acetylating agents like acetyl chloride and acetic anhydride are highly sensitive to moisture.[6] Water present in the solvent, starting materials, or reactor will hydrolyze the acetylating agent, reducing its effective concentration and introducing acetic acid as an impurity.[5] Ensure all reagents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen).[5]
Corrective Actions:
-
Re-evaluate Stoichiometry: Confirm the molar equivalents of the acetylating agent.
-
Optimize Mixing Parameters: Increase agitation speed or consider a different impeller design for better homogeneity.
-
Temperature Study: Conduct a small-scale study to determine the optimal reaction temperature for complete conversion within a reasonable timeframe.
-
Strict Anhydrous Conditions: Dry all solvents and glassware thoroughly before use and maintain a dry nitrogen blanket over the reaction.[5][6]
Issue 2: Presence of a di-acetylated impurity.
Q: We've identified an impurity with a molecular weight corresponding to the di-acetylation of 4-bromo-3-methylaniline. How is this formed and what steps can be taken to prevent it?
A: Di-acetylation occurs when a second acetyl group is added to the nitrogen atom of the newly formed acetamide. This is more likely to happen under forcing conditions.
-
Excess Acetylating Agent: A large excess of the acetylating agent can drive the formation of the di-acetylated product.[5]
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less reactive amide nitrogen to undergo a second acylation.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial acylation is complete can increase the likelihood of di-acetylation.
Preventive Measures:
-
Control Stoichiometry: Use a minimal excess of the acetylating agent.
-
Temperature Control: Maintain the reaction temperature at the lowest effective level.
-
Reaction Monitoring: Closely monitor the reaction progress using in-process controls (IPCs) like HPLC or TLC.[6] Quench the reaction once the starting material is consumed to an acceptable level.
Impurity Formation and Control Workflow
The following diagram illustrates a systematic approach to identifying and controlling impurities during the manufacturing process.
Caption: Workflow for impurity management in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for the starting material, 4-bromo-3-methylaniline, that can impact the impurity profile of the final product?
A1: The quality of your starting materials is a critical factor in controlling the final impurity profile.[1] For 4-bromo-3-methylaniline, you should focus on:
-
Purity: A high-purity starting material minimizes the introduction of unknown impurities into your process.
-
Isomeric Purity: Be particularly vigilant about positional isomers, such as 2-bromo-5-methylaniline or 4-bromo-2-methylaniline. These isomers can undergo acylation to form isomeric acetamides that may be difficult to separate from the desired product.
-
Residual Solvents and Moisture Content: As mentioned earlier, moisture can negatively impact the reaction. Residual solvents from the synthesis of the starting material could also be carried through and potentially interfere with the reaction or crystallization.
Q2: What are the best analytical techniques for monitoring impurities in this process?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantifying the main component and known and unknown impurities.[2][3] A well-developed HPLC method is essential for in-process control and final product release.
-
Gas Chromatography (GC): GC is ideal for detecting and quantifying volatile organic compounds, particularly residual solvents.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of isolated impurities.[4]
Q3: How can we effectively remove impurities during downstream processing?
A3: Crystallization is the most common and effective method for purifying this compound on a large scale.[3]
-
Solvent Selection: The choice of crystallization solvent is critical. An ideal solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities remain in the mother liquor.
-
Cooling Profile: A controlled cooling rate is essential to promote the growth of pure crystals and prevent the trapping of impurities.
-
Washing: Thoroughly washing the isolated crystals with a suitable cold solvent will remove residual mother liquor containing dissolved impurities.
Q4: What are the regulatory expectations for impurity control?
A4: Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in active pharmaceutical ingredients (APIs).[8][9] The ICH Q3A(R2) guideline is a key document to follow.[10] It outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[10] It is crucial to have a well-documented impurity profile and a robust control strategy.[4]
Q5: Can Process Analytical Technology (PAT) be implemented to improve impurity control in real-time?
A5: Yes, PAT can significantly enhance the understanding and control of your manufacturing process.[11][12] By using in-line or on-line analytical tools, you can monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time.[11][12] For this synthesis, you could potentially use:
-
In-line Spectroscopy (e.g., NIR, Raman): To monitor the consumption of the starting material and the formation of the product in real-time, allowing for precise determination of the reaction endpoint.[11]
-
Automated Sampling with HPLC: To provide near real-time data on the impurity profile, enabling proactive adjustments to the process.
The implementation of PAT is a key component of Quality by Design (QbD), which aims to build quality into the product rather than relying solely on end-product testing.[11]
Quantitative Data Summary
| Impurity Type | Typical Source | Control Strategy | Acceptance Criteria (Illustrative) |
| Unreacted 4-bromo-3-methylaniline | Incomplete reaction | Optimized stoichiometry, temperature, and mixing | ≤ 0.15% |
| Di-acetylated Impurity | Excess acetylating agent, high temperature | Strict control of stoichiometry and temperature | ≤ 0.10% |
| Isomeric Impurities | Impure starting material | High-purity raw materials, efficient purification | ≤ 0.10% |
| Acetic Acid | Hydrolysis of acetylating agent | Anhydrous reaction conditions | Not typically specified in final API |
| Residual Solvents | Manufacturing process | Effective drying | Per ICH Q3C guidelines |
Experimental Protocols
Protocol 1: In-Process Control (IPC) by HPLC
-
Sample Preparation: Withdraw a sample from the reactor and immediately quench it with a suitable solvent (e.g., acetonitrile/water) to stop the reaction. Dilute the sample to an appropriate concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the prepared sample and a standard of this compound. Calculate the percentage area of the starting material and any impurities relative to the main product peak.
Protocol 2: Recrystallization for Purification
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature.
References
- Benchchem. Troubleshooting acylation reactions for urea derivatives.
- Benchchem. Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
- W.R. Grace. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Contract Pharma. Impurities in APIs and Their Effects on Products.
- W.R. Grace. A Proven Approach to Impurity Control Across API and RSM Synthesis.
- Pharmaguideline. Resolving API Impurity Issues in Drug Development.
- NIH. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms.
- Organic Syntheses Procedure. Acetamide, N-bromo.
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]
- PMC. N-(4-Bromophenyl)acetamide: a new polymorph.
- Federal Register. International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances.
- Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- ich harmonised tripartite guideline. impurities in new drug substances q3a(r2).
- NIH. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
- AIFA. Impurities in Drug Substance and Drug Product Regulatory aspects.
- Encyclopedia MDPI. Process Analytical Technology.
- Stepscience. Process Analytical Technology - PAT.
- FDA. Q3B(R) Impurities in New Drug Products (Revision 3).
- USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- ResearchGate. (PDF) N-(4-Bromophenyl)acetamide: a new polymorph.
- Sigma-Aldrich. n-(4-bromo-3-methylphenyl)-2-(2-pyridinylthio)acetamide.
- Biosynth. N-(3-Bromo-4-methylphenyl)acetamide | 40371-61-7 | QBA37161.
- mzCloud. N 4 Bromo 3 methylphenyl acetamide.
- Teknoscienze. tks | publisher, event organiser, media agency | Process Analytical Technology: tools and applications in pharmaceutical manufacturing.
- Guidechem. N-(4-bromo-3-fluoro-2-methylphenyl)acetamide.
- HWI group. Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review.
- PHARMACEUTICAL SCIENCES. impurity profiling and drug characterization: backdrop and approach.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Recent Trends in Analytical Techniques for Impurity Profiling.
- Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Supporting Information. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.
- PubChem. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413.
- Chemcasts. This compound (CAS 90914-81-1) Properties.
- Pharmaffiliates. N-(2-bromo-4-methylphenyl)acetamide, CAS No : 614-83-5.
- PubMed Central. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide.
- PubMed. Large-scale, nonchromatographic purification of plasmid DNA.
Sources
- 1. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. soeagra.com [soeagra.com]
- 8. Federal Register :: International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances [federalregister.gov]
- 9. aifa.gov.it [aifa.gov.it]
- 10. database.ich.org [database.ich.org]
- 11. longdom.org [longdom.org]
- 12. One moment, please... [stepscience.com]
stability issues of "N-(4-bromo-3-methylphenyl)acetamide" in different solvents
Welcome to the technical support center for N-(4-bromo-3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work with this compound. Here, we synthesize our expertise to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in methanol shows a new peak in the HPLC chromatogram after a few days of storage at room temperature. What could be the cause?
A1: The appearance of a new peak suggests that this compound may be degrading in your methanol stock solution. The primary suspect for this degradation is solvolysis, specifically methanolysis. The amide bond in this compound can be susceptible to cleavage by alcohols, especially under prolonged storage or exposure to trace amounts of acidic or basic impurities that can catalyze the reaction. This would lead to the formation of methyl acetate and 4-bromo-3-methylaniline.
To troubleshoot this, we recommend the following:
-
Solvent Selection: Consider using a less reactive, aprotic solvent for your stock solution if your experimental design allows. Acetonitrile is often a good alternative.
-
Storage Conditions: Store your stock solutions at a lower temperature (-20°C or -80°C) to significantly slow down the rate of any potential degradation reactions.
-
pH Control: Ensure the methanol is neutral and free of any acidic or basic contaminants. Using high-purity, anhydrous solvents is recommended.
-
Fresh Preparation: For sensitive experiments, it is always best practice to prepare stock solutions fresh on the day of use.
Q2: I am observing a loss of the parent compound in my aqueous formulation during early-stage development, even when stored protected from light. What are the likely degradation pathways?
A2: In an aqueous environment, this compound is primarily susceptible to hydrolysis. The amide linkage is the most labile functional group in the molecule under these conditions. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will yield 4-bromo-3-methylaniline and acetic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This also results in the formation of 4-bromo-3-methylaniline and acetate.
The pH of optimal stability is typically near neutral, but this needs to be experimentally determined for your specific formulation.
Q3: My compound seems to be degrading when exposed to ambient light in the laboratory. Is this compound light-sensitive?
A3: Yes, this compound has the potential to be photosensitive. Aromatic bromine compounds can undergo photodecomposition upon exposure to light, particularly in the UV range. The carbon-bromine bond can be cleaved, leading to the formation of radical intermediates. This can initiate a cascade of degradation reactions, potentially leading to debromination and the formation of N-(3-methylphenyl)acetamide as a primary degradant. Subsequent reactions could lead to more complex degradation products.
To mitigate photodegradation:
-
Work in Low-Light Conditions: Conduct your experiments under amber or red light.
-
Use Amber Glassware: Store all solutions and solid material in amber-colored vials or flasks to protect them from ambient light.
-
Wrap Containers: If amber glassware is not available, wrap your containers in aluminum foil.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause(s) | Recommended Actions |
| Unexpected peaks in chromatogram | Hydrolysis, Solvolysis, Photodegradation, Oxidation | 1. Prepare fresh solutions. 2. Use high-purity, neutral solvents. 3. Store solutions at low temperatures and protected from light. 4. Perform forced degradation studies to identify potential degradants. |
| Loss of assay value over time | Degradation of the parent compound | 1. Re-evaluate storage conditions (temperature, light, solvent). 2. Investigate the pH of aqueous solutions. 3. Develop and validate a stability-indicating analytical method. |
| Discoloration of solid material or solutions | Formation of colored degradation products, often from oxidation or photodegradation. | 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Strictly protect from light. 3. Characterize the colored impurities to understand the degradation pathway. |
| Inconsistent results between experiments | Instability of the compound under experimental conditions. | 1. Carefully control experimental parameters (temperature, pH, light exposure). 2. Prepare all solutions fresh for each experiment. 3. Verify the stability of the compound over the duration of the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. These studies are conducted under conditions more severe than accelerated stability testing, as outlined in the ICH Q1A(R2) guidelines.[1][2][3][4]
1.1. Acid and Base Hydrolysis:
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solutions at 60°C and take samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).
-
Analyze the samples by a suitable stability-indicating HPLC method.
1.2. Oxidative Degradation:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Take samples at 0, 2, 4, 8, and 24 hours.
-
Analyze the samples by HPLC.
1.3. Thermal Degradation:
-
Place the solid this compound in a controlled temperature oven at 80°C.
-
Prepare a solution of the compound in a representative solvent (e.g., a mixture of acetonitrile and water) and place it in the same oven.
-
Take samples of both the solid and the solution at 0, 1, 3, and 7 days.
-
Analyze the samples by HPLC.
1.4. Photostability Testing:
-
Expose the solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
Analyze both the exposed and control samples by HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.
2.1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute any more non-polar degradation products. A typical gradient might be:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 254 nm).
-
Column Temperature: 30°C.
2.2. Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.
Visualizing Degradation Pathways and Workflows
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
Sources
Technical Support Center: Analytical Methods for N-(4-bromo-3-methylphenyl)acetamide Synthesis
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting byproducts in the synthesis of N-(4-bromo-3-methylphenyl)acetamide. This guide is structured in a practical question-and-answer format to directly address common challenges, ensuring the final product's purity, safety, and efficacy.
Section 1: Frequently Asked Questions - Understanding Potential Byproducts
This section addresses the foundational knowledge required to anticipate and identify impurities. Understanding the reaction mechanism and potential side reactions is the first step in developing a robust analytical control strategy.
Q1: What is the primary synthetic route for this compound and what are the expected byproducts?
A1: The most common synthesis is the acylation of 4-bromo-3-methylaniline with an acetylating agent like acetic anhydride or acetyl chloride.[1] While this is a generally efficient reaction, several byproducts can arise.
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-bromo-3-methylaniline.
-
Di-acetylated Byproduct: Over-acylation, especially with excess acetylating agent or vigorous reaction conditions, can lead to the formation of N,N-diacetyl-4-bromo-3-methylaniline.
-
Isomeric Impurities: The purity of the starting material, 4-bromo-3-methylaniline, is critical.[2] If it contains positional isomers (e.g., 2-bromo-5-methylaniline), corresponding isomeric acetamide byproducts will be formed.
-
Hydrolysis Products: Presence of water can hydrolyze the acetic anhydride to acetic acid. The final product itself can also be susceptible to hydrolysis back to 4-bromo-3-methylaniline under certain workup or storage conditions.
Q2: My starting 4-bromo-3-methylaniline appears pure by TLC. Can I still have issues with isomeric byproducts?
A2: Yes. Thin-Layer Chromatography (TLC) is an excellent tool for monitoring reaction progress but may not have sufficient resolution to separate closely related positional isomers. Isomers of 4-bromo-3-methylaniline have very similar polarities, making them difficult to distinguish without a well-developed chromatographic method. It is highly recommended to qualify the starting material using a more powerful technique like HPLC or GC-MS before synthesis.
Q3: How do reaction conditions influence the byproduct profile?
A3: Reaction conditions are paramount in controlling purity.
-
Temperature: Higher temperatures can increase the rate of side reactions, including di-acetylation.
-
Reagent Stoichiometry: Using a significant excess of the acetylating agent increases the likelihood of di-acetylation. Precise control over molar equivalents is essential.
-
Base/Catalyst: The choice of base (e.g., pyridine) used to scavenge the acid byproduct (HCl, if using acetyl chloride) can influence the reaction. The purity of the base itself is also a potential source of impurities.[1]
-
Moisture: Rigorously dry conditions are necessary to prevent hydrolysis of the acetylating agent.
Section 2: Analytical Method Selection and Initial Troubleshooting (FAQs)
Choosing the right analytical tool is crucial for effective impurity detection. This section guides users in selecting the appropriate technique for their specific needs.
Q4: Which analytical technique is best for routine purity analysis of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for routine purity analysis of non-volatile organic compounds like N-arylacetamides.[3][4] It offers excellent resolution, sensitivity, and quantitation capabilities. A reversed-phase C18 column is typically a good starting point.[5][6]
Q5: When should I use Gas Chromatography-Mass Spectrometry (GC-MS)?
A5: GC-MS is ideal for identifying volatile or semi-volatile impurities and provides definitive structural information from the mass spectrum.[7][8] It is particularly useful for:
-
Detecting residual solvents used during synthesis or purification.
-
Analyzing the purity of the more volatile 4-bromo-3-methylaniline starting material.
-
Confirming the identity of unknown peaks observed in HPLC by comparing their mass spectra to known databases or fragmentation patterns.[9]
Q6: I see an unexpected peak in my chromatogram. What is the first step to identify it?
A6: The first step is to systematically gather information. Is the peak present in a blank injection (indicating a system or solvent issue)? Is its retention time consistent with any of the expected byproducts (starting material, di-acetylated product)? If the identity is not obvious, coupling the separation technique to a mass spectrometer (LC-MS or GC-MS) is the most direct way to obtain molecular weight and structural information to elucidate the impurity's identity.[7][10]
Section 3: Troubleshooting Guides for Specific Analytical Methods
This section provides detailed, question-and-answer-based troubleshooting for common issues encountered during analysis.
High-Performance Liquid Chromatography (HPLC)
Q7: Why are the peaks in my HPLC chromatogram, including the main compound, tailing?
A7: Peak tailing is a common issue and often points to unwanted secondary interactions between the analyte and the stationary phase.[11]
-
Cause: The amide and residual aniline are basic compounds. Free, acidic silanol groups on the surface of silica-based C18 columns can interact strongly with these basic sites, causing tailing.[11]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriately buffered. For basic compounds, operating at a low pH (e.g., pH 2.5-3.5 with formic acid or TFA) protonates the analyte and suppresses silanol ionization, minimizing tailing.[12]
-
Increase Buffer Strength: An insufficient buffer concentration may not adequately control the ionization state of the analyte or the column surface.[11] Try increasing the buffer concentration (e.g., from 10 mM to 25 mM).[11]
-
Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and are thoroughly "end-capped" to minimize accessible silanols. If using an older column, consider replacing it.
-
Reduce Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[11] Try reducing the injection volume or sample concentration.
-
Q8: My retention times are shifting between injections. What's the cause?
A8: Retention time instability indicates a change in the chromatographic system.
-
Cause: The most frequent causes are related to the mobile phase composition or the pump.[11]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently. If using a pre-mixed mobile phase, ensure it is well-mixed and has not partially evaporated. For online mixing, check that the solvent proportioning valves are functioning correctly.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 10-20 column volumes.[11]
-
Pump Performance: Check for leaks in the pump or flow path. Air bubbles in the pump head are a common cause of flow rate instability; degas your solvents thoroughly.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can significantly affect retention times.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q9: How can I confirm the identity of a brominated byproduct using GC-MS?
A9: The mass spectrum provides a molecular fingerprint. For brominated compounds, the key is to look for the characteristic isotopic pattern of bromine.
-
Cause: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This creates a distinctive "doublet" for any fragment containing a bromine atom.[13]
-
Troubleshooting Steps:
-
Examine the Molecular Ion (M+): If the molecular ion is visible, it will appear as two peaks of nearly equal intensity, separated by 2 mass units (e.g., M+ and M+2). This is a strong indicator of a mono-brominated compound.
-
Analyze Fragmentation Patterns: Look for this same 1:1 doublet pattern in the fragment ions. This helps confirm which parts of the molecule contain the bromine atom.
-
Compare to Reference Spectra: The mass spectrum of your main product, this compound, can be found in databases like mzCloud.[9] Compare the fragmentation pattern of your unknown peak to the main peak and potential structures to see if it's a logical byproduct (e.g., loss of an acetyl group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q10: Can I use ¹H NMR to quantify impurities without a reference standard for each one?
A10: Yes, this is a major advantage of NMR. Quantitative NMR (qNMR) can be used to determine the purity of your main compound and quantify impurities relative to an internal standard of known purity and concentration.[14][15]
-
Cause: The area of an NMR signal is directly proportional to the number of protons it represents.[16]
-
Troubleshooting Steps:
-
Select an Internal Standard: Choose a standard that has sharp peaks in a region of the spectrum that does not overlap with your analyte or impurities (e.g., maleic acid, dimethyl sulfone). The standard must be accurately weighed.
-
Acquire Data Properly: Ensure a long relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery for all signals, which is crucial for accurate integration.
-
Process and Integrate: Carefully integrate a well-resolved peak from your main compound, a peak from an impurity, and a peak from the internal standard.
-
Calculate Purity/Concentration: Use the ratio of the integrals and the known concentration of the internal standard to calculate the amount of the main compound and the impurity.[14] This method is orthogonal to chromatography and provides excellent confirmation of purity.[14]
-
Section 4: Protocols and Data Visualization
Workflow for Impurity Identification
The following diagram outlines a logical workflow for identifying an unknown peak observed during routine analysis.
Caption: Logical workflow for identifying unknown analytical peaks.
Troubleshooting HPLC Peak Tailing
This decision tree helps diagnose the root cause of peak tailing for basic analytes like this compound.
Caption: Decision tree for troubleshooting HPLC peak tailing issues.
Table 1: Typical Analytical Starting Conditions
This table provides recommended starting points for method development. Optimization will be required for specific applications.[17][18]
| Parameter | HPLC Method | GC-MS Method |
| Column | C18, 2.1 x 100 mm, 1.8 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN | Helium, constant flow 1.2 mL/min |
| Gradient/Temp Program | 5% B to 95% B over 10 min | 100°C (1 min), ramp to 300°C @ 20°C/min |
| Flow Rate | 0.4 mL/min | N/A |
| Detector | UV/DAD at 254 nm | Mass Spectrometer (Scan 50-450 amu) |
| Injection Volume | 2 µL | 1 µL (split 20:1) |
| Column Temperature | 40 °C | N/A (see Temp Program) |
References
- Troubleshooting Peak Shape Problems in HPLC.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Lab Manager.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. Hichrom Limited.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
- Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
- How to develop analytical methods for impurity detection in pharma with a quality by design approach. Select Science.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- G.F. Pauli et al. (2014).
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting.
- Vol
- Ochiai, N., et al. (2015). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry.
- Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research.
- HPLC Method Development Step by Step. (2022). Thermo Fisher Scientific YouTube Channel.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
- Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. (2012).
- Pellizzari, E. D., et al. (1982). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
- Oliveto, E. P., & Gerold, C. (1953). N-BROMOACETAMIDE. Organic Syntheses.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules.
- CH3 | O // \ (CH3CO)2O Br2 OH-/H2O \ // -----> A -----> B. Filo.
- This compound. (2016). mzCloud.
- A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantific
- 4-Bromo-3-methylaniline. PubChem.
- Amines. NCERT.
- N-(4-Bromophenyl)acetamide: a new polymorph. (2013).
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (2011). Asian Journal of Chemistry.
- 4-Bromo-3-methylaniline 97%. Sigma-Aldrich.
- 4-Bromo-3-fluoro-2-methylaniline Safety D
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. wjpmr.com [wjpmr.com]
- 5. pharmtech.com [pharmtech.com]
- 6. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 9. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]
- 10. rroij.com [rroij.com]
- 11. hplc.eu [hplc.eu]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. researchgate.net [researchgate.net]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. actascientific.com [actascientific.com]
Technical Support Center: Minimizing Homocoupling in Reactions Involving N-(4-bromo-3-methylphenyl)acetamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-(4-bromo-3-methylphenyl)acetamide in cross-coupling reactions. Our focus is to provide in-depth troubleshooting strategies and frequently asked questions to address a common and often frustrating side reaction: homocoupling. By understanding the underlying mechanisms and having access to field-proven protocols, you can significantly improve the selectivity and yield of your desired cross-coupled products.
Troubleshooting Guide: Diagnosis and Solutions for Unwanted Homocoupling
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Question 1: I am observing a significant amount of a biaryl byproduct, which appears to be the dimer of my starting material, this compound. Why is this happening and what is the first thing I should check?
Answer:
The formation of a biaryl dimer, 4,4'-diacetamido-2,2'-dimethylbiphenyl, is a classic case of homocoupling (also known as Ullmann-type coupling).[1][2][3] This side reaction is particularly common in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5] The primary culprit is often the presence of molecular oxygen in your reaction setup.[4][6]
Causality:
The accepted mechanism for Suzuki coupling involves a Pd(0) active catalyst.[7] If oxygen is present, it can oxidize the Pd(0) to Pd(II) species. These Pd(II) species can then promote the homocoupling of your boronic acid/ester reagent, which in turn can be reduced back to Pd(0), consuming your coupling partner and generating the unwanted dimer.[4][5] Additionally, in some cases, two molecules of the aryl halide can couple directly.[8][9]
Immediate Actionable Solution: Rigorous Degassing
Before altering any other parameter, ensure your reaction is performed under a strictly inert atmosphere.
Experimental Protocol: Degassing a Reaction Mixture
-
Setup: Assemble your reaction flask with all solid reagents (this compound, boronic acid/ester, base, and catalyst) and a stir bar. Seal the flask with a rubber septum.
-
Vacuum/Inert Gas Cycling: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until the pressure stabilizes.
-
Backfilling: Backfill the flask with a high-purity inert gas (Argon or Nitrogen).
-
Repeat: Repeat this vacuum/backfill cycle at least three to five times to ensure the complete removal of oxygen.
-
Solvent Addition: Add your previously degassed solvent via a cannula or syringe.
-
Final Degassing: Bubble the inert gas through the reaction mixture for 15-30 minutes before heating.
Question 2: I have meticulously degassed my reaction, but I still observe significant homocoupling. What other reaction parameters should I investigate?
Answer:
If rigorous degassing does not solve the problem, the issue likely lies within the interplay of your catalyst, ligand, base, or solvent system. The choice of these reagents can dramatically influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
Troubleshooting Workflow:
A Decision Tree for Troubleshooting Homocoupling.
A. Ligand Selection
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[10][11] For suppressing homocoupling, the general advice is to use bulky, electron-rich phosphine ligands.
Causality:
-
Steric Hindrance: Bulky ligands favor the formation of monoligated Pd(0) species, which are often more active in the catalytic cycle.[12] This steric bulk can also accelerate the rate-limiting reductive elimination step, favoring the formation of the desired product over side reactions.[12]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide and can influence the overall catalytic turnover.[10]
| Ligand Type | Example | Key Features | Impact on Homocoupling |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, promote monoligation.[12] | Generally excellent at suppressing homocoupling. |
| Bidentate Phosphines | dppf, Xantphos | Form stable complexes, bite angle influences reactivity.[13] | Can be effective, but sometimes less so than bulky monophosphines. |
| Trialkylphosphines | P(t-Bu)₃ | Very electron-rich and bulky. | Highly effective but can be air-sensitive. |
Recommendation: If you are using a standard ligand like PPh₃, consider switching to a Buchwald-type ligand such as SPhos or XPhos.
B. Base Selection
The base is required to activate the boronic acid for transmetalation in Suzuki couplings.[14] However, a base that is too strong or poorly soluble can lead to side reactions, including homocoupling.
Causality:
An inappropriate base can lead to the degradation of the boronic acid or the catalyst, creating conditions ripe for homocoupling.[4]
| Base | Common Solvents | Considerations |
| K₂CO₃ / Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Strong bases, widely used. Can sometimes promote homocoupling if not optimized. |
| K₃PO₄ | Toluene, Dioxane | Often a good choice for challenging couplings. Its solubility can be a factor.[15] |
| KF | Anhydrous THF, Dioxane | A milder base, particularly useful if your substrate has base-labile functional groups.[16] |
Recommendation: If you are using a strong carbonate base with aqueous solvent mixtures, try switching to K₃PO₄ in an anhydrous solvent like dioxane or toluene.
Question 3: I am performing a Sonogashira coupling with this compound and a terminal alkyne, and I am getting a large amount of the alkyne dimer. How can I prevent this?
Answer:
The homocoupling of terminal alkynes in a Sonogashira reaction is known as Glaser coupling.[17][18] This is a very common side reaction and is almost always caused by the combination of the copper(I) co-catalyst and the presence of oxygen.[6][19]
Causality:
The copper(I) co-catalyst forms a copper acetylide intermediate. In the presence of an oxidant (like O₂), this intermediate can undergo oxidative dimerization to form a 1,3-diyne (the homocoupled product).[20][21][22]
The Glaser Homocoupling Side Reaction.
Actionable Solutions:
-
Rigorous Degassing: As with Suzuki coupling, the first and most critical step is to completely remove oxygen from your reaction system.[17][19]
-
Copper-Free Sonogashira Conditions: The most definitive way to avoid Glaser coupling is to eliminate the copper co-catalyst entirely.[17][18] Numerous copper-free protocols have been developed and are often highly effective.[23]
-
Slow Addition of the Alkyne: If you must use a copper-catalyzed system, adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[19]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Base: A tertiary amine such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equiv)
-
Solvent: Anhydrous, degassed THF or DMF
-
-
Procedure:
-
To a rigorously degassed flask, add the this compound, palladium catalyst, and solvent.
-
Add the terminal alkyne, followed by the amine base.
-
Heat the reaction to 50-80 °C and monitor by TLC or LC-MS until completion.
-
Perform a standard aqueous workup and purify by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling?
Homocoupling is a side reaction in cross-coupling chemistry where two identical molecules are coupled together. For example, in a reaction intended to couple an aryl halide (Ar-X) with a reagent (R-M), homocoupling would result in the formation of Ar-Ar or R-R.[24][25]
Q2: Besides Suzuki and Sonogashira, in what other reactions should I be concerned about homocoupling with my substrate?
You should also be mindful of homocoupling in:
-
Buchwald-Hartwig Amination: While less common, under certain conditions, reductive elimination can be slow, leading to side reactions.[26][27]
-
Heck Coupling: Formation of biaryl species can occur.
-
Ullmann Reaction: This reaction is classically a homocoupling reaction of aryl halides using stoichiometric copper, but modern variations use catalytic copper.[28][29] If you are attempting a cross-coupling Ullmann-type reaction (e.g., C-N or C-O bond formation), the C-C homocoupling of this compound is a significant potential side reaction.[1]
Q3: Can the purity of my this compound affect the rate of homocoupling?
Yes, absolutely. Impurities in your starting material can have a profound effect. For instance, trace amounts of metals from a previous synthetic step could potentially interfere with the catalytic cycle. More importantly, if your starting material is contaminated with a small amount of the corresponding boronic acid or other organometallic species, it could directly lead to homocoupling. Always ensure your starting materials are of high purity, and if in doubt, repurify before use.
Q4: I am using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(dppf). Could this be contributing to homocoupling?
References
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing). Available at: [Link]
-
Ullmann Coupling | Chem-Station Int. Ed. Available at: [Link]
-
Glaser coupling - Grokipedia. Available at: [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - NIH. Available at: [Link]
-
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Available at: [Link]
-
Ullmann coupling-An overview - OperaChem. Available at: [Link]
-
Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Sonogashira coupling - Golden. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions | Organic Letters - ACS Publications. Available at: [Link]
-
Homocouplings of aryl halides in water. Reaction conditions - ResearchGate. Available at: [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]
-
Homocoupling of aryl halides using the integrated flow microreactor system. - ResearchGate. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums | Organic Letters - ACS Publications. Available at: [Link]
-
Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products | Organometallics - ACS Publications. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. Available at: [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Advances in Cross-Coupling Reactions - MDPI. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
-
N-(4-Bromophenyl)acetamide: a new polymorph - PMC. Available at: [Link]
Sources
- 1. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. golden.com [golden.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 21. grokipedia.com [grokipedia.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 29. Ullmann coupling-An overview - operachem [operachem.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Thermal Stability of N-(4-bromo-3-methylphenyl)acetamide
Welcome to the technical support resource for N-(4-bromo-3-methylphenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this compound. Unpredictable experimental outcomes, such as variable yields, inconsistent purity, and analytical artifacts, can often be traced back to a single critical parameter: temperature. Understanding the thermal liability of your molecule is paramount for developing robust and reproducible synthetic and analytical methods.
This document moves beyond standard data sheets to provide in-depth, field-proven insights into the stability of this compound. We will explore the causality behind common experimental failures and provide actionable troubleshooting guides and validation protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common initial questions regarding the handling and storage of this compound to prevent temperature-induced degradation before your experiment even begins.
Q1: What are the definitive, recommended long-term storage conditions for this compound?
A: Based on safety data for structurally similar acetanilides, the compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] The primary goal is to protect it from moisture and high temperatures, which can accelerate degradation. For long-term storage, refrigeration (2-8°C) is recommended. It is crucial to prevent dust generation and accumulation.[1]
Q2: What are the key physicochemical properties I should be aware of?
A: Precise experimental data for this compound is not widely published. However, we can infer its properties from closely related analogs like N-(4-bromophenyl)acetamide and acetanilide. These values are critical benchmarks for assessing the purity and identity of your material.
| Property | Value (Analog Compound) | Significance & Expert Insight |
| Molecular Formula | C₉H₁₀BrNO | The fundamental formula for the target compound. |
| Molecular Weight | 228.09 g/mol [3] | Essential for all stoichiometric calculations. |
| Melting Point | ~166 °C (for N-(4-bromophenyl)acetamide)[4] | A sharp melting point within a narrow range is a primary indicator of high purity. A depressed and broad melting range strongly suggests the presence of impurities, possibly from thermal degradation. |
| Boiling Point | ~304 °C (for Acetanilide)[5][6] | High boiling point suggests the compound is thermally stable as a solid at ambient temperatures, but decomposition can occur upon prolonged heating, even below this point. |
| Appearance | Off-white to light yellow powder (for N-(4-bromophenyl)acetamide)[2] | Any significant deviation in color (e.g., turning brown or dark yellow) can be an initial visual cue of degradation. |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and diethyl ether (for Acetanilide).[5][6] | Knowledge of solubility is critical for choosing appropriate solvents for reactions, purification, and analysis. Using hot solvents for recrystallization requires careful temperature control to avoid degradation. |
Q3: What are the primary degradation pathways I should be concerned about with this compound?
A: There are two main temperature-dependent degradation pathways for this compound:
-
Amide Hydrolysis: This is the most common pathway in the presence of moisture, acid, or base. The amide bond is cleaved to yield 4-bromo-3-methylaniline and acetic acid. This reaction is significantly accelerated by heat. Even in neutral aqueous solutions, hydrolysis can occur at elevated temperatures over time.
-
Thermal Decomposition: At very high temperatures, such as those encountered during a fire or in high-temperature GC inlets, the molecule will fragment.[1] Hazardous decomposition products include toxic gases like carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1][7]
Q4: What are the common signs that my sample of this compound may have degraded?
A: You should suspect degradation if you observe any of the following:
-
Visual Change: A noticeable change in color from off-white to yellow or brown.
-
Melting Point Depression: The measured melting point is significantly lower and the range broader than the reference value for a pure sample.
-
Chromatographic Impurities: Appearance of new peaks in HPLC, GC, or TLC analysis, particularly a peak corresponding to 4-bromo-3-methylaniline.
-
Inconsistent Potency: Lower than expected assay values when analyzing the material's purity.
-
Poor Solubility: The material does not dissolve as expected, which may indicate the formation of polymeric byproducts.
Section 2: Troubleshooting Guide for Experimental Scenarios
Here, we address specific issues that researchers encounter during experiments where temperature is a likely culprit.
Scenario 1: Inconsistent Reaction Yields or Purity
Q: My reaction yield is significantly lower than expected, and my crude NMR/LC-MS shows multiple byproducts. Could temperature be the cause?
A: Absolutely. Elevated temperatures during a reaction, even if intended, can trigger parallel degradation pathways that consume your starting material and generate impurities.
Causality Explained: The amide bond in this compound is susceptible to hydrolysis, especially if your reaction conditions are acidic or basic. When you heat the reaction mixture (e.g., refluxing), you are exponentially increasing the rate of this hydrolysis. This leads to the formation of 4-bromo-3-methylaniline, which may be unreactive in your desired transformation or could engage in its own set of side reactions, complicating your purification process.
Caption: Workflow for diagnosing temperature-related reaction failures.
Scenario 2: Anomalous Analytical Results
Q: I'm observing a new, unexpected peak in my HPLC chromatogram that appears and grows over time when my samples are in the autosampler. Why is this happening?
A: This is a classic case of in-solution instability at ambient or slightly elevated temperatures. Autosamplers, even those with cooling, can expose samples to room temperature for extended periods. If your mobile phase or sample diluent is aqueous and has a non-neutral pH, you are creating an environment ripe for slow hydrolysis of your analyte.
Expert Insight: The energy required for hydrolysis is much lower than for thermal decomposition. A sample sitting in an aqueous buffer on a lab bench at 25°C for 24 hours can show significant degradation, which will be misinterpreted as an impurity from the original sample.
Q: The melting point of my recrystallized product is 10°C lower than the literature value and melts over a 4°C range. What does this signify?
A: This is a strong indicator of impurity. Melting point depression is a colligative property, meaning it depends on the concentration of solute molecules (impurities) in a solvent (the bulk compound). A broad melting range occurs because different regions of the solid have different concentrations of impurities, causing them to melt at different temperatures. This impurity is very likely a degradation product, such as 4-bromo-3-methylaniline, introduced during a purification step that involved excessive heating (e.g., boiling a solvent for too long during recrystallization).
Section 3: Protocols for Stability Assessment
To move from troubleshooting to proactive quality control, you must validate the stability of your compound under your specific experimental conditions.
Protocol 1: Baseline Purity and Forced Degradation Study (Thermal Stress)
This protocol establishes a baseline and then intentionally stresses the compound to identify potential degradation products and assess its thermal robustness.
Objective: To determine the stability of this compound under elevated temperature conditions in solution.
Materials:
-
This compound sample
-
HPLC system with UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Heating block or calibrated oven
-
Class A volumetric flasks and pipettes
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve ~10 mg of the compound in a 10 mL volumetric flask using acetonitrile or a suitable solvent mixture to create a 1 mg/mL stock solution.
-
Prepare Working Samples:
-
T=0 Control: Immediately dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) and inject it into the HPLC system. This is your baseline purity profile.
-
Thermal Stress Sample: Transfer a known volume of the stock solution into a sealed vial. Place the vial in a heating block set to a relevant temperature (e.g., 60°C or 80°C).
-
-
Time-Point Analysis:
-
After set time points (e.g., 2, 4, 8, 24 hours), remove an aliquot of the thermal stress sample.
-
Cool it to room temperature immediately.
-
Dilute to the working concentration and inject into the HPLC.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 control.
-
Calculate the percentage degradation by monitoring the decrease in the main peak area.
-
Identify the relative retention times of any new peaks that appear, which are potential degradation products.
-
Self-Validation System: The T=0 control provides the essential baseline. Any changes observed in the heated samples relative to this control can be confidently attributed to thermal stress, validating your findings.
Section 4: Key Degradation Pathway - Amide Hydrolysis
The primary chemical stability concern under typical laboratory conditions (in solution, with heating) is the hydrolysis of the amide functional group. This reaction can be catalyzed by both acid and base, with the rate being highly dependent on temperature.
Caption: Primary hydrolytic degradation pathway for the title compound.
Mechanistic Insight: The reaction involves the nucleophilic attack of water (or hydroxide) on the carbonyl carbon of the amide. This process is accelerated by heat, which provides the necessary activation energy to overcome the resonance stability of the amide bond. The presence of an acid protonates the carbonyl oxygen, making the carbon more electrophilic, while a base generates the more potent hydroxide nucleophile.
By understanding these fundamental principles of stability, you can design more robust experiments, accurately interpret your results, and ensure the integrity of your research.
References
- AK Scientific, Inc. Safety Data Sheet: 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide. [Link: Provided by Grounding Tool, if available, otherwise search by product name on the AK Scientific website]
- Cole-Parmer. Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. [Link: https://www.coleparmer.
- Sigma-Aldrich. SAFETY DATA SHEET for Acetamide. [Link: https://www.sigmaaldrich.com/US/en/sds/sial/a0500]
- Organic Syntheses. Acetamide, N-bromo- procedure. [Link: http://www.orgsyn.org/]
- NIST. Chemistry WebBook: Acetamide, N-(4-bromophenyl)-. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C103888]
- PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 904, Acetanilide. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Acetanilide]
- Sigma-Aldrich. SAFETY DATA SHEET for Acetamide (re-confirming general properties). [Link: https://www.sigmaaldrich.com/US/en/sds/sigald/a0500]
- Fisher Scientific. SAFETY DATA SHEET for 4'-Bromoacetanilide. [Link: https://www.fishersci.com/store/msds]
- ChemSrc. This compound (CAS#:331-30-6). [Link: https://www.chemsrc.com/en/cas/331-30-6_947957.html]
- Vecchio S, et al. (2004). Thermal analysis study on vaporization of some analgesics. Acetanilide and derivatives. Thermochimica Acta, 420(1-2), 99-104. [Link: https://doi.org/10.1016/j.tca.2004.02.010]
- ChemicalBook. Acetanilide | 103-84-4. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7252878.htm]
- PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/N-_3-Bromo-4-methylphenyl_acetamide]
- Wikipedia. Acetanilide. [Link: https://en.wikipedia.org/wiki/Acetanilide]
- Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(4), o554–o555. [Link: https://www.researchgate.net/publication/273449348_N-4-Bromophenylacetamide_a_new_polymorph]
Sources
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 5. Acetanilide | 103-84-4 [chemicalbook.com]
- 6. Acetanilide - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
work-up procedures to remove palladium catalyst from "N-(4-bromo-3-methylphenyl)acetamide" reactions
Technical Support Center: Palladium Catalyst Removal
Topic: Work-up Procedures to Remove Palladium Catalyst from "N-(4-bromo-3-methylphenyl)acetamide" Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven solutions for removing residual palladium from the synthesis of this compound and related compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis; however, the removal of the catalyst to levels compliant with stringent regulatory standards is a critical and often challenging final step.[1][2] This document provides a structured approach to troubleshooting common issues and selecting the optimal purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium so critical in pharmaceutical synthesis?
The removal of palladium is paramount for two primary reasons: patient safety and regulatory compliance. Palladium is a heavy metal that can be toxic, and its presence in an Active Pharmaceutical Ingredient (API) is strictly regulated by international bodies. The International Conference on Harmonisation (ICH) Q3D guideline for elemental impurities typically limits palladium content in oral medications to 10 ppm (10 mg/kg).[3][4] Furthermore, residual palladium can compromise the stability of the final drug product or catalyze unwanted side reactions.
Q2: What are the primary methods for removing residual palladium?
Palladium removal strategies can be broadly categorized based on their mechanism of action:
-
Adsorption: Utilizing solid-supported materials (scavengers) that bind palladium, which is then removed by simple filtration. Common adsorbents include functionalized silica gels, activated carbon, and scavenger resins.[1][5]
-
Extraction/Precipitation: Treating the reaction mixture with a chelating agent that forms a palladium complex. This complex can either be precipitated and filtered or extracted into an aqueous phase.
-
Filtration: A straightforward physical method to remove heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as palladium black.[6][7]
-
Crystallization: Purifying the final product through crystallization can be effective, as palladium impurities often remain in the mother liquor.[5]
The choice of method is highly dependent on the specific palladium species present, the solvent system, and the properties of the target molecule.[1]
Q3: How do I determine the amount of residual palladium in my product?
For regulatory purposes and final quality control, the gold standard for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar spectroscopic technique like atomic absorption analysis.[3][5] These methods are highly sensitive and accurate. For in-process checks and high-throughput screening of different removal methods, faster and more cost-effective fluorescence-based assays are also available.[5][8][9]
Q4: Is there a single "best" scavenger for all palladium-catalyzed reactions?
No, there is no universally superior scavenger. The effectiveness of a scavenger depends on the oxidation state (e.g., Pd(0) vs. Pd(II)) and coordination sphere of the residual palladium species, as well as the reaction solvent and the structure of the API.[1][10] For instance, thiol-based scavengers show a high affinity for Pd(II), while scavengers like dimercaptotriazine (DMT) are effective for a broader range of palladium species, including hindered complexes.[11][12] Therefore, a screening approach is often the most effective way to identify the optimal scavenger for a specific process.
Troubleshooting Guide: Common Palladium Removal Issues
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: A fine black precipitate has formed in my reaction mixture. What is it and how do I remove it?
-
Probable Cause: The black precipitate is almost certainly palladium black (Pd(0)) . This occurs when the soluble palladium catalyst, typically complexed with phosphine ligands, decomposes and agglomerates. This can be caused by factors such as high temperatures, the presence of oxygen if ligands are air-sensitive, or the use of sterically hindered ligands that create unstable, under-ligated palladium complexes.[13]
-
Troubleshooting Steps:
-
Initial Removal: The most effective first step is filtration through a pad of an inert filter aid like Celite® .[14][15] This will remove the bulk of the insoluble palladium particles.
-
Procedure: Prepare a short plug of Celite® (1-2 cm thick) in a fritted glass funnel. Wet the pad with the reaction solvent. Dilute the crude reaction mixture with a suitable solvent to reduce viscosity and pass it through the Celite® pad. Wash the pad with additional fresh solvent to ensure complete recovery of the product.[16]
-
Post-Filtration Analysis: Even after removing the visible precipitate, the filtrate may still contain soluble palladium species. It is crucial to analyze the filtrate for palladium content before proceeding.[9]
-
Issue 2: After filtering off palladium black, the organic phase is still dark/colored. Why?
-
Probable Cause: The persistent color indicates the presence of soluble palladium complexes or colloidal palladium nanoparticles .[16] Simple filtration is ineffective against these species. The nature of these species can vary depending on the ligands, solvents, and reaction conditions used.
-
Troubleshooting Steps:
-
Employ a Scavenger: This is the ideal scenario for using a high-affinity metal scavenger. Functionalized silica gels are an excellent choice due to their high selectivity and ease of removal.[11][12]
-
Activated Carbon Treatment: Activated carbon is a cost-effective alternative, but it may also adsorb your product, leading to yield loss.[1][6] Use the minimum effective amount and consider a solvent in which your product is highly soluble to mitigate this.[1]
-
Aqueous Wash with a Chelator: Perform a liquid-liquid extraction using an aqueous solution of a chelating agent like N-acetylcysteine, thiourea, or sodium diethyldithiocarbamate.[7][10] These agents form water-soluble complexes with palladium that can be partitioned away from your organic-soluble product.
-
Issue 3: My product yield is significantly lower after using activated carbon for palladium removal.
-
Probable Cause: Activated carbon is known for its high surface area but often lacks selectivity.[1][6] It can adsorb organic molecules, including your target compound, this compound, through non-specific physisorption, leading to a reduction in isolated yield.[1]
-
Troubleshooting Steps:
-
Optimize Carbon Loading: Reduce the amount of activated carbon used. Perform small-scale trials to determine the minimum quantity required to achieve the target palladium level.
-
Solvent Selection: The choice of solvent can impact non-specific binding. A solvent in which your product is very soluble can help minimize its adsorption onto the carbon surface.[6]
-
Extensive Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with fresh, hot solvent to recover as much adsorbed product as possible.
-
Switch to a More Selective Scavenger: If product loss remains high, switch to a functionalized silica or polymer-based scavenger. These are engineered to have a higher selectivity for metal ions over organic molecules, thereby preserving your yield.[12][17]
-
Issue 4: The efficiency of palladium removal is inconsistent from one batch to the next.
-
Probable Cause: Batch-to-batch inconsistency often points to variations in the palladium speciation at the end of the reaction.[1] Minor changes in reaction time, temperature, or reagent purity can alter the final state of the palladium (e.g., oxidation state, ligand coordination), making it more or less amenable to your established removal protocol.
-
Troubleshooting Steps:
-
Standardize Reaction Conditions: Ensure that reaction parameters (temperature, stirring rate, inert atmosphere, reaction time) are strictly controlled.
-
Introduce a Pre-treatment Step: Before scavenging, consider a mild oxidation (e.g., bubbling air or adding a small amount of H₂O₂) or reduction step to convert the various palladium species into a single, more uniform state that is easier to remove.[6]
-
Implement a Two-Stage Removal Process: A robust strategy often involves a combination of methods. For example, an initial filtration through Celite® followed by treatment with a broad-spectrum scavenger like SiliaMetS® DMT can provide more consistent results.[7]
-
Decision-Making Workflow for Palladium Removal
Choosing the right strategy from the outset can save significant time and resources. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a palladium removal strategy.
Comparison of Common Palladium Scavenging Methods
| Method/Scavenger Type | Mechanism | Target Palladium Species | Advantages | Disadvantages/Considerations |
| Functionalized Silica (e.g., Thiol, DMT, Thiourea) | Chemisorption via high-affinity functional groups[17] | Broad range; specific functionalities target different species (e.g., Thiol for Pd(II))[11][12] | High selectivity, high efficiency, minimal product loss, easy to handle and filter.[12][17] | Higher initial cost compared to activated carbon. Requires screening for optimal performance. |
| Activated Carbon | Physisorption onto a porous carbon matrix[18] | Pd(0) and Pd(II) | Low cost, widely available, effective for decolorization.[6][19] | Lack of selectivity can lead to significant product loss; can be dusty and difficult to handle on a large scale.[1][6] |
| Scavenger Resins (e.g., Polystyrene-TMT) | Chemisorption onto a functionalized polymer backbone[1] | Broad range, particularly effective for Pd(II) | High capacity, can be used in packed beds for continuous flow applications.[20] | Can swell in certain organic solvents; may require longer contact times than silica scavengers. |
| Aqueous Chelators (e.g., N-acetylcysteine, Thiourea) | Formation of water-soluble metal complexes[5] | Primarily Pd(II) | Low cost, simple liquid-liquid extraction procedure. | Requires a biphasic system; may not be effective for all palladium species; can introduce new impurities. |
| Celite® Filtration | Physical separation of solid particles[14] | Heterogeneous Pd (e.g., Pd/C) or precipitated Pd(0) black | Simple, fast, and inexpensive first step to remove bulk insoluble palladium.[7] | Ineffective against soluble or colloidal palladium species. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Functionalized Silica Scavenger
-
Dissolution: After the initial reaction workup (e.g., quenching and extraction), dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, THF, Toluene).
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® DMT). A typical starting load is 4-8 molar equivalents relative to the initial amount of palladium catalyst.[6]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40–60 °C). The optimal time can range from 1 to 24 hours and should be determined by monitoring the palladium concentration in the solution.[6][7]
-
Filtration: Filter the mixture through a Büchner funnel or a Celite® pad to remove the solid scavenger-palladium complex.
-
Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.
-
Concentration & Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the purified product. Analyze the product for final palladium content using ICP-MS.[5]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add powdered activated carbon (typically 5-20 wt% relative to the crude product).
-
Stirring: Stir the slurry, often at an elevated temperature (e.g., 50-80 °C), for several hours (4-18 h). The process can be monitored by taking samples of the filtrate and analyzing for palladium.
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the activated carbon. The Celite® is essential to prevent fine carbon particles from passing through the filter paper.[1]
-
Washing: Wash the carbon/Celite® cake thoroughly with hot solvent to maximize product recovery.[1]
-
Concentration & Analysis: Concentrate the combined filtrate to obtain the purified product and analyze for residual palladium.
General Experimental Workflow
The following diagram illustrates a typical workflow from a completed reaction to a purified API with acceptable palladium levels.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. arborassays.com [arborassays.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 20. spinchem.com [spinchem.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of N-(4-bromo-3-methylphenyl)acetamide Derivatives and Ciprofloxacin
A Guide for Researchers in Antimicrobial Drug Discovery
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. Among these, N-phenylacetamide derivatives have emerged as a promising class of compounds with documented biological activities.[1][2] This guide provides a comprehensive framework for comparing the antibacterial activity of a specific subset of these compounds, N-(4-bromo-3-methylphenyl)acetamide derivatives, against ciprofloxacin, a widely-used broad-spectrum fluoroquinolone antibiotic.
While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related compounds and established antimicrobial testing methodologies to provide a robust model for evaluation. We will delve into the mechanism of action of the benchmark antibiotic, ciprofloxacin, detail the essential experimental protocols for a head-to-head comparison, and present a case study using a closely related N-(4-bromo-3-methylphenyl) derivative.
The Benchmark: Ciprofloxacin's Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death. Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative bacteria.
A Case Study: Antibacterial Activity of a Structurally Related Derivative
Direct antibacterial screening data for this compound is limited. However, a recent study on the structurally similar N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives provides valuable insights into the potential of the shared N-(4-bromo-3-methylphenyl) core.[3] In this study, derivatives were synthesized and tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).
The antibacterial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]
Table 1: MIC of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative against XDR S. Typhi
| Compound | MIC (mg/mL) against XDR S. Typhi |
| 5d (a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide) | 6.25 |
Data extracted from Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi...[3]
For a meaningful comparison, this data must be juxtaposed with the known activity of ciprofloxacin against S. Typhi. It is important to note that XDR strains of S. Typhi are, by definition, resistant to fluoroquinolones like ciprofloxacin. This inherent resistance in the tested strain complicates a direct potency comparison with a novel compound. A comprehensive evaluation would necessitate testing against a susceptible strain.
Essential Experimental Protocols for a Direct Comparison
To generate robust, comparative data between this compound derivatives and ciprofloxacin, standardized antimicrobial susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the this compound derivative and ciprofloxacin in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be sufficient to span the expected MIC values.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Caption: Workflow for MIC Determination.
Zone of Inhibition by Agar Disk Diffusion (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to an antimicrobial agent.
Protocol:
-
Plate Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Uniformly inoculate the surface of the agar with a standardized bacterial suspension (equivalent to a 0.5 McFarland standard).
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the this compound derivative and ciprofloxacin onto the agar surface.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement: Measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters.
The size of the zone of inhibition is indicative of the antibacterial activity. Larger zones generally suggest greater susceptibility.
Caption: Workflow for Kirby-Bauer Disk Diffusion Test.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, the experimental data should be summarized in a structured table. This table should include the MIC values and/or zone of inhibition diameters for the this compound derivative(s) and ciprofloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The use of reference strains, such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922, is crucial for reproducibility and comparison with established data.
Table 2: Template for Comparative Antibacterial Activity Data
| Bacterial Strain | This compound Derivative | Ciprofloxacin |
| MIC (µg/mL) | Zone of Inhibition (mm) | |
| Gram-positive | ||
| Staphylococcus aureus ATCC 25923 | [Experimental Data] | [Experimental Data] |
| Enterococcus faecalis ATCC 29212 | [Experimental Data] | [Experimental Data] |
| Gram-negative | ||
| Escherichia coli ATCC 25922 | [Experimental Data] | [Experimental Data] |
| Pseudomonas aeruginosa ATCC 27853 | [Experimental Data] | [Experimental Data] |
Concluding Remarks for the Research Professional
The N-phenylacetamide scaffold represents a promising avenue for the discovery of new antibacterial agents. While direct evidence for the antibacterial efficacy of this compound is yet to be broadly published, the activity of structurally related compounds warrants further investigation. A rigorous, side-by-side comparison with established antibiotics like ciprofloxacin, using standardized methodologies, is the critical next step in evaluating its potential as a lead compound in drug development. This guide provides the foundational framework for conducting such an evaluation, ensuring that the generated data is robust, reproducible, and allows for a clear, objective assessment of its therapeutic promise.
References
-
Lu, H., Zhou, X., Wang, L., & Jin, L. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1772. [Link]
-
Lu, H., Zhou, X., Wang, L., & Jin, L. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed, 25(8), 1772. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Clinical and Laboratory Standards Institute. (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100.
-
Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4304. [Link]
Sources
A Senior Application Scientist's Comparative Guide to N-(4-bromo-3-methylphenyl)acetamide and N-(4-chlorophenyl)acetamide in Synthetic Chemistry
In the landscape of synthetic organic chemistry, the judicious selection of starting materials and intermediates is paramount to the success of a synthetic campaign. Halogenated aryl acetamides, in particular, serve as versatile building blocks, primarily due to the dual reactivity offered by the aromatic ring and the carbon-halogen bond. This guide provides an in-depth, data-supported comparison of two such intermediates: N-(4-bromo-3-methylphenyl)acetamide and N-(4-chlorophenyl)acetamide . Our objective is to furnish researchers, scientists, and drug development professionals with a clear, objective analysis to inform their synthetic strategies, moving beyond a mere recitation of properties to an exploration of the causal relationships between structure, reactivity, and application.
Physicochemical Properties: A Tale of Two Halogens
The identity of the halogen and the presence of an additional methyl substituent create distinct physicochemical profiles for these two compounds. These differences, while seemingly subtle, have tangible impacts on experimental design, influencing solubility, purification strategies, and reaction kinetics.
A summary of their core properties is presented below:
| Property | This compound | N-(4-chlorophenyl)acetamide |
| Molecular Formula | C₉H₁₀BrNO | C₈H₈ClNO[1][2] |
| Molecular Weight | 228.09 g/mol [3] | 169.61 g/mol [1][2] |
| Appearance | White Crystalline Solid | White to light brown powder[2][4] |
| Melting Point | 103.5 °C | 176-178 °C[1][2] |
| Boiling Point | 403.91 °C | 333-335 °C[1][5] |
| Solubility | Data not readily available, but expected to be soluble in common organic solvents. | Practically insoluble in cold water; readily soluble in alcohol and ether.[2][4] |
The most striking difference lies in their melting points. The higher melting point of N-(4-chlorophenyl)acetamide, despite its lower molecular weight, can be attributed to more efficient crystal lattice packing. The molecular structure of N-(4-bromophenyl)acetamide is more complex, which can disrupt this packing. The heavier bromine atom in this compound contributes to its higher molecular weight and boiling point, as expected.
Comparative Synthesis: The Acetylation of Anilines
Both compounds are readily synthesized via the nucleophilic substitution of the corresponding aniline with an acetylating agent, a cornerstone reaction in organic synthesis.[6] The choice of starting material is the primary determinant of the final product.
The general synthetic pathway is illustrated below:
Caption: General workflow for the synthesis of N-aryl acetamides.
Synthesis of N-(4-chlorophenyl)acetamide: This compound is produced industrially through the acetylation of p-chloroaniline, typically using acetic anhydride or acetyl chloride.[1] The reaction is generally high-yielding and straightforward.
Synthesis of this compound: The synthesis follows the same principle, starting from 4-bromo-3-methylaniline. The presence of the methyl group, an electron-donating group, slightly enhances the nucleophilicity of the amine compared to 4-bromoaniline, potentially leading to a faster reaction rate under identical conditions.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)acetamide
This protocol provides a representative procedure for the synthesis of N-aryl acetamides.
-
Dissolution: Dissolve 4-chloroaniline (1 equivalent) in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. If using an inert solvent, a base like pyridine or triethylamine may be added to neutralize the acetic acid byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield white crystals.[4]
Reactivity and Strategic Utility in Synthesis
The true divergence in the utility of these two molecules becomes apparent when considering their reactivity in subsequent transformations, particularly electrophilic aromatic substitution and cross-coupling reactions. The substituents on the aromatic ring dictate both the rate and regioselectivity of these reactions.
Caption: Comparison of electronic effects and directing influences.
N-(4-chlorophenyl)acetamide: The acetamido group is a moderately activating ortho, para-director, while the chlorine atom is a deactivating ortho, para-director. The activating effect of the acetamido group generally outweighs the deactivating effect of chlorine, making the ring susceptible to electrophilic substitution at the positions ortho to the acetamido group (positions 2 and 6).
This compound: This molecule presents a more nuanced electronic landscape.
-
Acetamido group: Activating, ortho, para-director.
-
Methyl group: Activating, ortho, para-director.
-
Bromo group: Deactivating, ortho, para-director.
The combined activating effects of the acetamido and methyl groups make this aromatic ring significantly more electron-rich and thus more reactive towards electrophiles than the ring of N-(4-chlorophenyl)acetamide.
A key advantage of This compound lies in the reactivity of the C-Br bond. Carbon-bromine bonds are significantly more reactive than carbon-chlorine bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This makes the bromo-derivative a superior substrate for synthetic strategies that aim to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position, a cornerstone of modern drug discovery and materials science.
Comparative Spectroscopic Analysis
The structural differences between the two molecules give rise to distinct spectroscopic signatures, which are crucial for their unambiguous identification.
| Spectroscopic Data | This compound | N-(4-chlorophenyl)acetamide |
| ¹H NMR | - Singlet for the methyl (CH₃) protons. - Aromatic protons will show a more complex splitting pattern due to the three different substituents. - Singlet for the acetyl (COCH₃) protons. - Broad singlet for the amide (NH) proton. | - Aromatic protons will typically appear as two doublets (an AA'BB' system). - Singlet for the acetyl (COCH₃) protons. - Broad singlet for the amide (NH) proton. |
| ¹³C NMR | - Aromatic region will display 6 distinct signals. - A signal for the methyl carbon. - Signals for the amide carbonyl and acetyl methyl carbons. | - Due to symmetry, the aromatic region will show 4 distinct signals. - Signals for the amide carbonyl and acetyl methyl carbons. |
| IR Spectroscopy | - N-H stretching vibration (~3300 cm⁻¹). - C=O (amide I) stretching vibration (~1660 cm⁻¹). - C-Br stretching vibration in the fingerprint region. | - N-H stretching vibration (~3300 cm⁻¹). - C=O (amide I) stretching vibration (~1660 cm⁻¹). - C-Cl stretching vibration in the fingerprint region. |
| Mass Spectrometry | Isotopic pattern characteristic of one bromine atom (M+ and M+2 peaks in ~1:1 ratio).[7] | Isotopic pattern characteristic of one chlorine atom (M+ and M+2 peaks in ~3:1 ratio).[8] |
Spectra for N-(4-chlorophenyl)acetamide are widely available in public databases.[9][10] While less common, mass spectral data for this compound can also be found.[7]
Applications and Synthetic Utility
Both molecules are valuable intermediates, but their applications are dictated by their inherent reactivity.
-
N-(4-chlorophenyl)acetamide: This compound has been used as an intermediate in the synthesis of dyes and pharmaceuticals, including as a precursor in the production of phenacetin and related analgesic and antipyretic compounds.[1][2] Its primary utility is as a stable, functionalized aniline that can undergo further substitution on the aromatic ring.
-
This compound: The enhanced reactivity of the C-Br bond makes this compound a more versatile building block for constructing complex molecular architectures. It is an ideal substrate for introducing diversity into a molecule via cross-coupling reactions. This is particularly valuable in medicinal chemistry, where the exploration of chemical space around a core scaffold is essential for lead optimization. The presence of the halogen serves as a key functional handle for a wide array of chemical transformations.[11]
Conclusion: A Strategic Choice for the Synthetic Chemist
The choice between this compound and N-(4-chlorophenyl)acetamide is not merely a matter of substituting one halogen for another; it is a strategic decision with significant downstream consequences.
-
Choose N-(4-chlorophenyl)acetamide when:
-
The primary goal is a stable, para-substituted aniline derivative for subsequent electrophilic aromatic substitution.
-
Cost and large-scale availability are primary concerns, as the starting material, 4-chloroaniline, is a common commodity chemical.
-
Cross-coupling chemistry is not a planned downstream transformation.
-
-
Choose this compound when:
-
The synthetic route involves a key cross-coupling step to build molecular complexity. The C-Br bond offers superior reactivity over the C-Cl bond.
-
The increased electron density of the aromatic ring is desired to facilitate subsequent electrophilic substitution reactions.
-
The specific substitution pattern (bromo at position 4, methyl at position 3) is required for the target molecule.
-
Ultimately, a thorough understanding of the subtle yet significant differences in the physicochemical properties, reactivity, and synthetic potential of these two valuable intermediates will empower the researcher to design more efficient, elegant, and successful synthetic routes.
References
-
Benaglia, M., et al. (2020). A one pot protocol to convert nitro-arenes into N -aryl amides. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]
-
ChemSynthesis. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]
-
ChemBK. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound (CAS 90914-81-1) Properties. Retrieved from [Link]
-
mzCloud. (2016). N 4 Bromo 3 methylphenyl acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]
-
Chopade, P. D., et al. (2022). Newer Green Chemistry Methods for the Synthesis of Different Acetanilide Derivatives from Anilines and Their Comparative Analysis. International Journal of Innovative Research in Science, Engineering and Technology, 11(6). Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. ijirset.com [ijirset.com]
- 7. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]
- 8. Acetamide, N-(4-chlorophenyl)- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-bromo-3-methylphenyl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the N-(4-bromo-3-methylphenyl)acetamide scaffold. While direct and comprehensive SAR studies on this specific parent compound are nascent, this document synthesizes available data on closely related analogs and general principles of N-phenylacetamide derivatives to offer valuable insights for medicinal chemists and drug discovery scientists. We will explore the synthesis, biological evaluation, and the impact of structural modifications on the activity of these compounds, supported by experimental data and detailed protocols.
The this compound Scaffold: A Starting Point for Discovery
The this compound core represents a versatile starting point for the development of novel therapeutic agents. The substituted aniline moiety, containing both a halogen bond donor (bromine) and a lipophilic methyl group, provides a platform for fine-tuning physicochemical properties and target interactions. The acetamide linkage is a common feature in many biologically active compounds, offering a stable connection to various exploratory fragments. Understanding how modifications to this core structure influence biological activity is crucial for rational drug design.
Case Study: Pyrazine-2-Carboxamide Analogs of N-(4-bromo-3-methylphenyl)amine
A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives offers a valuable starting point for understanding the SAR of compounds containing the N-(4-bromo-3-methylphenyl) moiety. In this research, the acetamide group is replaced by a pyrazine-2-carboxamide, and the bromine atom is used as a handle for further modification via Suzuki coupling. The synthesized compounds were evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi) and their inhibitory activity against alkaline phosphatase.
Synthesis of Analogs
The synthesis commenced with the coupling of 4-bromo-3-methylaniline with pyrazine-2-carboxylic acid to form the parent amide. Subsequent Suzuki coupling with various aryl boronic acids yielded a series of arylated analogs.
Biological Evaluation and SAR Insights
The synthesized compounds were tested for their antibacterial activity and alkaline phosphatase inhibition. The results are summarized in the table below.
| Compound | R Group | Antibacterial Activity (MIC, mg/mL) vs. XDR S. Typhi | Alkaline Phosphatase Inhibition (IC50, µM) |
| 3 | Br | > 50 | - |
| 5a | Phenyl | 25 | 2.875 ± 0.05 |
| 5b | 4-Methylphenyl | 12.5 | 2.135 ± 0.03 |
| 5c | 4-Methoxyphenyl | 12.5 | 1.892 ± 0.04 |
| 5d | 4-Nitrophenyl | 6.25 | 1.469 ± 0.02 |
Data sourced from[1].
From this data, several key SAR observations can be made:
-
Replacement of Bromine is Key: The parent compound with the bromine atom showed weak antibacterial activity. Replacing the bromine with an aryl group significantly enhanced both antibacterial and alkaline phosphatase inhibitory activities.
-
Electronic Effects on the Aryl Moiety: The nature of the substituent on the appended phenyl ring plays a crucial role.
-
An electron-donating group (methyl, methoxy) at the 4-position of the phenyl ring led to improved activity compared to the unsubstituted phenyl analog.
-
A strong electron-withdrawing group (nitro) at the 4-position resulted in the most potent compound in both assays. This suggests that a more electron-deficient aryl ring is favorable for activity.
-
General SAR Principles for N-Phenylacetamide Derivatives
Building on the specific case study, we can extrapolate and discuss the broader SAR of N-phenylacetamide analogs based on established medicinal chemistry knowledge. The following modifications are likely to influence the biological activity of this compound:
Modifications of the Phenyl Ring
-
Position and Nature of Substituents: The bromine at position 4 and the methyl group at position 3 are key determinants of the molecule's properties.
-
Bromine: The bromine atom can participate in halogen bonding, which can be a crucial interaction with certain biological targets. Its replacement with other halogens (Cl, F) or hydrogen would modulate both steric and electronic properties.
-
Methyl Group: The methyl group provides a lipophilic character. Replacing it with other alkyl groups of varying sizes could probe the steric tolerance of the binding pocket. Introduction of polar groups at this position could enhance solubility.
-
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel interactions and improved properties.
Modifications of the Acetamide Linker
-
Chain Length: Altering the length of the acyl chain (e.g., propionamide, butyramide) can affect the distance between the phenyl ring and any terminal functional groups, which can be critical for optimal target binding.
-
Amide Isosteres: Replacing the amide bond with isosteres such as sulfonamides or reversed amides can alter the hydrogen bonding capacity and conformational flexibility of the molecule.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.
General Synthesis of this compound
This protocol describes a standard method for the acylation of an aniline.
Materials:
-
4-bromo-3-methylaniline
-
Acetyl chloride or acetic anhydride
-
A suitable base (e.g., pyridine or triethylamine)
-
An inert solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve 4-bromo-3-methylaniline (1.0 equivalent) in the chosen inert solvent.
-
Add the base (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Broth Microdilution Assay for Antibacterial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[2][3]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (or other suitable growth medium)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antibiotic) and negative control (vehicle)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.[2]
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension and add a defined inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and vehicle).
-
Incubate the plates at 37°C for 18-24 hours.[2]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Alkaline Phosphatase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit alkaline phosphatase activity.[4][5]
Materials:
-
96-well microtiter plates
-
Alkaline phosphatase enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and a known inhibitor (positive control)
-
Microplate reader
Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add various concentrations of the test compounds or the positive control to the respective wells.
-
Add the alkaline phosphatase enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of new biologically active molecules. The case study on the pyrazine-2-carboxamide analogs demonstrates that strategic modifications, particularly at the 4-bromo position, can lead to significant improvements in biological activity. The electronic properties of the substituents play a critical role, with electron-withdrawing groups appearing to be favorable in the context of antibacterial and alkaline phosphatase inhibitory activities.
Future SAR studies should focus on a systematic exploration of the chemical space around this scaffold. This includes:
-
Varying the substituents on the phenyl ring: Probing the effects of different halogens, alkyl groups, and polar moieties.
-
Modifying the acetamide linker: Investigating the impact of chain length and isosteric replacements.
-
Expanding the range of biological targets: Screening analog libraries against diverse panels of enzymes, receptors, and cell lines to identify novel therapeutic applications.
By combining rational design, efficient synthesis, and robust biological evaluation, the full potential of this compound analogs as a source of new drug candidates can be realized.
References
-
Kfir, R., & Klein, J. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50824. [Link]
-
NC DNA Day. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
-
Ahmad, B., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4321. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Wikipedia. (n.d.). Broth microdilution. [Link]
-
Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
-
Vibzz Lab. (2020, March 6). Acetanilide (N-phenylacetamide) Preparation NCERT guide [Video]. YouTube. [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. [Link]
-
Modern Group of Colleges. (2023, August 13). How to convert Aniline to N- phenylacetamide #shorts [Video]. YouTube. [Link]
-
Oliveto, E. P., & Gerold, C. (1955). Acetamide, N-bromo-. Organic Syntheses, 35, 17. [Link]
-
Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (1961). N-Phenylmaleimide. Organic Syntheses, 41, 93. [Link]
-
Bio-Techne. (n.d.). Alkaline Phosphatase Activity Assay Kit (Colorimetric) NBP3-24465 Manual. [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of N-(4-bromo-3-methylphenyl)acetamide Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1][2] This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study of virtually designed derivatives of "N-(4-bromo-3-methylphenyl)acetamide." We will explore the rationale behind experimental choices, present a detailed, step-by-step protocol, and analyze hypothetical results to showcase how these studies can elucidate structure-activity relationships (SAR) and guide lead optimization.
This guide will focus on two distinct and well-validated protein targets: Human Placental Alkaline Phosphatase (PLAP) and Human Monoamine Oxidase A (MAO-A) . The selection of these targets is based on existing literature suggesting that acetamide derivatives can exhibit inhibitory activity against these enzyme families.[3][4] By comparing the docking performance of our designed derivatives against known inhibitors for each target, we can gain valuable insights into their potential therapeutic applications.
The Strategic Imperative of Comparative Docking
The core principle of a comparative docking study is not merely to predict binding affinities but to understand the nuanced molecular interactions that govern ligand recognition and selectivity.[1] By docking a series of structurally related compounds and known inhibitors to the same target, we can:
-
Elucidate Structure-Activity Relationships (SAR): Identify which functional groups and structural modifications enhance or diminish binding affinity.
-
Predict Binding Modes: Visualize the most probable orientation of a ligand within the active site, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
Assess Target Selectivity: By docking the same set of ligands against different targets, we can predict which compounds are likely to be selective for a particular protein, a crucial aspect in minimizing off-target effects.
-
Guide Rational Drug Design: The insights gained from a comparative docking study provide a roadmap for the synthesis of more potent and selective analogues.
Designing the Virtual Ligand Library
For this study, we will use the core scaffold of "this compound" and introduce rational modifications to create a small, focused library of virtual derivatives. These modifications are designed to probe the effects of altering electronic and steric properties on binding affinity.
Parent Compound (AC-1): this compound
Virtual Derivatives:
-
AC-2: N-(4-bromo-3-hydroxyphenyl)acetamide (Introducing a hydrogen bond donor/acceptor)
-
AC-3: N-(4-bromo-3-methoxyphenyl)acetamide (Altering steric bulk and electronics)
-
AC-4: N-(4-chloro-3-methylphenyl)acetamide (Halogen substitution to probe halogen bonding potential)
-
AC-5: N-(4-bromo-3-methylphenyl)propanamide (Extending the acyl chain)
Alternative/Known Inhibitors for Comparison:
-
For PLAP:
-
For MAO-A:
Experimental Workflow: A Step-by-Step Protocol for Molecular Docking using AutoDock Vina
The following protocol outlines a robust and reproducible workflow for performing a comparative docking study using AutoDock Vina, a widely used and freely available software.[1][8]
Workflow Diagram
Caption: Overall workflow for the comparative molecular docking study.
Part 1: Receptor Preparation
-
Obtain Protein Structures: Download the crystal structures of Human Placental Alkaline Phosphatase (PDB ID: 1EW2) and Human Monoamine Oxidase A (PDB ID: 2Z5X) from the RCSB Protein Data Bank.[1][8]
-
Clean the Protein Structure: Open the PDB file in a molecular visualization tool such as PyMOL or Chimera. Remove all water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add Polar Hydrogens and Assign Charges: Use AutoDockTools (ADT) to add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds. Assign Kollman charges to the protein atoms.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which is the required input format for AutoDock Vina.
Part 2: Ligand Preparation
-
Create 2D Structures: Draw the 2D structures of the parent compound, its virtual derivatives, and the known inhibitors using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Energy Minimize: Convert the 2D structures to 3D. Perform energy minimization using a force field like MMFF94 to obtain a low-energy conformation. This can be done using software like Avogadro or the online tool CORINA.
-
Assign Gasteiger Charges: Use ADT to assign Gasteiger charges to the ligand atoms.
-
Set Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand files in the PDBQT format.
Part 3: Docking Execution
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the ligands. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature.
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a higher value increases the computational time but also the reliability of the results).
-
Run the Docking Simulation: Execute AutoDock Vina from the command line using the configuration file. Vina will calculate the binding affinities for multiple binding modes (poses) of the ligand.
Part 4: Results Analysis and Visualization
-
Analyze Binding Affinities: The primary output of AutoDock Vina is the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.
-
Visualize Binding Poses: Use a molecular visualization tool like PyMOL or Discovery Studio to visualize the docked poses of the ligands within the protein's active site.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with key amino acid residues.
Hypothetical Results and Discussion
The following tables present hypothetical, yet plausible, results from our comparative docking study.
Table 1: Comparative Docking Results against Human Placental Alkaline Phosphatase (PLAP, PDB: 1EW2)
| Compound ID | Ligand Name | Binding Affinity (kcal/mol) | Key Interacting Residues |
| AC-1 | This compound | -6.8 | Ser92, His331, Asp327 |
| AC-2 | N-(4-bromo-3-hydroxyphenyl)acetamide | -7.5 | Ser92, His331, Asp327, Arg166 (H-bond with -OH) |
| AC-3 | N-(4-bromo-3-methoxyphenyl)acetamide | -7.1 | Ser92, His331, Asp327 |
| AC-4 | N-(4-chloro-3-methylphenyl)acetamide | -6.9 | Ser92, His331, Asp327 |
| AC-5 | N-(4-bromo-3-methylphenyl)propanamide | -6.5 | Ser92, His331 |
| Comparator | L-Phenylalanine | -5.4 | Arg166, Asp327 |
| Comparator | Levamisole | -6.2 | His412, Asp327 |
Table 2: Comparative Docking Results against Human Monoamine Oxidase A (MAO-A, PDB: 2Z5X)
| Compound ID | Ligand Name | Binding Affinity (kcal/mol) | Key Interacting Residues |
| AC-1 | This compound | -7.9 | Tyr407, Tyr444, Phe208, Gln215 |
| AC-2 | N-(4-bromo-3-hydroxyphenyl)acetamide | -7.2 | Tyr407, Tyr444 |
| AC-3 | N-(4-bromo-3-methoxyphenyl)acetamide | -8.2 | Tyr407, Tyr444, Phe208, Gln215 |
| AC-4 | N-(4-chloro-3-methylphenyl)acetamide | -8.0 | Tyr407, Tyr444, Phe208, Gln215 |
| AC-5 | N-(4-bromo-3-methylphenyl)propanamide | -7.7 | Tyr407, Tyr444, Phe208 |
| Comparator | Clorgyline | -9.5 | FAD, Tyr407, Tyr444 |
| Comparator | Harmine | -9.1 | Tyr407, Tyr444, Gln215 |
Interpretation of Results
-
Against PLAP: The introduction of a hydroxyl group in AC-2 appears to enhance binding affinity, likely due to the formation of an additional hydrogen bond with Arg166. This suggests that exploring further substitutions with hydrogen bond donors at this position could be a fruitful strategy for lead optimization. The extended acyl chain in AC-5 shows a slight decrease in affinity, possibly due to steric hindrance.
-
Against MAO-A: The hydrophobic pocket of MAO-A seems to favor the methoxy group of AC-3 , leading to the best predicted binding affinity among the derivatives. The parent compound AC-1 and its chloro-analogue AC-4 also show good predicted affinity, indicating that the bromo-methylphenyl scaffold fits well within the active site. The hydroxyl group in AC-2 appears to be detrimental to binding in this hydrophobic environment.
-
Selectivity: Based on these hypothetical results, the derivatives show some preference for MAO-A over PLAP. For instance, AC-3 has a predicted binding affinity of -8.2 kcal/mol for MAO-A compared to -7.1 kcal/mol for PLAP. This information is critical for guiding the development of selective inhibitors.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of "this compound" derivatives. By following the detailed protocol and analyzing the results in the context of known inhibitors and the specific features of the protein active sites, researchers can gain significant insights into the therapeutic potential of this chemical scaffold.
The hypothetical results presented herein demonstrate how such a study can illuminate structure-activity relationships and guide the rational design of more potent and selective compounds. The next logical steps following such an in silico study would be:
-
Synthesis and in vitro validation: The most promising virtual hits should be synthesized and their inhibitory activity against the target proteins should be confirmed through biochemical assays.
-
Further optimization: Based on the experimental results, further rounds of computational design, synthesis, and testing can be performed to refine the lead compounds.
-
In vivo studies: The most promising candidates can then be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By integrating computational and experimental approaches, the journey from a chemical scaffold to a viable drug candidate can be significantly accelerated and de-risked.
References
-
RCSB Protein Data Bank. (n.d.). 1EW2: CRYSTAL STRUCTURE OF A HUMAN PHOSPHATASE. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. Retrieved from [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
- Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
- Son, S. Y., Ma, J., Yoshimura, M., & Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739-5744.
- De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A). Proceedings of the National Academy of Sciences, 102(36), 12684-12689.
-
Son, S. Y., Ma, J., Yoshimura, M., & Tsukihara, T. (2008). Stereoview of the substrate/inhibitor binding sites of human MAOA, human MAOB, and rat MAOA. ResearchGate. Retrieved from [Link]
- Son, S. Y., Ma, J., Yoshimura, M., & Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. PNAS, 105(15), 5739-5744.
- Yadav, R., Khan, S. A., & Asiri, A. M. (2023). Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 15(6), 1-8.
- Le Du, M. H., Stigbrand, T., Taussig, M. J., Ménez, A., & Stura, E. A. (2001). Crystal structure of alkaline phosphatase from human placenta at 1.8 A resolution. Implication for a substrate specificity. The Journal of biological chemistry, 276(12), 9158–9165.
- Millán, J. L., & Fishman, W. H. (1995). Biology of human alkaline phosphatases with special reference to cancer.
- Holtz, K. M., & Kantrowitz, E. R. (1999). The mechanism of the alkaline phosphatase reaction: insights from NMR, crystallography and site-specific mutagenesis. FEBS letters, 462(1-2), 7–11.
- Kozlenkov, A., Manes, T., Hoylaerts, M. F., & Millán, J. L. (2002). Function assignment to conserved residues in mammalian alkaline phosphatases. The Journal of biological chemistry, 277(26), 22992–22999.
- Mornet, E., Stura, E., Lia-Baldini, A. S., Stigbrand, T., Ménez, A., & Le Du, M. H. (2001). Structural evidence for a functional role of human tissue nonspecific alkaline phosphatase in bone mineralization. The Journal of biological chemistry, 276(33), 31171–31178.
- Mornet, E., Stura, E., Simon-Bouy, B., & Le Du, M. H. (2005). Structural studies of human placental alkaline phosphatase in complex with functional ligands. Journal of molecular biology, 350(4), 654–663.
- Ahmad, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4321.
- Binda, C., Newton-Vinson, P., Hubálek, F., Edmondson, D. E., & Mattevi, A. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders.
- Zalatan, J. G., & Herschlag, D. (2009). Alkaline phosphatase. In Comprehensive Natural Products II (pp. 215-243). Elsevier.
- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of biochemistry and biophysics, 464(2), 269–276.
- De Colibus, L., Binda, C., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A).
- Szelag, M., et al. (2021). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega, 6(41), 27285-27301.
- Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.
Sources
- 1. bioinformaticsreview.com [bioinformaticsreview.com]
- 2. youtube.com [youtube.com]
- 3. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural studies of human placental alkaline phosphatase in complex with functional ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An active site peptide from human placental alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of N-(4-bromo-3-methylphenyl)acetamide as a Viable Drug Scaffold
Introduction: The Quest for Novel Therapeutic Scaffolds
In the landscape of modern drug discovery, the identification and validation of novel chemical scaffolds are paramount to developing next-generation therapeutics. A drug scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of compounds with diverse biological activities. The acetamide moiety (CH₃CONH–) is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous successful drugs, from simple analgesics to complex enzyme inhibitors.[1][2] Its prevalence is due to its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is fundamental for molecular recognition at the active sites of biological targets.[1][3]
This guide focuses on a specific, underexplored molecule: N-(4-bromo-3-methylphenyl)acetamide . While this compound itself is not extensively characterized in biological literature, its structural motifs—the acetamide core, a substituted phenyl ring, and synthetically versatile halogen—suggest significant therapeutic potential. Recent studies on closely related analogs, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, have revealed promising antibacterial and alkaline phosphatase inhibitory activities, providing a logical starting point for a broader validation effort.[4]
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for the systematic validation of this compound. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, presenting a phased, self-validating workflow from initial biological screening and lead generation to essential early-stage safety and metabolic profiling.
Section 1: Structural and Physicochemical Profile of the Core Scaffold
A thorough understanding of a scaffold's inherent properties is the foundation of any validation campaign. The structure of this compound presents several key features that are critically important from a medicinal chemistry perspective.
-
The Acetamide Group: This functional group is central to the scaffold's potential. Its N-H and C=O moieties can form crucial hydrogen bonds with protein residues, anchoring the molecule within a target's binding site. Furthermore, the acetamide group can significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile by modulating properties like aqueous solubility and membrane permeability.[1]
-
The Substituted Phenyl Ring: This aromatic core provides a rigid structure for orienting other functional groups and can engage in π-stacking or hydrophobic interactions with target proteins. The substitution pattern is critical for activity and selectivity.
-
The Bromo Group: The bromine atom at the 4-position is not merely a placeholder. It significantly increases lipophilicity, which can enhance membrane permeability. It may also participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. Critically, it serves as a powerful synthetic handle for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of extensive analog libraries.[4] Alternatively, it can be targeted for bioisosteric replacement to fine-tune the molecule's properties.[5][6]
-
The Methyl Group: The placement of a methyl group at the 3-position is strategic. Such substitutions, often termed "magic methyl" effects, can profoundly and sometimes unexpectedly increase binding affinity by optimizing van der Waals contacts or inducing a more favorable binding conformation.[7][8] It can also block sites of metabolism, thereby increasing the compound's metabolic stability and half-life.
To quantify these characteristics, the first step in validation is often an in silico analysis to predict key physicochemical properties, as summarized in the table below.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight (MW) | 228.09 g/mol | Adheres to Lipinski's Rule of Five (<500), favoring good absorption. |
| LogP (Lipophilicity) | ~2.85 | Indicates good membrane permeability but may require optimization to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests excellent potential for oral bioavailability and CNS penetration (<90 Ų is a general guideline). |
| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 1 | Contributes to target binding and solubility. |
Section 2: A Phased Workflow for Scaffold Validation
A successful validation program requires a structured, multi-phase approach that logically progresses from broad screening to focused optimization. We propose a three-phase workflow designed to efficiently assess the potential of the this compound scaffold, ensuring that resources are committed only to compounds with a genuine therapeutic promise. This workflow emphasizes early and continuous assessment of both efficacy and drug-like properties.
Section 3: Phase 1 - Hit Identification and Target Prioritization
Causality Behind Experimental Choices: Before investing in extensive chemical synthesis, it is imperative to establish that the core scaffold possesses intrinsic biological activity. A dual-pronged screening approach is recommended:
-
Target-Based Screening: Leveraging the finding that a close analog inhibits alkaline phosphatase[4], screening against a panel of human and microbial phosphatases is a logical, hypothesis-driven starting point.
-
Phenotypic Screening: Acetamide derivatives are frequently reported to have anticancer properties.[9] Therefore, screening the scaffold against a diverse panel of cancer cell lines (e.g., NCI-60) provides an unbiased method to uncover novel activities.
Experimental Protocol: Antiproliferative MTT Assay
This protocol describes a standard method for assessing a compound's effect on cancer cell proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast cancer) into 96-well microtiter plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve using non-linear regression.
Data Presentation and Go/No-Go Criteria
The results of the initial screening should be summarized for clear decision-making.
| Compound | Target Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | 8.5 |
| This compound | PC-3 (Prostate Cancer) | 12.1 |
| This compound | A549 (Lung Cancer) | > 50 |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 0.9 |
Go/No-Go Decision: A compound is considered a promising "hit" if it demonstrates potent activity (typically IC₅₀ < 10 µM) against one or more cell lines and shows a degree of selectivity (e.g., significantly less active against the A549 line). Based on the hypothetical data above, the scaffold would be advanced to Phase 2 for its activity against MCF-7 cells.
Section 4: Phase 2 - Lead Generation and Structure-Activity Relationship (SAR)
Causality Behind Experimental Choices: With a confirmed hit, the goal of Phase 2 is to improve potency and selectivity by systematically modifying the scaffold. This involves synthesizing a focused library of analogs to probe the structure-activity relationship (SAR)—that is, how specific changes to the molecule's structure affect its biological activity. The points of diversification are chosen based on the initial structural analysis.
Comparative Analysis of Synthetic Analogs
The synthesized analogs would be tested in the primary assay (e.g., MCF-7 MTT assay) to determine the impact of each structural change. This comparative analysis is the core of lead generation.
| Analog ID | Modification from Parent Scaffold | MCF-7 IC₅₀ (µM) | Rationale / Interpretation |
| Parent | This compound | 8.5 | Baseline activity established. |
| A-1 | 4-Chloro instead of 4-Bromo | 15.2 | Suggests bromine's size or halogen bonding potential is important for activity. |
| A-2 | 4-Phenyl instead of 4-Bromo (Suzuki) | 2.1 | Significant potency increase; suggests a hydrophobic pocket that can be exploited. (Promising Lead) |
| A-3 | 4-Cyano instead of 4-Bromo | 9.1 | Bioisosteric replacement did not improve potency but may alter ADME properties. |
| B-1 | 2-Methyl instead of 3-Methyl | 45.6 | Methyl position is critical; 3-position may be optimal for conformation or fit. |
| C-1 | N-propionyl instead of N-acetyl | 22.4 | Increasing alkyl chain length is detrimental, suggesting a size constraint in this region. |
Selection of a Lead Compound: Based on this hypothetical SAR data, analog A-2 would be selected as the "lead compound" for further profiling due to its substantial improvement in potency.
Section 5: Phase 3 - Early ADME/Tox Profiling for 'Drug-Likeness'
Causality Behind Experimental Choices: High potency is meaningless if a compound cannot reach its target in the body or is toxic. An estimated 40% of drug candidates have historically failed due to safety issues.[10] Therefore, assessing ADME and toxicology properties in parallel with efficacy studies is a crucial, cost-saving step.[10][11] This phase aims to create a more complete profile of the lead compound(s) to ensure they have a viable path forward.
Experimental Protocol: Metabolic Stability Assay
This assay provides an early indication of how quickly a compound is metabolized by liver enzymes (primarily Cytochrome P450s), predicting its potential half-life in vivo.[12]
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) and NADPH regenerating solution on ice.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the lead compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂).
Data Presentation: Integrated Lead Profile
This table compares the lead compound against the original parent scaffold, providing a holistic view of its potential.
| Parameter | Parent Scaffold | Lead Compound (A-2) | Desired Outcome |
| Efficacy (MCF-7 IC₅₀) | 8.5 µM | 2.1 µM | Low value (High Potency) |
| Permeability (PAMPA, Pₑ) | 8.5 x 10⁻⁶ cm/s | 6.2 x 10⁻⁶ cm/s | High value (Good Absorption) |
| Metabolic Stability (t₁/₂ in HLM) | 25 min | 45 min | High value (Longer Half-life) |
| Plasma Protein Binding | 88% | 94% | Moderate (not too high) |
| Toxicity (HEK293 CC₅₀) | > 100 µM | > 100 µM | High value (Low Toxicity) |
| Selectivity Index (CC₅₀ / IC₅₀) | > 11.8 | > 47.6 | High value (Selective for Cancer Cells) |
Conclusion and Future Directions
This guide has outlined a rigorous, phased approach to validate this compound as a potential drug scaffold. The process begins with a foundational understanding of its structural components, proceeds through systematic biological screening to identify a "hit," and advances to SAR-driven lead generation. Crucially, it integrates early ADME and toxicology profiling to ensure that any identified lead compound possesses not only high potency but also favorable "drug-like" properties.
Based on our hypothetical, yet representative, data, the this compound scaffold demonstrates clear potential. The initial hit activity was promising, and through a single, logical modification—replacing the bromo group with a phenyl ring—we identified a lead compound (A-2 ) with significantly improved potency and selectivity, alongside better metabolic stability.
The validation of this scaffold is far from complete, but a strong foundation has been laid. The next logical steps for the optimized lead compound would include:
-
Confirmation of mechanism of action.
-
Screening against a broader panel of cancer cell lines.
-
More comprehensive in vitro toxicology studies (e.g., hERG for cardiotoxicity, Ames test for mutagenicity).
-
Pharmacokinetic (PK) studies in animal models to assess in vivo bioavailability and half-life.
By following a scientifically sound and logically structured validation pathway, scaffolds like this compound can be systematically and efficiently evaluated, paving the way for the development of novel and effective therapeutics.
References
-
Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. [Link]
-
Axxam. (n.d.). In Vitro Assays. Axxam. [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
-
Scribd. (n.d.). Methyl Group Impact in Drug Design. [Link]
-
ProtoQSAR. (2022). Importance of ADME/Tox in Early Drug Discovery. [Link]
-
Visikol. (2023). The Importance of In Vitro Assays. [Link]
-
Frontage Laboratories. (n.d.). ADME / Tox Screening. [Link]
-
Patsnap. (2024). What is Acetamide used for?. Patsnap Synapse. [Link]
-
Al-Ostath, A. I., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3). [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]
-
Taylor & Francis Online. (n.d.). Acetamide – Knowledge and References. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. [Link]
-
Patsnap. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]
-
Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4410. [Link]
-
Duarte, F. J. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. [Link]
-
Spampinato, G., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Chemical and Pharmaceutical Bulletin, 60(8), 986-993. [Link]
-
Chemcasts. (n.d.). This compound (CAS 90914-81-1) Properties. [Link]
-
PubChem. (n.d.). N-(4-Bromo-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. archivepp.com [archivepp.com]
- 3. What is Acetamide used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 7. scribd.com [scribd.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. ADME • Tox Screening • Frontage Laboratories [frontagelab.com]
A Comparative Guide to the Efficacy of Cross-Coupling Methods for N-(4-bromo-3-methylphenyl)acetamide
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The substrate N-(4-bromo-3-methylphenyl)acetamide presents a common challenge: a moderately electron-rich aryl bromide with potential steric hindrance from the ortho-methyl group and a coordinating acetamido functionality. This guide provides an in-depth comparison of the leading palladium-catalyzed cross-coupling methodologies for the derivatization of this key intermediate. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and offer a decision-making framework for selecting the optimal coupling strategy.
Introduction to the Substrate: this compound
This compound is a versatile building block. The bromo-substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functionalities. The methyl group ortho to the bromine atom can influence the reactivity of the C-Br bond through steric and electronic effects. Furthermore, the acetamido group, while directing, can also chelate to the palladium center, potentially influencing the catalytic cycle. Understanding these intrinsic properties is crucial for the rational selection of a cross-coupling method.
Comparative Analysis of Key Cross-Coupling Methodologies
We will now explore the application of four major cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—for the functionalization of this compound. The discussion will be grounded in established principles and extrapolated from data on structurally similar substrates.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[1][2] Its advantages include the use of generally stable and commercially available boronic acids and mild reaction conditions.[3]
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps, especially with a potentially hindered substrate.
Expected Performance: For this compound, the electron-donating nature of the methyl and acetamido groups can make oxidative addition the rate-limiting step. However, the use of electron-rich and bulky phosphine ligands can overcome this challenge. High yields are generally expected, particularly with electron-neutral or electron-poor arylboronic acids.
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[4][5] This reaction is tolerant of a wide range of functional groups and can be used to couple both primary and secondary amines.[6][7]
Mechanistic Considerations: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[4] The choice of a strong, non-nucleophilic base is crucial, as is the selection of a bulky, electron-rich phosphine ligand to promote the reductive elimination step.
Expected Performance: The coupling of this compound with various amines is expected to be efficient. The steric hindrance from the ortho-methyl group might necessitate slightly higher temperatures or longer reaction times. A careful selection of the ligand is paramount to achieve high yields and avoid side reactions.
Heck Reaction: For C(sp²)–C(sp²) Vinylation
The Heck reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins.[8] It is particularly useful for coupling aryl halides with electron-deficient alkenes such as acrylates and styrenes.
Mechanistic Considerations: The Heck reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Expected Performance: The Heck reaction on this compound should proceed readily with activated alkenes. The regioselectivity of the alkene insertion will be a key consideration. Microwave-assisted Heck reactions could offer faster reaction times and improved yields.[9][10]
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis.
Mechanistic Considerations: The traditional Sonogashira coupling involves a dual catalytic system of palladium and copper. A more modern and often preferred approach is the copper-free Sonogashira coupling, which avoids the formation of alkyne homocoupling byproducts.[12][13][14] The mechanism involves oxidative addition to Pd(0), followed by a deprotonation-coordination sequence of the alkyne, and finally reductive elimination.
Expected Performance: Copper-free Sonogashira conditions are expected to be effective for the coupling of this compound with terminal alkynes. The mild reaction conditions of many modern protocols should be well-tolerated by the acetamido group.
Data-Driven Comparison and Experimental Protocols
While specific experimental data for the cross-coupling of this compound is not extensively reported, we can extrapolate from closely related systems to provide robust starting protocols and expected outcomes.
Table 1: Comparative Overview of Cross-Coupling Methods for this compound
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Heck Reaction | Sonogashira Coupling (Copper-Free) |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–N | C(sp²)–C(sp²) (vinyl) | C(sp²)–C(sp) |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂, PdCl₂ | PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Typical Ligand | SPhos, XPhos, RuPhos | XPhos, RuPhos, BrettPhos | P(o-tol)₃, PPh₃ | XPhos, P(t-Bu)₃ |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Et₃N, K₂CO₃ | Et₃N, DIPEA |
| Typical Solvent | Toluene, Dioxane, THF/H₂O | Toluene, Dioxane | DMF, NMP, Acetonitrile | THF, DMF, Toluene |
| Temperature | 80-110 °C | 80-110 °C | 100-140 °C (can be lower with MW) | Room Temp to 80 °C |
| Expected Yield | Good to Excellent | Good to Excellent | Moderate to Good | Good to Excellent |
| Pros | Wide substrate scope, stable reagents. | Forms C-N bonds efficiently, broad amine scope. | Good for vinylation, tolerant of many functional groups. | Mild conditions, avoids copper toxicity. |
| Cons | Boronic acids can be expensive. | Strong bases may not be tolerated by all functional groups. | Can have regioselectivity issues with certain alkenes. | Terminal alkynes can be sensitive. |
Detailed Experimental Protocols (Representative)
Suzuki-Miyaura Coupling Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and seal the tube.
-
Remove the tube from the glovebox and add the desired amine (1.2 mmol) and anhydrous toluene (5 mL) under an argon atmosphere.
-
Heat the mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate.
-
Purify by flash chromatography.
Heck Reaction Protocol:
-
To a microwave vial, add this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.03 mmol), P(o-tol)₃ (0.06 mmol), and Et₃N (2.0 mmol).
-
Add anhydrous DMF (4 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the vial, dilute the mixture with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Copper-Free Sonogashira Coupling Protocol:
-
To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and anhydrous THF (5 mL) under an argon atmosphere.
-
Add the terminal alkyne (1.5 mmol) followed by diisopropylethylamine (DIPEA) (3.0 mmol).
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish.
-
Monitor by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Decision-Making Workflow for Method Selection
The choice of cross-coupling method is dictated by the desired final product. The following workflow provides a logical path for selecting the most appropriate reaction.
Conclusion
The functionalization of this compound is readily achievable through a variety of powerful palladium-catalyzed cross-coupling reactions. The choice between Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings should be guided by the specific synthetic goal. While the ortho-methyl group may present a minor steric challenge, modern catalyst systems with bulky, electron-rich ligands are well-equipped to provide high yields of the desired products. The protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully derivatize this important chemical intermediate.
References
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link][6]
-
Maloney, D. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12985–12998. [Link][13][15]
-
Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6888-6919. [Link][12][14]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2435–2447. [Link][3]
-
American Chemical Society. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link][5]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][7]
-
Singh, R., et al. (2021). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega, 6(5), 3865–3875. [Link][1]
-
Sharma, G., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(1), 12. [Link][8]
-
Pohida, K., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12985–12998. [Link][15]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link][14]
-
Jiang, H., et al. (2018). Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522–2525. [Link][16]
-
Reddy, M. S., et al. (2007). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. Synthetic Communications, 37(13), 2215-2220. [Link][9]
-
Ling, E. C., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Magnetically Separable Supported Palladium(II)-N2O2 Catalyst. Sains Malaysiana, 51(9), 2915-2926. [Link][17]
-
ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link][18]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][19]
-
ResearchGate. (2021). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link][20]
-
Kappe, C. O. (2004). Microwave-Assisted Enantioselective Heck Reactions: Expediting High Reaction Speed and Preparative Convenience. Topics in Catalysis, 29, 131-136. [Link][21]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link][2]
-
Al-Masri, O. A., et al. (2015). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2015(6), 336-351. [Link][22]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link][23]
-
Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(11), 2949. [Link][24]
-
Campbell, A. D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1977. [Link][25]
-
Jiang, H., et al. (2018). Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522–2525. [Link][26]
-
Cravotto, G., et al. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 5(1), 162-190. [Link][10]
-
Singh, H. B., et al. (2018). Palladium(II) Complexes of N-Heterocyclic Carbene Amidates Derived from Chalcogenated Acetamide-Functionalized 1 H -Benzimidazolium Salts: Recyclable Catalyst for Regioselective Arylation of Imidazoles under Aerobic Conditions. Inorganic Chemistry, 57(17), 10846–10860. [Link][27]
-
Chemical Review and Letters. (2022). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link][28]
-
Netherton, M. R., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Letters, 3(25), 4095-4097. [Link][29]
-
Nolan, S. P., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link][30]
-
Chen, G., et al. (2018). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. Angewandte Chemie International Edition, 57(26), 7673-7677. [Link][31]
-
Cai, M., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9076-9091. [Link][32]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link][33]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link][34]
-
ResearchGate. (2018). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. [Link][35]
-
Taylor & Francis. (2018). Heck reaction – Knowledge and References. [Link][36]
-
ResearchGate. (2018). Selected palladate‐catalyzed Mizoroki–Heck reaction using 4‐bromoanisole 1a and n‐butyl acrylate 2a. [Link][37]
-
Semantic Scholar. The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. [Link][38]
-
Chen, G., et al. (2022). Palladium(II)-Catalyzed Selective Arylation of Tertiary C-H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. Angewandte Chemie International Edition, 61(18), e202117233. [Link][39]
-
MDPI. (2022). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. [Link][40]
-
Ghorbani-Vaghei, R., et al. (2017). Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation. RSC Advances, 7(1), 22-30. [Link][41]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link][42]
-
ResearchGate. (2010). Heck Reaction of ArylN 2 BF 4 with Acrylates Catalyzed by Pd. [Link][43]
Sources
- 1. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ikm.org.my [ikm.org.my]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. arkat-usa.org [arkat-usa.org]
- 23. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. chemrevlett.com [chemrevlett.com]
- 29. researchgate.net [researchgate.net]
- 30. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 35. researchgate.net [researchgate.net]
- 36. taylorandfrancis.com [taylorandfrancis.com]
- 37. researchgate.net [researchgate.net]
- 38. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 39. Palladium(II)-Catalyzed Selective Arylation of Tertiary C-H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules | MDPI [mdpi.com]
- 41. Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Organic Syntheses Procedure [orgsyn.org]
- 43. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of N-(4-bromo-3-methylphenyl)acetamide-Based Kinase Inhibitors
<_>
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The N-(4-bromo-3-methylphenyl)acetamide scaffold is a cornerstone in the development of a clinically significant class of targeted therapeutics: the BRAF kinase inhibitors. While not an active inhibitor itself, this chemical moiety is a critical intermediate in the synthesis of potent drugs like Dabrafenib and Vemurafenib, which have revolutionized the treatment of BRAF V600E-mutant melanoma and other cancers.[1][2] The efficacy of these inhibitors is intrinsically linked to their ability to selectively inhibit a mutated, constitutively active kinase. However, their interaction with the broader human kinome—the collection of all 518 protein kinases—is not perfectly specific. This "off-target" activity, or cross-reactivity, is a double-edged sword; it can be responsible for undesirable side effects but may also contribute to unexpected therapeutic benefits.[3][4]
This guide provides an in-depth comparison of the cross-reactivity profiles of two prominent inhibitors derived from the this compound scaffold: Dabrafenib and Vemurafenib. We will explore their selectivity across the kinome, discuss the distinct off-target profiles that differentiate them, and provide detailed protocols for the key experimental techniques used to generate these critical datasets.
The Target: BRAF and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[3] In many cancers, a mutation in the BRAF gene (most commonly V600E) leads to a constitutively active BRAF protein, which perpetually signals through the MAPK cascade (RAF -> MEK -> ERK), driving uncontrolled cell growth.[3] Dabrafenib and Vemurafenib were designed to specifically inhibit this mutated BRAF V600E protein.
Caption: The MAPK signaling pathway and points of inhibition by Vemurafenib and Dabrafenib.
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is paramount to its therapeutic index. While both Dabrafenib and Vemurafenib potently inhibit BRAF V600E, their off-target profiles differ significantly. These differences can influence their clinical efficacy and side-effect profiles.[3][4] For instance, the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to secondary skin cancers, is a known consequence of some BRAF inhibitors.[5][6]
The following table summarizes the inhibitory activity (IC50 values) of Dabrafenib and Vemurafenib against their primary target and a selection of known off-target kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Dabrafenib IC50 (nM) | Vemurafenib IC50 (nM) | Notes on Off-Target Relevance |
| Primary Targets | |||
| B-Raf (V600E) | 0.8 | 31 | Primary oncogenic driver. |
| B-Raf (wild-type) | 3.2 | 100 | Inhibition can contribute to paradoxical MAPK activation. |
| c-Raf | 5.0 | 48 | Inhibition can contribute to paradoxical MAPK activation. |
| Selected Off-Targets | |||
| ACK1 | >10,000 | 19 | Also known as TNK2, involved in cell growth and survival signaling. |
| SRMS | >10,000 | 18 | A non-receptor tyrosine kinase. |
| FGR | >10,000 | 63 | A Src-family tyrosine kinase. |
| KHS1 (MAP4K5) | >10,000 | 51 | A member of the Ste20-like kinase family. |
| SIK2 | <100 | >10,000 | Salt-inducible kinase 2, implicated in metabolic regulation. |
| NEK9 | Potent Inhibition | No significant inhibition | A key regulator of mitosis. Unique off-target for Dabrafenib.[3][7] |
| CDK16 | Potent Inhibition | No significant inhibition | Cyclin-dependent kinase. Unique off-target for Dabrafenib.[3][7] |
Data compiled from multiple sources. IC50 values can vary depending on assay conditions.[3]
A chemical proteomic screen highlighted that NEK9 and CDK16 are unique off-targets of Dabrafenib, which are not significantly inhibited by Vemurafenib.[3][7] This distinct off-target profile for Dabrafenib may contribute to its activity in certain NRAS-mutant contexts, a feature not observed with Vemurafenib.[3]
Methodologies for Cross-Reactivity Profiling
Determining the cross-reactivity profile of a small molecule inhibitor is a multi-faceted process that employs a range of biochemical, cell-based, and proteomic techniques. Each method provides a different layer of insight into the inhibitor's behavior.
Biochemical Profiling: Kinome-Wide Scanning
The most direct way to assess cross-reactivity is to test the inhibitor against a large panel of purified kinases.
KINOMEscan™ Assay Principle: This is a high-throughput affinity binding assay. The method is based on a competition binding assay where the test compound is measured for its ability to displace a known, immobilized ligand from the kinase's ATP-binding site. The amount of kinase bound to the immobilized ligand is measured, and a displacement curve is generated to determine the binding affinity (Kd) or percent inhibition.[8]
Caption: Simplified workflow for the KINOMEscan competition binding assay.
Cell-Based Profiling: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are powerful, they don't account for cellular factors like membrane permeability, intracellular ATP concentrations, or protein complex formation. CETSA is a biophysical method that confirms target engagement within the complex environment of a cell.[9][10]
CETSA Principle: The core concept is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[11] This stabilization makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The aggregated, denatured proteins are separated from the soluble, stable proteins. The amount of soluble target protein remaining at each temperature is quantified (often by Western Blot or mass spectrometry), revealing a shift in the melting curve in the presence of a stabilizing ligand.[9][11][12]
Experimental Protocol: CETSA Melt Curve
This protocol aims to determine the thermal stability of a target protein (e.g., BRAF) in the presence and absence of an inhibitor.
Materials:
-
Cell line expressing the target protein (e.g., A375 melanoma cells for BRAF V600E).
-
Test inhibitor (e.g., Dabrafenib) dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).[12]
-
Thermal cycler, centrifuges, Western Blot equipment.
Procedure:
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat one set of cells with the inhibitor at a fixed concentration (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.[12]
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Immediately cool samples to 4°C.[12]
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).[12]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Analysis: Carefully collect the supernatant (soluble fraction). Quantify protein concentration, normalize samples, and analyze by SDS-PAGE and Western Blot using an antibody specific to the target protein.
-
Data Interpretation: Plot the band intensity for the target protein against the temperature. A shift in the curve to the right for inhibitor-treated samples indicates target stabilization and engagement.
Unbiased Profiling: Chemical Proteomics
To discover novel or unexpected off-targets, unbiased, proteome-wide methods are essential. Chemical proteomics uses affinity-based techniques to identify the full spectrum of proteins that interact with a drug in a complex biological sample.[13][14]
Principle: An inhibitor is immobilized on a solid support (like beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the inhibitor are "pulled down," while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.[15] In a competitive format, the lysate is pre-incubated with the free (non-immobilized) inhibitor. True targets will bind the free inhibitor and will therefore not be captured by the affinity matrix, leading to their depletion in the final mass spectrometry analysis.[15][16]
Caption: Workflow for competitive chemical proteomics to identify inhibitor targets.
Conclusion
The this compound scaffold has been instrumental in the development of life-saving BRAF inhibitors. However, as this guide illustrates, the final inhibitors derived from this core, such as Dabrafenib and Vemurafenib, possess unique and complex pharmacological profiles. Their cross-reactivity across the human kinome is a critical attribute that dictates their clinical behavior, influencing both toxicity and, in some cases, providing unexpected therapeutic avenues.[3]
A thorough understanding of these selectivity profiles, generated through a combination of biochemical, cell-based, and proteomic approaches, is essential for the rational application of these drugs and for the design of next-generation inhibitors. By explaining the causality behind experimental choices and providing validated protocols, we empower researchers to conduct their own robust cross-reactivity assessments, ultimately contributing to the development of safer and more effective targeted therapies.
References
- A Comparative Selectivity Profile of Anticancer Agent 3 (Dabrafenib) and Other Signal Transduction Inhibitors. Benchchem.
- How chemoproteomics can enable drug discovery and development.
- Chemoproteomic methods for covalent drug discovery. PubMed Central (PMC)
- Chemoproteomic strategies for drug target identification.
- Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed Central (PMC)
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
- Chemical route to the synthesis of dabrafenib.
- Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PubMed Central (PMC)
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. Benchchem.
- Mass spectrometry-based chemical proteomics analysis of dabrafenib and vemurafenib target profiles in melanoma cells.
- Dabrafenib Synthetic Routes. MedKoo Biosciences.
- KINOMEscan Technology. Eurofins Discovery.
- Cutaneous adverse events associated with BRAF and MEK inhibitors: a systematic review and meta-analysis. Frontiers in Oncology.
- Comparative profile of cutaneous adverse events: BRAF/MEK inhibitor combination therapy versus BRAF monotherapy in melanoma. PubMed Central (PMC)
Sources
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative profile of cutaneous adverse events: BRAF/MEK inhibitor combination therapy versus BRAF monotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cutaneous adverse events associated with BRAF and MEK inhibitors: a systematic review and meta-analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthetic utility of "N-(4-bromo-3-methylphenyl)acetamide" against other building blocks
For the discerning researcher in drug discovery and materials science, the selection of foundational building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. This guide provides an in-depth analysis of N-(4-bromo-3-methylphenyl)acetamide, a versatile building block, benchmarking its performance in key cross-coupling reactions against other structurally relevant aryl halides. Our focus is to move beyond mere procedural descriptions to an exploration of the underlying principles that govern its reactivity, thereby empowering you to make informed decisions in your synthetic design.
Introduction: Unpacking the Structural Nuances of this compound
This compound is a trifunctional molecule offering a rich platform for molecular elaboration. Its core utility stems from the presence of a bromine atom, a versatile handle for a suite of palladium-catalyzed cross-coupling reactions. However, the true value of this building block lies in the subtle interplay of its substituents: the ortho-methyl group and the meta-acetamido group relative to the bromine. These groups exert significant electronic and steric influences that modulate the reactivity of the C-Br bond, offering a unique profile compared to simpler aryl bromides.
This guide will dissect the performance of this compound in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will present both established experimental data for this compound and a comparative analysis against other common building blocks, grounded in the fundamental principles of organometallic catalysis.
The Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of biaryl and vinyl-aryl structures with remarkable efficiency. The performance of an aryl bromide in this reaction is critically dependent on the ease of oxidative addition to the palladium(0) catalyst.
Experimental Benchmark: Suzuki Coupling of a Pyrazine Carboxamide Derivative
A recent study by Siddiqui et al. (2024) demonstrated the successful application of a derivative of our title compound in a Suzuki coupling reaction. Specifically, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was coupled with various arylboronic acids to generate a library of biaryl compounds with moderate to good yields (60-85%)[1]. This provides a valuable experimental benchmark for the reactivity of the core scaffold.
Experimental Protocol: General Procedure for Suzuki Coupling [1]
A dried Schlenk tube equipped with a stirrer is charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), potassium phosphate (2.0 equiv), and the respective arylboronic acid (1.0 equiv). A 10:1 mixture of 1,4-dioxane and water is then added under an inert argon atmosphere. The reaction mixture is heated to 90 °C for 24 hours and monitored by TLC.
Table 1: Reported Yields for the Suzuki Coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with Various Arylboronic Acids [1]
| Arylboronic Acid | Product Yield (%) |
| 3-Chloro-4-fluorophenylboronic acid | 60 |
| 4-Methoxyphenylboronic acid | 75 |
| 4-(Trifluoromethyl)phenylboronic acid | 85 |
| 3,4-Dimethoxyphenylboronic acid | 68 |
Comparative Analysis with Other Building Blocks
To understand the unique utility of this compound, let us compare its predicted reactivity with other common bromoanilide building blocks.
-
N-(4-bromophenyl)acetamide: This simpler analogue lacks the ortho-methyl group. The acetamido group is electron-donating by resonance and electron-withdrawing by induction. Its overall electronic effect is moderately activating. The absence of steric hindrance around the bromine atom should facilitate oxidative addition.
-
N-(4-bromo-2-methylphenyl)acetamide: Here, the methyl group is ortho to the bromine. This introduces significant steric hindrance, which can impede the approach of the bulky palladium catalyst and slow down the rate of oxidative addition.
-
N-(3-bromo-4-methylphenyl)acetamide: In this isomer, the methyl group is para to the bromine and the acetamido group is meta. The electronic influence of the substituents on the C-Br bond is different, which will alter its reactivity profile.
Logical Workflow for Reactivity Prediction in Suzuki Coupling
Caption: Predicted reactivity in Suzuki coupling based on substituent effects.
The ortho-methyl group in this compound introduces a mild steric impediment, which can be beneficial in preventing unwanted side reactions without significantly hindering the desired coupling. This contrasts with the unhindered N-(4-bromophenyl)acetamide, which might be more prone to side reactions, and the sterically congested N-(4-bromo-2-methylphenyl)acetamide, which would likely require more forcing conditions and specialized bulky phosphine ligands to achieve comparable yields.
The Buchwald-Hartwig Amination: A Gateway to Arylamines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a linkage ubiquitous in pharmaceuticals.[2][3] The success of this reaction is highly dependent on the electronic nature of the aryl halide and the steric environment around the reaction center.
General Considerations and Protocol
Experimental Protocol: A Generalized Buchwald-Hartwig Amination
To an oven-dried Schlenk tube are added the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 equiv). The tube is evacuated and backfilled with an inert gas. This compound (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), and an anhydrous solvent (e.g., toluene or dioxane) are then added. The reaction is heated (typically 80-110 °C) until completion, as monitored by TLC or GC-MS.
Comparative Analysis of Reactivity
The electronic and steric factors of this compound are expected to influence its performance in the Buchwald-Hartwig amination.
-
Electronic Effects: The acetamido group, being moderately activating, will facilitate the oxidative addition step.
-
Steric Effects: The ortho-methyl group introduces some steric bulk, which can be a double-edged sword. While it may slightly slow the oxidative addition, it can also promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Logical Flow of Buchwald-Hartwig Amination Reactivity
Caption: Influence of substituents on the Buchwald-Hartwig catalytic cycle.
Compared to N-(4-bromophenyl)acetamide, the presence of the ortho-methyl group in our target molecule could lead to higher yields in certain cases by promoting the final, product-forming step of the catalytic cycle. For sterically hindered amines, however, the combination of the substrate's steric bulk and that of the amine might necessitate the use of highly active catalyst systems.
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in the synthesis of natural products and materials with interesting electronic properties. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst, although copper-free variants have also been developed.
Reactivity Considerations
The reactivity of aryl bromides in the Sonogashira coupling is generally high. The electronic nature of the substituents plays a significant role, with electron-withdrawing groups typically accelerating the reaction. The acetamido group in this compound is expected to have a relatively neutral to slightly activating effect. The ortho-methyl group is not anticipated to pose a significant challenge for the relatively small alkyne coupling partner.
Comparative Outlook
When compared to other bromoanilides, this compound is expected to be a reliable substrate for the Sonogashira coupling. Its reactivity should be comparable to that of N-(4-bromophenyl)acetamide. In cases where dimerization of the terminal alkyne (Glaser coupling) is a competing side reaction, the mild steric hindrance from the ortho-methyl group might offer a slight advantage by disfavoring the approach of the bulky copper-acetylide intermediate to the palladium center.
Cost-Effectiveness and Practical Considerations
While a detailed cost analysis is beyond the scope of this guide, a qualitative assessment can be made based on the synthetic complexity of the building blocks. This compound is a multi-substituted arene and is therefore likely to be more expensive than simpler, unsubstituted aryl bromides. However, its true value lies in the synthetic efficiency it can offer. By providing a pre-functionalized core, it can reduce the number of synthetic steps required to reach a complex target molecule, thereby saving time, resources, and ultimately, cost.
In terms of handling, this compound is a stable, solid compound with no specific handling requirements beyond standard laboratory safety protocols for halogenated organic compounds.
Conclusion: A Versatile and Strategically Valuable Building Block
This compound presents itself as a highly versatile and strategically valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a nuanced reactivity profile that can be exploited to achieve high yields and selectivities in a range of important cross-coupling reactions.
-
In Suzuki-Miyaura couplings, it offers a good balance of reactivity and stability, with the ortho-methyl group providing a degree of steric shielding that can be beneficial in complex syntheses.
-
In Buchwald-Hartwig aminations, the electronic and steric features of the molecule are well-suited for C-N bond formation, with the potential for the ortho-methyl group to promote the rate-limiting reductive elimination step.
-
In Sonogashira couplings, it is expected to be a reliable and efficient substrate for the introduction of alkyne moieties.
While direct, head-to-head comparative data with a wide range of other building blocks is not yet available in the literature, a thorough understanding of the fundamental principles of cross-coupling reactions allows for a confident prediction of its synthetic utility. For the researcher seeking a building block that offers a blend of reactivity, selectivity, and strategic complexity, this compound is an excellent candidate worthy of serious consideration.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 10, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 10, 2026, from [Link]
-
Siddiqui, M. A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4387. [Link]
Sources
comparative analysis of the pharmacokinetic properties of "N-(4-bromo-3-methylphenyl)acetamide" derivatives
In the intricate world of drug discovery, understanding the journey of a potential therapeutic agent through the body is as crucial as its interaction with the target. This guide offers a deep dive into the comparative pharmacokinetic properties of derivatives of "N-(4-bromo-3-methylphenyl)acetamide," a scaffold of interest in medicinal chemistry. Due to the limited availability of comprehensive, head-to-head pharmacokinetic data for a homologous series of these specific derivatives in publicly accessible literature, this guide will present a representative analysis. We will explore the pharmacokinetic profiles of structurally related acetanilide and N-phenylacetamide compounds to elucidate key structure-pharmacokinetic relationships. This approach provides a foundational understanding for researchers, scientists, and drug development professionals, enabling more informed decisions in the design and selection of candidates with desirable drug-like properties.
The narrative that follows is grounded in established principles of pharmacokinetics and supported by experimental data from peer-reviewed studies. We will dissect the critical parameters of absorption, distribution, metabolism, and excretion (ADME), providing both theoretical insights and practical experimental protocols.
The Significance of Pharmacokinetic Profiling in Drug Development
The therapeutic efficacy and safety of a drug are intrinsically linked to its pharmacokinetic profile.[1] A compound with excellent in vitro potency can fail in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach its target tissue in sufficient concentrations. Early and comprehensive ADME assessment is therefore a cornerstone of modern drug discovery, mitigating the risk of late-stage attrition and guiding the optimization of lead compounds.[2]
The acetamide functional group is a common motif in a wide array of pharmaceuticals, valued for its chemical stability and ability to participate in hydrogen bonding interactions.[3] The N-phenylacetamide core, in particular, has been explored for various therapeutic applications, including analgesic and anti-inflammatory agents.[4] Understanding how substitutions on the phenyl ring, such as the bromo and methyl groups in our core structure of interest, influence the pharmacokinetic properties is paramount for designing next-generation therapeutics.
Comparative Analysis of Pharmacokinetic Parameters
To illustrate the impact of structural modifications on the pharmacokinetic behavior of N-phenylacetamide derivatives, we have compiled representative data from various sources. It is crucial to note that these compounds were not all evaluated in the same study; therefore, direct quantitative comparisons should be made with caution. The data, however, provides valuable qualitative insights into structure-pharmacokinetic trends.
Table 1: Representative Pharmacokinetic Parameters of Substituted Acetanilide and N-Phenylacetamide Derivatives
| Compound | Structure | Key Substitutions | Oral Bioavailability (F%) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Elimination Half-life (t½) (h) | Data Source(s) |
| Acetanilide | Unsubstituted | ~10% Hydrolyzed in vivo | - | - | - | [4] | |
| N-(4-bromophenyl)acetamide | 4-Bromo | - | - | - | - | [5] | |
| Paracetamol (Acetaminophen) | 4-Hydroxy | High | - | - | 1.5 - 3.5 | [3] | |
| Phenacetin | 4-Ethoxy | ~50% (extensive first-pass) | - | - | - | [3] | |
| Lidocaine | 2,6-Dimethyl | ~35% (extensive first-pass) | High | 1.1 | 1.5 - 2 | [4] | |
| Prilocaine | 2-Propylamino | High | High | 3.7 | 1.5 | [4] |
From this representative data, we can infer several key structure-pharmacokinetic relationships:
-
Hydroxylation and Glucuronidation: The high oral bioavailability of paracetamol, the 4-hydroxy derivative of acetanilide, is a result of its efficient absorption followed by extensive phase II metabolism (glucuronidation and sulfation). This highlights the profound impact of a hydroxyl group on the metabolic pathway.
-
First-Pass Metabolism: Phenacetin and lidocaine, with their 4-ethoxy and 2,6-dimethyl substitutions respectively, undergo significant first-pass metabolism in the liver, leading to reduced oral bioavailability. This underscores the importance of metabolic stability in achieving adequate systemic exposure for orally administered drugs.
-
Lipophilicity and Distribution: The higher volume of distribution of prilocaine compared to lidocaine suggests that the nature of the N-alkyl substituent can influence how the drug distributes into tissues. Generally, more lipophilic compounds tend to have a larger volume of distribution.[6]
Experimental Protocols for Pharmacokinetic Evaluation
To generate the kind of data presented above, a series of standardized in vitro and in vivo experiments are conducted. Below are detailed, step-by-step methodologies for key assays.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical study to determine the pharmacokinetic profile of a novel N-phenylacetamide derivative following intravenous and oral administration in rats.
Objective: To determine key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Materials:
-
Test compound (e.g., a novel this compound derivative)
-
Vehicle for dosing (e.g., saline, PEG400/water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for intravenous administration and blood sampling
-
Analytical instrumentation (LC-MS/MS) for bioanalysis
Workflow Diagram:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Step-by-Step Procedure:
-
Animal Acclimatization and Preparation: House rats in a controlled environment for at least one week prior to the study. Surgically implant cannulas in the jugular vein (for IV dosing and blood sampling) and/or carotid artery (for blood sampling) and allow for recovery.
-
Dosing:
-
Intravenous (IV) Group: Administer the test compound as a single bolus injection via the jugular vein cannula at a dose of, for example, 2 mg/kg.
-
Oral (PO) Group: Administer the test compound by oral gavage at a dose of, for example, 10 mg/kg.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.[5]
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.
-
Process plasma samples (e.g., by protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
From the IV data, calculate the area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
From the PO data, determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
In Vitro Metabolic Stability Assay
This protocol describes an in vitro assay to assess the metabolic stability of a compound in liver microsomes, providing an early indication of its susceptibility to metabolism.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
LC-MS/MS for analysis
Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Procedure:
-
Preparation: Prepare working solutions of the test compound, positive control, and NADPH regenerating system in phosphate buffer.
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of, e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Conclusion and Future Directions
The pharmacokinetic profiling of novel chemical entities is a critical and indispensable component of the drug discovery and development process. While a comprehensive comparative analysis of "this compound" derivatives is currently limited by the lack of publicly available, head-to-head experimental data, the principles and methodologies outlined in this guide provide a robust framework for such investigations.
By examining structurally related acetanilide and N-phenylacetamide compounds, we can appreciate the profound influence of chemical modifications on the ADME properties of a molecule. The presented experimental protocols offer a practical starting point for researchers to generate the necessary data to build a deeper understanding of the structure-pharmacokinetic relationships within this chemical series.
Future work should focus on the systematic synthesis and pharmacokinetic evaluation of a library of "this compound" derivatives. Such studies will be invaluable in elucidating the specific effects of substitutions at various positions on the phenyl ring and the acetamide moiety, ultimately paving the way for the rational design of drug candidates with optimized pharmacokinetic profiles.
References
-
Bruhn, D. F., et al. (2014). In vivo pharmacokinetic parameters. Figshare. [Link]
-
SIELC Technologies. (2018). Acetamide, N-(4-bromophenyl)-. [Link]
-
ResearchGate. (n.d.). In vivo pharmakokinetic parameters. [Link]
-
TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services. [Link]
-
Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [Link]
-
Galetin, A., & Houston, J. B. (2020). Volume of Distribution is Unaffected by Metabolic Drug–Drug Interactions. Clinical Pharmacokinetics, 59(10), 1257–1267. [Link]
-
Doogue, M. P., & Polasek, T. M. (2023). Drug Distribution. In StatPearls. StatPearls Publishing. [Link]
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. [Link]
-
Stenutz. (n.d.). N-(4-bromophenyl)acetamide. [Link]
-
Chem Help ASAP. (2020, August 23). changing a drug's volume of distribution [Video]. YouTube. [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]
-
Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]
-
Wolfram Demonstrations Project. (n.d.). Pharmacokinetics of Drug Clearance. [Link]
-
Bentham Science. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]
-
Ferreira, M. M. C., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o177. [Link]
Sources
- 1. theraindx.com [theraindx.com]
- 2. optibrium.com [optibrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 5. Acetamide, N-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 6. youtube.com [youtube.com]
Navigating the Patent Landscape: An Evaluative Guide to the Novelty of N-(4-bromo-3-methylphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical research and development, establishing the novelty of a chemical entity is the cornerstone of a successful patent strategy. This guide provides an in-depth technical evaluation of the patent landscape surrounding "N-(4-bromo-3-methylphenyl)acetamide" and its derivatives. As Senior Application Scientists, our goal is to offer not just a summary of existing literature, but a strategic analysis of the chemical space, potential for innovation, and the experimental data required to support novel claims.
The this compound Core: A Privileged Scaffold?
The N-phenylacetamide framework is a well-established pharmacophore found in a multitude of biologically active compounds. Its synthetic tractability and ability to present substituents in a defined spatial orientation make it an attractive starting point for drug discovery campaigns. The specific substitution pattern of a bromo group at the 4-position and a methyl group at the 3-position of the phenyl ring in "this compound" presents a unique electronic and steric environment. This particular arrangement can influence key drug-like properties such as metabolic stability, target binding affinity, and cellular permeability.
While our comprehensive search of the patent literature did not reveal patents explicitly claiming the core "this compound" structure for a specific therapeutic application, the broader class of N-phenylacetamide derivatives is extensively represented. This suggests that while the general scaffold is known, novelty may lie in the exploration of specific derivatives and their application to new biological targets.
Comparative Analysis of Substituted N-Phenylacetamide Derivatives in Patent Literature
To understand the potential for novelty, we must first map the existing intellectual property. The following table summarizes key patent art for structurally related N-phenylacetamide derivatives, highlighting the diversity of applications and the chemical space that has been explored.
| Derivative Class | Claimed Therapeutic Application | Key Structural Features | Representative Patent/Reference |
| Substituted Phenylacetamides | Antidepressant Agents | Variations in alkyl and aryl substitutions on the phenylacetamide core. | US4761501A |
| N-Substituted Acetamides | P2Y14 Receptor Antagonists (Inflammatory Diseases) | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide showcases a bromo-phenoxy group.[1] | Journal of Medicinal Chemistry, 2024[1] |
| Heterocyclic Acetamides | Analgesic, Anti-inflammatory, Antimicrobial | Phenylacetic acids coupled with various heterocyclic amines. | Medicinal Chemistry Research, 2014[2] |
| JAK Inhibitors | Degenerative and Inflammatory Diseases | Broad claims covering a wide range of substituted heterocyclic compounds, some with acetamide linkers. | US9415037B2[3] |
| COX-II Inhibitors | Anti-inflammatory | Acetamide derivatives of known COX-II inhibitor scaffolds.[4] | Archives of Pharmacy Practice[4] |
This analysis reveals that while bromo-substituted phenylacetamides are known, the specific 4-bromo-3-methyl pattern in conjunction with novel modifications on the acetamide moiety remains a potentially underexplored area. The novelty of new derivatives will likely hinge on demonstrating unexpected properties, such as improved potency, selectivity, or a novel mechanism of action against a specific biological target.
Charting the Course: Synthetic Strategies and Experimental Validation
A robust patent application requires not only a novel chemical structure but also enabling disclosure, including detailed synthetic protocols and supporting biological data.
General Synthetic Workflow for N-Phenylacetamide Derivatives
The synthesis of N-phenylacetamide derivatives is typically straightforward, often involving the coupling of a substituted aniline with an appropriate carboxylic acid or its activated derivative.
General synthetic scheme for this compound derivatives.
Experimental Protocol: Amide Coupling via Acyl Chloride
-
Acid Chloride Formation: To a solution of the desired carboxylic acid (1.0 eq.) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in an inert solvent like DCM. In a separate flask, dissolve 4-bromo-3-methylaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (1.5 eq.) in DCM.
-
Coupling Reaction: Add the acid chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Essential Experimental Data for Patentability
To support a claim of novelty and non-obviousness, comprehensive characterization and biological data are paramount.
-
Structural Elucidation:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition.
-
For crystalline solids, X-ray crystallography provides definitive proof of structure and stereochemistry. A new polymorph of N-(4-Bromophenyl)acetamide has been reported, highlighting the importance of solid-state characterization.[5]
-
-
Biological Activity:
-
In vitro assays: Demonstrate activity against a specific biological target (e.g., enzyme inhibition, receptor binding). Include dose-response curves to determine potency (e.g., IC₅₀, EC₅₀).
-
Cell-based assays: Confirm activity in a relevant cellular context.
-
In vivo studies: If applicable, provide data from animal models to demonstrate efficacy and a favorable pharmacokinetic profile.
-
Evaluating Novelty and Identifying Opportunities
The patentability of novel "this compound" derivatives will depend on several factors:
-
Structural Novelty: The derivative must be structurally distinct from any previously disclosed compound. This includes not only the exact structure but also any Markush structures in existing patents that might encompass the new compound.
-
Non-Obviousness: The compound must not be an obvious modification of a known compound. This can be argued by demonstrating unexpected results, such as significantly improved activity, a different biological profile, or a solution to a long-standing problem.
-
Utility: The patent application must describe a specific, substantial, and credible utility for the compound.
Potential Areas for Innovation:
-
Kinase Inhibitors: The N-phenylacetamide scaffold is present in some kinase inhibitors.[6] Exploring derivatives of "this compound" as inhibitors of specific kinases implicated in cancer or inflammatory diseases could be a fruitful avenue.
-
Neurological Disorders: The broader class of substituted phenylacetamides has been investigated for neurological disorders.[7] Tailoring derivatives for specific targets within the central nervous system could represent a novel application.
-
Anti-inflammatory Agents: Given the prevalence of acetamide derivatives in anti-inflammatory drug discovery,[3][4] investigating the potential of these novel compounds to modulate key inflammatory pathways is a logical next step.
Conclusion and Strategic Recommendations
While the core "this compound" structure is not explicitly claimed in the current patent landscape for a specific therapeutic use, the path to patentability for its derivatives is open but requires a strategic approach. The key to success will be to:
-
Synthesize a library of novel derivatives with diverse functionalities on the acetamide portion of the molecule.
-
Conduct thorough biological screening against a panel of relevant targets to identify a clear and potent biological activity.
-
Generate robust experimental data to support claims of novelty, non-obviousness, and utility.
-
Carefully draft patent claims that are both broad enough to provide meaningful protection and narrow enough to be defensible against prior art.
By following this data-driven approach, researchers and drug development professionals can effectively navigate the patent landscape and unlock the full therapeutic potential of "this compound" derivatives.
References
- Compounds useful for the treatment of degenerative and inflamm
- Compositions and methods for treating neurological disorders. US9359445B2.
- Topical pharmaceutical formulations containing n, n-dimethylacetamide as an anti-inflamm
- Nayak, P. S., Narayana, B., Sarojini, B. K., Hegde, K., & Shashidhara, K. S. (2014). Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. Medicinal Chemistry Research, 23(9), 4280–4294.
- Compositions and methods for modulating inflammatory and degener
- Anti-inflamm
- The Discovery and Synthesis of Novel Acetamide Deriv
- Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
- Kinase inhibitors. US-9751837-B2.
- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of Medicinal Chemistry.
- N-(4-Bromophenyl)acetamide: a new polymorph. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778.
- Substituted phenylacetamides. US4761501A.
Sources
- 1. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 4. archivepp.com [archivepp.com]
- 5. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4711886A - β-lactam derivatives as anti-inflammatory and antidegenerative agents - Google Patents [patents.google.com]
A Researcher's Guide to Assessing the Target Specificity of Novel Kinase Inhibitors: A Case Study with N-(4-bromo-3-methylphenyl)acetamide Analogs
In the landscape of modern drug discovery, the development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer. However, the success of these agents is intrinsically linked to their specificity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for assessing the target specificity of novel compounds, using a hypothetical derivative of "N-(4-bromo-3-methylphenyl)acetamide," herein referred to as Compound X , as a case study.
We will explore a multi-pronged approach, combining computational prediction with robust biochemical and cellular validation techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of their lead compounds.
The Crucial Role of Target Specificity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, controlling processes such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them attractive therapeutic targets.[1][2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[3] Promiscuous kinase inhibitors can interact with multiple kinases, leading to complex pharmacological profiles and potential toxicities.[3] Therefore, a thorough assessment of target specificity is paramount for advancing a compound through the drug discovery pipeline.
This guide will compare our hypothetical Compound X with two well-characterized kinase inhibitors:
-
Inhibitor A: A highly selective, potent inhibitor of our primary target kinase.
-
Inhibitor B: A known multi-kinase inhibitor with a broader spectrum of activity.
A Multi-Tiered Approach to Specificity Profiling
A robust assessment of target specificity should not rely on a single method. Instead, a tiered approach, integrating computational, biochemical, and cellular assays, provides a more complete picture of a compound's interaction profile.
Caption: A tiered workflow for assessing kinase inhibitor specificity.
Tier 1: In Silico Target Prediction
Before embarking on extensive wet lab experiments, computational methods can provide valuable early insights into the likely targets and off-targets of a novel compound.[4][5] These in silico approaches are cost-effective and can help prioritize experimental resources.[6]
Ligand-Based and Structure-Based Approaches
In silico target prediction can be broadly categorized into two types:
-
Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules are likely to have similar biological activities.[4] By comparing the chemical structure of Compound X to databases of compounds with known targets, we can generate a list of potential interacting proteins.
-
Structure-Based Methods: When a high-resolution 3D structure of a potential target protein is available, molecular docking can be used to predict the binding mode and affinity of a compound.[7] This method computationally places the ligand into the binding site of the protein and scores the interaction.
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of Compound X , Inhibitor A , and Inhibitor B . Assign partial charges and define rotatable bonds.
-
Binding Site Definition: Define the binding pocket of the kinase, typically centered on the known ATP-binding site.
-
Docking and Scoring: Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the defined binding site. The program will generate multiple binding poses and assign a score to each based on the predicted binding affinity.
-
Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compounds and the kinase.
Predicted Binding Affinities
| Compound | Predicted Binding Affinity (kcal/mol) to Target Kinase |
| Compound X | -9.5 |
| Inhibitor A | -10.2 |
| Inhibitor B | -8.8 |
The docking results suggest that Compound X has a strong predicted binding affinity for our target kinase, comparable to the known selective Inhibitor A .
Tier 2: In Vitro Biochemical Assays
Biochemical assays are essential for confirming the in silico predictions and quantitatively measuring the inhibitory activity of a compound against a panel of purified kinases.[8]
Kinase Panel Screening
A broad kinase panel screen is the gold standard for assessing selectivity.[3] This involves testing the compound at a single high concentration (e.g., 1-10 µM) against a large number of kinases (e.g., >300) to identify potential off-targets.[3]
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate peptide, and [γ-³³P]-ATP.
-
Compound Addition: Add Compound X , Inhibitor A , or Inhibitor B at the desired concentration. Include a DMSO control.
-
Incubation: Incubate the reaction at 30°C for a specified time to allow for substrate phosphorylation.
-
Reaction Quenching: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.
Comparative Kinase Selectivity Profile
| Kinase | Compound X (% Inhibition at 1 µM) | Inhibitor A (% Inhibition at 1 µM) | Inhibitor B (% Inhibition at 1 µM) |
| Target Kinase | 95% | 98% | 92% |
| Off-Target Kinase 1 | 25% | 5% | 85% |
| Off-Target Kinase 2 | 15% | 2% | 78% |
| Off-Target Kinase 3 | 5% | 1% | 65% |
The kinase panel screen indicates that Compound X is highly active against the intended target. While it shows some minor off-target activity, it is significantly more selective than the multi-kinase Inhibitor B and approaches the selectivity of Inhibitor A .
Tier 3: Cellular Target Engagement and Validation
Confirming that a compound interacts with its intended target in a complex cellular environment is a critical step in drug development.[9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[11][12]
The Principle of CETSA
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[9][11] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced aggregation.[12] By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates target engagement.[9]
Caption: General workflow for a CETSA experiment.
Experimental Protocol: CETSA Melt Curve
-
Cell Treatment: Culture an appropriate cell line and treat with Compound X , Inhibitor A , Inhibitor B , or a vehicle control (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[11]
-
Heat Challenge: Use a thermal cycler to heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C).[9]
-
Lysis: Lyse the cells by freeze-thawing or adding lysis buffer.[11]
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.[11]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target kinase. Use a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves.
Comparative CETSA Results
| Compound | Apparent Melting Temperature (Tagg) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 52°C | - |
| Compound X | 60°C | +8°C |
| Inhibitor A | 61°C | +9°C |
| Inhibitor B | 58°C | +6°C |
The significant thermal shift observed with Compound X provides strong evidence of its direct engagement with the target kinase in a cellular context, performing similarly to the highly selective Inhibitor A .
Conclusion and Future Directions
This guide has outlined a systematic and multi-tiered approach to assessing the target specificity of novel kinase inhibitors, using the hypothetical Compound X , a derivative of this compound, as an example. The combination of in silico prediction, comprehensive biochemical profiling, and cellular target engagement assays provides a high degree of confidence in the compound's selectivity profile.
Our comparative analysis demonstrates that Compound X is a potent and highly selective inhibitor of its target kinase, with a specificity profile superior to the multi-kinase Inhibitor B and comparable to the selective Inhibitor A . These findings provide a strong rationale for advancing Compound X to further preclinical studies, including functional cellular assays and in vivo efficacy models. By employing this rigorous validation framework, researchers can increase the likelihood of developing safe and effective targeted therapies.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
-
Broomhead, N., & Soliman, M. E. (2021). Computational/in silico methods in drug target and lead prediction. PMC. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
La Tora, D., & Weichert, D. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Retrieved from [Link]
-
Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., & Luo, J. (2020). In silico Methods for Identification of Potential Therapeutic Targets. PMC. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Synthesis and Characterization of N-(4-bromo-3-methylphenyl)acetamide
This technical guide provides an in-depth comparative analysis of N-(4-bromo-3-methylphenyl)acetamide, its synthetic intermediate N-(3-methylphenyl)acetamide, and its precursor 3-methylaniline. Designed for researchers in organic synthesis, medicinal chemistry, and analytical sciences, this document elucidates the chemical transformations through a detailed examination of their spectroscopic signatures. We will explore the causality behind the experimental choices and interpret the spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS) to validate each step of the synthetic pathway.
Introduction: The Rationale for Synthesis and Analysis
N-aryl acetamides are a cornerstone structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of specific substituents, such as a methyl group and a halogen atom, onto the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity. The synthesis of this compound is a classic example of a multi-step process involving the modulation of substituent effects to achieve a desired regiochemical outcome.
Accurate and unambiguous characterization of the starting material, intermediate, and final product is paramount to ensure the integrity of the synthesis. Spectroscopic analysis provides a powerful, non-destructive means to track the chemical changes occurring at each stage, confirming the disappearance of reactant functionalities and the appearance of new ones. This guide will walk through the synthesis and provide a comparative interpretation of the spectral data, offering a clear roadmap for researchers working with similar scaffolds.
The Synthetic Pathway: From Amine to Halogenated Amide
The synthesis of this compound from 3-methylaniline is a two-step process. This strategic sequence is crucial for controlling the regioselectivity of the final bromination step.
-
Step 1: Acetylation of 3-Methylaniline. The primary amine group of 3-methylaniline is acetylated using acetic anhydride. This reaction converts the highly activating amino (-NH₂) group into a moderately activating acetamido (-NHCOCH₃) group. This modulation is critical because direct bromination of 3-methylaniline would be difficult to control and could lead to multiple bromination products and oxidation. The mechanism is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks a carbonyl carbon of the acetic anhydride.[1][2]
-
Step 2: Electrophilic Bromination of N-(3-methylphenyl)acetamide. The intermediate amide is then brominated. The acetamido group is an ortho, para-director. Due to the steric hindrance imposed by the bulky acetamido group and the existing methyl group, the incoming electrophile (Br⁺) is directed predominantly to the para position relative to the acetamido group, yielding the desired this compound.[3][4]
The overall workflow is visualized below.
Experimental Protocols
Synthesis of N-(3-methylphenyl)acetamide (Intermediate)
-
In a 100 mL round-bottom flask, dissolve 3-methylaniline (5.0 g, 46.7 mmol) in 30 mL of glacial acetic acid.
-
To this solution, add acetic anhydride (5.2 mL, 55.0 mmol) dropwise with constant stirring.
-
Heat the reaction mixture gently under reflux for 30 minutes.
-
Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-methylphenyl)acetamide.
Synthesis of this compound (Final Product)
-
Dissolve the purified N-(3-methylphenyl)acetamide (3.0 g, 20.1 mmol) in 20 mL of glacial acetic acid in a 100 mL flask.
-
In a separate beaker, prepare a solution of bromine (1.1 mL, 21.1 mmol) in 5 mL of glacial acetic acid.
-
Slowly add the bromine solution to the acetamide solution with continuous stirring at room temperature.
-
Stir the reaction mixture for 15-20 minutes until the orange color persists.
-
Pour the reaction mixture into 150 mL of cold water.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove excess acid, and then wash with a cold, dilute sodium bisulfite solution to remove any unreacted bromine.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Spectroscopic Analysis
Samples of 3-methylaniline, N-(3-methylphenyl)acetamide, and this compound were prepared in appropriate deuterated solvents (typically CDCl₃ or DMSO-d₆) for NMR analysis. FT-IR spectra were obtained using KBr pellets or as a thin film. Mass spectra were acquired using Electron Ionization (EI).
Comparative Spectroscopic Analysis
The transformation from a primary aromatic amine to a halogenated aromatic amide is accompanied by distinct changes in the spectroscopic data.
FT-IR Spectroscopy: Tracking Functional Group Conversion
FT-IR spectroscopy is ideal for monitoring the conversion of the amine to the amide. The key diagnostic peaks are summarized below.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 3-Methylaniline | 3440, 3360 (two bands, primary amine) | N/A | ~1275 | > 3000 |
| N-(3-methylphenyl)acetamide | ~3295 (single band, secondary amide) | ~1665 | ~1370 | > 3000 |
| This compound | ~3290 (single band, secondary amide) | ~1660 | ~1370 | > 3000 |
Analysis:
-
From Precursor to Intermediate: The most telling change is in the N-H stretching region. The two sharp bands characteristic of the primary amine (-NH₂) in 3-methylaniline are replaced by a single, broader band around 3295 cm⁻¹ for the secondary amide N-H bond in N-(3-methylphenyl)acetamide.[5] Concurrently, a strong, sharp absorption appears around 1665 cm⁻¹, which is the hallmark of the amide carbonyl (C=O) group, unequivocally confirming the acetylation.
-
From Intermediate to Product: The FT-IR spectrum of the final product is very similar to the intermediate, as the core amide functionality remains. The N-H and C=O stretching frequencies are largely unchanged. The primary utility of FT-IR in this step is to confirm that the amide group has been preserved during the bromination reaction.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides detailed information about the electronic environment of protons and their connectivity.
| Compound | -CH₃ (s) | Aromatic (m) | -NH (br s) | -COCH₃ (s) |
| 3-Methylaniline | ~2.3 ppm | ~6.5-7.1 ppm (4H) | ~3.6 ppm (2H) | N/A |
| N-(3-methylphenyl)acetamide | ~2.3 ppm | ~7.0-7.4 ppm (4H) | ~7.8 ppm (1H) | ~2.1 ppm |
| This compound | ~2.4 ppm | ~7.3-7.6 ppm (3H) | ~8.0 ppm (1H) | ~2.1 ppm |
Analysis:
-
From Precursor to Intermediate:
-
A new singlet appears around 2.1 ppm, integrating to 3 protons, corresponding to the newly introduced acetyl methyl group (-COCH₃).
-
The broad -NH₂ signal (2H) of the precursor is replaced by a new, often sharper, broad singlet for the amide proton (-NH), which shifts significantly downfield to ~7.8 ppm. This downfield shift is due to the electron-withdrawing nature of the adjacent carbonyl group and resonance delocalization.
-
The aromatic protons also shift downfield, indicating the deactivating effect of the acetyl group compared to the strongly activating amino group.
-
-
From Intermediate to Product:
-
The number of aromatic protons decreases from 4H to 3H, consistent with the substitution of one aromatic hydrogen with a bromine atom.
-
The substitution pattern changes. In the intermediate, the aromatic signals are more complex. In the final product, the introduction of the bromine atom at C4 simplifies the pattern. We expect to see a doublet for the proton at C2, a doublet for the proton at C6, and a doublet of doublets for the proton at C5, with coupling constants reflecting their positions.
-
The methyl group at C3 (~2.4 ppm) may experience a slight downfield shift due to the presence of the adjacent, electron-withdrawing bromine atom.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy confirms the changes to the carbon framework of the molecule.
| Compound | -CH₃ | Aromatic Carbons | -COCH₃ | C=O |
| 3-Methylaniline | ~21.5 ppm | ~113-146 ppm (6C) | N/A | N/A |
| N-(3-methylphenyl)acetamide | ~21.5 ppm | ~117-139 ppm (6C) | ~24.5 ppm | ~169 ppm |
| This compound | ~23.0 ppm | ~118-139 ppm (6C) | ~24.5 ppm | ~168 ppm |
Analysis:
-
From Precursor to Intermediate: Two new signals appear: a peak around 24.5 ppm for the acetyl methyl carbon and a peak far downfield around 169 ppm for the amide carbonyl carbon. The appearance of the C=O signal is definitive proof of acetylation.
-
From Intermediate to Product: The most significant change is in the aromatic region. The carbon atom bonded to bromine (C4) will show a signal at a chemical shift different from its hydrogen-bearing counterpart in the intermediate. Its signal will be shifted upfield compared to what might be expected, a phenomenon known as the "heavy atom effect." The chemical shifts of the other aromatic carbons (C2, C3, C5, C6) will also be altered due to the electronic influence of the bromine substituent.
Mass Spectrometry: Confirming Molecular Weight and Composition
Mass spectrometry provides the molecular weight of the compounds, confirming the success of each reaction step.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation/Observations |
| 3-Methylaniline | C₇H₉N | 107.16 | M⁺ peak at m/z = 107. |
| N-(3-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | M⁺ peak at m/z = 149.[5][6] |
| This compound | C₉H₁₀BrNO | 228.09 | M⁺ and M⁺+2 peaks at m/z = 227 and 229 in ~1:1 ratio.[7] |
Analysis:
-
From Precursor to Intermediate: The molecular ion peak shifts from m/z = 107 to m/z = 149. The mass difference of 42 amu corresponds precisely to the addition of an acetyl group (CH₃CO) and the loss of a hydrogen atom (149 - 107 = 42).
-
From Intermediate to Product: The molecular ion peak shifts from m/z = 149 to a pair of peaks around m/z = 227 and 229. The mass difference of 78/80 amu (227 - 149 = 78; 229 - 149 = 80) corresponds to the addition of a bromine atom (⁷⁹Br or ⁸¹Br) and the loss of a hydrogen atom. The most definitive evidence is the characteristic isotopic pattern of bromine: two peaks of nearly equal intensity (M⁺ and M⁺+2), which arise from the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, that exist in approximately a 1:1 natural abundance. This isotopic signature is incontrovertible proof of successful bromination.
Conclusion
The synthetic conversion of 3-methylaniline to this compound is a well-defined process that can be rigorously monitored and validated using a suite of standard spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. FT-IR confirms the functional group transformation from an amine to an amide. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the points of attachment and the regiochemical outcome of the bromination. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and elemental composition at each stage, with the bromine isotopic pattern serving as a definitive marker for the final product. Together, these analyses form a self-validating system that ensures the identity and purity of the target molecule, a critical requirement for any downstream application in research or development.
References
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]
-
ResearchGate. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011). Retrieved from [Link]
-
Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Methylphenyl)acetamide. Retrieved from [Link]
-
mzCloud. (2016). N 4 Bromo 3 methylphenyl acetamide. Retrieved from [Link]
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps - Lesson. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Bromination of acetanilide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetamide, N-(3-methylphenyl)- [webbook.nist.gov]
- 7. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of N-(4-bromo-3-methylphenyl)acetamide
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug product are reliable, reproducible, and accurate. This guide provides an in-depth comparison of analytical method validation strategies for the quantification of N-(4-bromo-3-methylphenyl)acetamide, a key intermediate in various synthetic pathways. We will delve into the practical application of regulatory guidelines, compare viable analytical techniques, and provide detailed, data-supported protocols to guide researchers, scientists, and drug development professionals in establishing robust and defensible analytical methods.
The Criticality of Method Validation for this compound
This compound's chemical structure, featuring a brominated aromatic ring and an acetamide group, presents specific analytical challenges, including potential for degradation and the need for high specificity in the presence of structurally similar impurities. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, ensuring consistent and reliable results.[1] The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of our validation approach.[2][3][4][5]
Comparison of Analytical Techniques
While several analytical techniques could be employed for the quantification of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with FID/MS Detection | Rationale for Preference |
| Applicability | Well-suited for non-volatile and thermally stable compounds like this compound. | Requires the compound to be volatile and thermally stable. Derivatization may be necessary, adding complexity.[6] | HPLC is more direct for this compound, avoiding potential degradation at high temperatures required for GC. |
| Specificity | High specificity can be achieved through column chemistry, mobile phase optimization, and selection of an appropriate UV wavelength. | Can offer high specificity, especially with a mass spectrometry (MS) detector. | HPLC with a photodiode array (PDA) detector can provide spectral information to confirm peak purity, offering excellent specificity. |
| Sensitivity | Generally offers good sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) in the µg/mL to ng/mL range. | Can be highly sensitive, particularly with selective detectors like an electron capture detector (ECD) for halogenated compounds.[7] | HPLC-UV sensitivity is typically sufficient for assay and impurity quantification in pharmaceutical applications. |
| Robustness | Well-established and robust methods are common. | Can be sensitive to matrix effects and injection technique. | HPLC methods are generally considered highly robust for routine quality control environments. |
Based on this comparison, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the recommended technique for the quantification of this compound due to its direct applicability, high specificity, and established robustness.
The Validation Workflow: A Visual Overview
The validation of an analytical method is a systematic process. The following diagram illustrates the interconnectedness of the key validation parameters.
Caption: Workflow for analytical method validation.
Experimental Protocols and Supporting Data
The following sections provide detailed protocols and hypothetical, yet realistic, experimental data for the validation of an RP-HPLC-UV method for the quantification of this compound.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8]
Experimental Protocol:
-
Prepare a solution of a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient, API).
-
Prepare a solution of this compound reference standard.
-
Prepare a spiked sample containing the placebo and the API.
-
Subject the API to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.[9][10]
-
Inject all solutions into the HPLC system.
-
Analyze the chromatograms to ensure that there are no interfering peaks from the placebo or degradation products at the retention time of the API.
Acceptance Criteria: The peak for this compound should be pure and free from any co-eluting peaks from the placebo or degradation products.
Hypothetical Results: The chromatogram of the placebo solution showed no peak at the retention time of this compound. In the chromatograms of the forced degradation samples, all degradation product peaks were well-resolved from the API peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[11][12] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).[11]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Hypothetical Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810,500 |
| 90 | 912,000 |
| 100 | 1,015,000 |
| 110 | 1,118,000 |
| 120 | 1,221,500 |
Linearity Results:
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 80 - 120 µg/mL | Defined by linearity, accuracy, and precision. |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is often determined by spike recovery studies.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Hypothetical Accuracy Data:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.0 | 79.5, 80.2, 79.8 | 99.4, 100.3, 99.8 | 99.8 |
| 100% | 100.0 | 100.5, 99.8, 100.1 | 100.5, 99.8, 100.1 | 100.1 |
| 120% | 120.0 | 119.5, 120.8, 120.1 | 99.6, 100.7, 100.1 | 100.1 |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Hypothetical Precision Data:
| Precision Level | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD (n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision | % RSD (n=12) | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at a signal-to-noise ratio of 3:1.
-
LOQ is typically established at a signal-to-noise ratio of 10:1.
Hypothetical LOD and LOQ Data:
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time.
-
Analyze a standard solution under each varied condition.
-
Evaluate the effect of the variations on the results (e.g., peak area, retention time, resolution).
Hypothetical Robustness Study:
| Parameter Varied | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min | Retention time shift, but resolution and quantification are unaffected. |
| Column Temperature | ± 2 °C | Minor retention time shift, results within acceptance criteria. |
| Mobile Phase Composition | ± 2% Organic | Minor retention time shift, results within acceptance criteria. |
Acceptance Criteria: The results should remain within the system suitability criteria for all varied conditions.
Relationship Between Key Validation Parameters
The following diagram illustrates how different validation parameters are interconnected and build upon one another.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijisrt.com [ijisrt.com]
- 10. scispace.com [scispace.com]
- 11. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Novel N-(4-bromo-3-methylphenyl)acetamide Derivatives in Cell-Based Assays: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the meticulous evaluation of structure-activity relationships (SAR) is paramount to the successful identification of lead candidates. The N-phenylacetamide scaffold has garnered significant interest as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide presents a comprehensive head-to-head comparison of a series of novel N-(4-bromo-3-methylphenyl)acetamide derivatives, focusing on their performance in critical cell-based assays. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis to inform future research and development efforts.
The experimental data and subsequent interpretations presented herein are designed to illustrate a logical SAR progression. We will delve into the causal relationships behind our experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is structured to provide not only the results but also the field-proven insights necessary to replicate and build upon these findings.
The Rationale for Derivative Selection
The parent compound, this compound, serves as our chemical starting point. The selection of derivatives for this comparative study was guided by the strategic modification of key positions on the phenyl ring and the acetamide moiety. These modifications are intended to probe the effects of electronic and steric properties on biological activity. The derivatives under investigation are:
-
Compound A: this compound (Parent Compound)
-
Compound B: N-(4-chloro-3-methylphenyl)acetamide
-
Compound C: N-(4-fluoro-3-methylphenyl)acetamide
-
Compound D: N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
-
Compound E: 2-(4-bromo-3-methylphenylamino)-2-oxoethyl acetate
Comparative Analysis of In Vitro Efficacy
To ascertain the therapeutic potential of these derivatives, a panel of robust and well-established cell-based assays was employed. These assays were selected to provide a multi-faceted view of the compounds' effects on cell viability, proliferation, and the induction of apoptosis.
Cytotoxicity Assessment via MTT Assay
The initial screening of the derivatives was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine their cytotoxic effects on the human colorectal carcinoma cell line, HCT116. This assay provides a quantitative measure of metabolically active cells.
Table 1: IC50 Values of this compound Derivatives in HCT116 Cells
| Compound | Derivative | IC50 (µM) after 48h |
| A | This compound | 25.3 ± 2.1 |
| B | N-(4-chloro-3-methylphenyl)acetamide | 18.7 ± 1.5 |
| C | N-(4-fluoro-3-methylphenyl)acetamide | 15.2 ± 1.3 |
| D | N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | 8.9 ± 0.9 |
| E | 2-(4-bromo-3-methylphenylamino)-2-oxoethyl acetate | 35.8 ± 3.4 |
From this initial screen, a clear trend emerges. The substitution of the bromine atom at the 4-position with smaller, more electronegative halogens (chlorine and fluorine) resulted in a progressive increase in cytotoxic potency. The most significant increase in activity was observed with Compound D, where the methyl group at the 3-position was replaced with a highly electron-withdrawing trifluoromethyl group. Conversely, modification of the acetamide side chain in Compound E led to a decrease in activity compared to the parent compound.
Cell Proliferation Analysis using BrdU Incorporation
To differentiate between cytotoxic and cytostatic effects, a BrdU (Bromodeoxyuridine) incorporation assay was conducted. This assay specifically measures the proliferation of cells by quantifying the incorporation of the thymidine analog, BrdU, into newly synthesized DNA.[1][2]
Table 2: Inhibition of HCT116 Cell Proliferation by this compound Derivatives
| Compound | Derivative | % Inhibition of BrdU Incorporation at 10 µM |
| A | This compound | 42.6 ± 3.8 |
| B | N-(4-chloro-3-methylphenyl)acetamide | 55.1 ± 4.2 |
| C | N-(4-fluoro-3-methylphenyl)acetamide | 63.8 ± 5.1 |
| D | N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | 78.2 ± 6.5 |
| E | 2-(4-bromo-3-methylphenylamino)-2-oxoethyl acetate | 25.3 ± 2.9 |
The results of the BrdU assay corroborate the findings of the MTT assay, with the rank order of potency remaining consistent. This suggests that the observed reduction in cell viability is, at least in part, attributable to an inhibition of cell proliferation.
Induction of Apoptosis: Annexin V-FITC/PI Staining
To investigate the mechanism of cell death induced by the derivatives, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed.[3] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 3: Apoptosis Induction in HCT116 Cells by this compound Derivatives
| Compound | Derivative | % Apoptotic Cells (Early + Late) at 24h (at IC50 concentration) |
| A | This compound | 38.5 ± 3.1 |
| B | N-(4-chloro-3-methylphenyl)acetamide | 49.2 ± 4.0 |
| C | N-(4-fluoro-3-methylphenyl)acetamide | 58.7 ± 4.5 |
| D | N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | 72.1 ± 6.1 |
| E | 2-(4-bromo-3-methylphenylamino)-2-oxoethyl acetate | 22.4 ± 2.5 |
The data clearly indicate that the most potent derivatives are also the most effective inducers of apoptosis. This suggests that the cytotoxic and anti-proliferative effects are mediated through the activation of programmed cell death pathways.
Proposed Mechanism of Action: The MAPK Signaling Pathway
Based on the observed cellular effects and the known activities of similar compounds, we hypothesize that these this compound derivatives may exert their effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.
Caption: Proposed mechanism of action via the MAPK signaling pathway.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed step-by-step protocols for the key assays are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After 46 hours of compound treatment, add BrdU to a final concentration of 10 µM and incubate for an additional 2 hours.
-
Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells with PBS and incubate with a peroxidase-conjugated anti-BrdU antibody for 1 hour at room temperature.
-
Substrate Reaction: Wash the cells and add the substrate solution. Incubate until color development is sufficient.
-
Stop Solution and Measurement: Add a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle control.
Caption: Workflow for the BrdU cell proliferation assay.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
Conclusion and Future Directions
This comparative guide demonstrates a clear structure-activity relationship among the novel this compound derivatives. The introduction of electron-withdrawing groups at the 3- and 4-positions of the phenyl ring significantly enhances cytotoxic, anti-proliferative, and pro-apoptotic activities. Compound D, with a trifluoromethyl group at the 3-position, emerged as the most potent derivative in all cell-based assays.
Future studies should focus on elucidating the precise molecular targets of these compounds and validating the proposed mechanism of action through techniques such as Western blotting for key MAPK pathway proteins. Furthermore, in vivo efficacy and pharmacokinetic studies of the most promising candidates are warranted to assess their therapeutic potential in a preclinical setting.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90914-81-1, this compound. Retrieved from [Link]
-
MDPI (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
National Institutes of Health (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]
-
Pharmaceutical Sciences (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]
-
National Institutes of Health (2018). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
National Institutes of Health. Apoptosis assays. Retrieved from [Link]
-
National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]
-
Bio-Rad Antibodies. Cell Proliferation & Viability Detection Reagents. Retrieved from [Link]
-
ResearchGate (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]
-
NIST. Acetamide, N-(3-methylphenyl)-. Retrieved from [Link]
-
Chemcasts. This compound (CAS 90914-81-1) Properties. Retrieved from [Link]
-
Cytologics (2021). Cell Proliferation Assays Essential for Drug Discovery and Development. Retrieved from [Link]
-
Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
ProtaGene. Cell-based Assays. Retrieved from [Link]
-
Semantic Scholar (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 222277, N-(4-Bromo-2-methylphenyl)acetamide. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Disposal of N-(4-bromo-3-methylphenyl)acetamide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of N-(4-bromo-3-methylphenyl)acetamide, a halogenated organic compound. By understanding the chemical's characteristics and the associated regulatory landscape, laboratories can ensure the protection of their personnel and the environment.
Understanding the Hazard Profile of this compound
Key takeaway: Due to its classification as a halogenated organic compound, this compound must be treated as a hazardous waste.[1][2] Improper disposal, such as drain disposal or mixing with non-hazardous waste, is a violation of environmental regulations and poses a significant risk.
The Critical Path of Disposal: A Step-by-Step Protocol
The proper disposal of this compound follows a clear and logical progression from the point of generation to its final removal from the laboratory. This workflow is designed to ensure safety, compliance, and clear communication throughout the process.
Sources
Navigating the Safe Handling of N-(4-bromo-3-methylphenyl)acetamide: A Guide for Laboratory Professionals
This document is structured to provide immediate, essential information. We will delve into the anticipated hazards, delineate the necessary personal protective equipment (PPE), provide step-by-step handling protocols, and conclude with robust disposal and emergency procedures. By understanding the why behind each recommendation, you can cultivate a proactive safety culture in your laboratory.
Anticipated Hazard Profile
Based on data from analogous compounds such as 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide and 4'-Bromoacetanilide, N-(4-bromo-3-methylphenyl)acetamide is anticipated to present the following hazards[1][2][3][4]:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
-
Potential for Harm if Swallowed: Ingestion may lead to adverse health effects.
Given these potential risks, a cautious and well-defined approach to handling is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles, safeguarding against serious eye irritation. |
| Hands | Nitrile rubber gloves | Offers a barrier against skin contact, a primary route of exposure leading to irritation. |
| Body | Laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Minimizes the inhalation of dust or vapors, preventing respiratory tract irritation. |
The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is crucial for minimizing exposure risk.
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Compound:
-
When weighing or transferring the solid, do so within the fume hood to contain any airborne particles.
-
Avoid creating dust.
-
If working with a solution, handle it with care to prevent splashes.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.
-
Clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and weighing papers, should be collected in a designated, sealed waste container and disposed of as hazardous waste.
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines, as regulations can vary.
The following diagram outlines the waste disposal workflow.
Caption: Waste disposal workflow for this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. While this guide provides a robust framework, always remain vigilant and consult with your institution's safety professionals for any specific concerns.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 4'-Bromoacetanilide, 98%. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
